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Core Science & Biosynthesis

Foundational

Chemical properties and stability of (1R)-1-Pyridazin-3-ylethanol

This guide details the chemical properties, synthesis, and stability profile of (1R)-1-Pyridazin-3-ylethanol , a critical chiral building block in the development of pyridazine-based pharmaceuticals.[1][2][3] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and stability profile of (1R)-1-Pyridazin-3-ylethanol , a critical chiral building block in the development of pyridazine-based pharmaceuticals.[1][2][3]

Executive Summary

(1R)-1-Pyridazin-3-ylethanol is a chiral heteroaromatic alcohol used primarily as an intermediate in the synthesis of bioactive compounds, including MET kinase inhibitors and agrochemicals.[1][2][3] It features an electron-deficient 1,2-diazine (pyridazine) ring substituted at the 3-position with a chiral 1-hydroxyethyl group.[1][2][3] Its utility stems from the orthogonality between the robust pyridazine ring and the labile secondary alcohol, allowing for precise stereochemical incorporation into larger scaffolds via Mitsunobu reactions or nucleophilic substitutions.

Chemical Identity & Physicochemical Profile

PropertyData
IUPAC Name (1R)-1-(Pyridazin-3-yl)ethanol
Common Name (R)-3-(1-Hydroxyethyl)pyridazine
CAS Number (Racemic) 164738-47-0
CAS Number (R-isomer) Not widely listed; typically synthesized de novo
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Chiral Center C1 (R-configuration)
pKa (Pyridazine N) ~2.24 (Conjugate acid) [1]
Solubility Highly soluble in water, methanol, ethanol, DMSO; moderately soluble in DCM.[1][2][3][4][5][6]
Appearance Colorless to pale yellow viscous oil (tends to darken on storage).[3]

Stereoselective Synthesis

Direct commercial sourcing of the pure (R)-enantiomer is often limited or cost-prohibitive.[1][2][3] The industry-standard protocol for generating high-enantiomeric excess (ee >98%) material involves the Asymmetric Transfer Hydrogenation (ATH) of 3-acetylpyridazine.[1][2][3]

Synthetic Pathway (Diagram)

Synthesis Start 3-Acetylpyridazine (Achiral Precursor) Product (1R)-1-Pyridazin-3-ylethanol (>98% ee) Start->Product Asymmetric Reduction 25-40°C, 12-24h Reagent RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / TEA Reagent->Product Catalyst System Byproduct Byproducts: CO2, oxidized amine Product->Byproduct Side reactions (minimal)

Caption: Asymmetric Transfer Hydrogenation (ATH) route to (1R)-1-Pyridazin-3-ylethanol.

Detailed Protocol: Asymmetric Transfer Hydrogenation

Objective: Synthesis of (1R)-1-Pyridazin-3-ylethanol from 3-acetylpyridazine.

Reagents:

  • Substrate: 3-Acetylpyridazine (1.0 eq).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5–1.0 mol%).[2][3] Note: The (S,S)-ligand typically yields the (R)-alcohol for aryl ketones, but screening is required to confirm priority rules for pyridazine.[1][2]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM) or neat.[7]

Procedure:

  • Inertion: Purge a reaction vessel with nitrogen.

  • Loading: Charge 3-acetylpyridazine (10 mmol) and the Ruthenium catalyst (0.05 mmol) into the vessel.

  • Initiation: Add the HCOOH/TEA mixture (3-5 mL) slowly at 0°C.

  • Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor conversion via TLC (10% MeOH in DCM) or HPLC.

  • Quench: Dilute with water and neutralize with saturated NaHCO₃.

  • Extraction: Extract with DCM (3x). The pyridazine ring is water-soluble; salting out (NaCl) may be required to improve recovery.[2][3]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (EtOAc/Hexane gradient).

Validation:

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column, Hexane/IPA mobile phase).[1][2]

  • Absolute Configuration: Confirm via optical rotation (literature comparison) or Mosher's ester analysis.

Chemical Stability & Reactivity Profile

The stability of (1R)-1-Pyridazin-3-ylethanol is dictated by the electron-deficient nature of the pyridazine ring and the reactivity of the benzylic-like alcohol.[1][2][3]

Stability Logic Map

Stability Molecule (1R)-1-Pyridazin-3-ylethanol Acid Acidic Conditions (HCl/H2SO4) Molecule->Acid Base Basic Conditions (NaOH/KOH) Molecule->Base Oxidation Oxidative Conditions (KMnO4/H2O2) Molecule->Oxidation Reduction Strong Reduction (Na/Alcohol or Zn/AcOH) Molecule->Reduction Stable_Salt Stable (Forms Pyridazinium Salt) Acid->Stable_Salt Protonation (pKa ~2.3) Stable_Base Stable (Resistant to Hydrolysis) Base->Stable_Base No hydrolyzable groups Ox_Alcohol Alcohol Oxidation (Reverts to Ketone) Oxidation->Ox_Alcohol Secondary alcohol reacts Ring_Cleavage Ring Cleavage (Formation of 1,4-diamines) Reduction->Ring_Cleavage N-N bond rupture

Caption: Stability profile under various chemical environments.[1][2][3]

Specific Stability Data
  • Thermal Stability: Stable up to ~150°C. Decomposition may occur at higher temperatures via dehydration to 3-vinylpyridazine, especially in the presence of acidic catalysts.[1]

  • Hydrolytic Stability: The pyridazine ring is highly resistant to hydrolysis in both aqueous acid and base.

  • Oxidative Stability:

    • Ring: The pyridazine ring is resistant to oxidative degradation (e.g., KMnO₄) due to its electron-deficient nature.

    • Alcohol: The secondary hydroxyl group is readily oxidized to 3-acetylpyridazine using Swern or Dess-Martin conditions.[1][2][3]

  • Reductive Instability: Critical Warning. The N-N bond in pyridazine is susceptible to reductive cleavage. Avoid dissolving metal reductions (e.g., Na/EtOH) or vigorous hydrogenation (Pd/C + H₂ + High Pressure), which can open the ring to form 1,4-diamines [2].[1]

Handling & Storage Protocols

To maintain the integrity of the chiral center and the heteroaromatic ring, follow these guidelines:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and photolytic degradation (though pyridazines are generally photostable, the alcohol functionality can be sensitive).

  • Solubility for Assays: Prepare stock solutions in DMSO or Ethanol. Aqueous solutions should be used immediately or frozen, as microbial growth can occur in non-sterile buffers.

References

  • ChemicalBook. (2025). Pyridazine Chemical Properties and pKa Data. Retrieved from [3]

  • Tišler, M., & Stanovnik, B. (1968). Pyridazines.[3][8][9][10][11][12][13][14] In Comprehensive Heterocyclic Chemistry. Elsevier.[3] (Standard text on Pyridazine ring cleavage).

  • Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst.[3] Journal of the American Chemical Society, 120(52), 13529–13530. (Foundational reference for asymmetric reduction of heteroaryl ketones).

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Pyridazine Derivatives. Retrieved from [2][3]

Sources

Exploratory

Molecular Structure and Stereochemistry of (1R)-1-Pyridazin-3-ylethanol

Executive Summary (1R)-1-Pyridazin-3-ylethanol represents a critical chiral building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-Pyridazin-3-ylethanol represents a critical chiral building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators. Unlike its pyridine or phenyl analogs, the pyridazine core offers unique physicochemical properties—specifically, lower lipophilicity (LogP) and increased aqueous solubility due to the presence of the 1,2-diazine ring. This guide provides a comprehensive analysis of its molecular architecture, absolute stereochemical definition, and validated protocols for its asymmetric synthesis and characterization.

Molecular Architecture & Physicochemical Profile[1]

The utility of (1R)-1-Pyridazin-3-ylethanol stems from the electronic deficiency of the pyridazine ring combined with the directional hydrogen-bonding capability of the chiral hydroxyl group.

Structural Specifications
ParameterData
IUPAC Name (1R)-1-(Pyridazin-3-yl)ethanol
Common Name (R)-3-(1-Hydroxyethyl)pyridazine
CAS Number (Racemic) 164738-47-0
CAS Number (Precursor) 1122-63-0 (3-Acetylpyridazine)
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Chiral Center C1 (alpha to the heterocycle)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Electronic Properties

The pyridazine ring is a π-deficient heteroaromatic system. The adjacent nitrogen atoms (N1, N2) create a significant dipole and lower the energy of the LUMO, making the ring susceptible to nucleophilic attack, although less so than pyridinium species. In the context of drug design, this ring serves as a bioisostere for phenyl or pyridine rings to improve metabolic stability and reduce CYP450 inhibition liability.

Stereochemical Definition & Analysis

Defining the absolute configuration is paramount for regulatory compliance and biological activity. We apply the Cahn-Ingold-Prelog (CIP) priority rules to unambiguously assign the (R)-configuration.

CIP Priority Assignment

The chiral center is the carbon atom attached to the hydroxyl group. The four substituents are ranked by atomic number of the immediate atom, expanding to the next shell where necessary.

  • Priority 1: -OH Group (Oxygen, Atomic #8).

  • Priority 2: Pyridazine Ring. The C3 of the ring is bonded to N (Atomic #7) and C (Atomic #6).

  • Priority 3: Methyl Group (-CH₃). The C is bonded to H, H, H.

  • Priority 4: Hydrogen Atom (-H).

Configuration Determination: Viewing the molecule with the lowest priority group (H) pointing away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) configuration.

Stereochemical Visualization

Stereochemistry cluster_logic Configuration Logic Center Chiral Center (C1) OH 1. Hydroxyl (-OH) (Highest Priority) Center->OH Ring 2. Pyridazine Ring (C-N bonds) Center->Ring Methyl 3. Methyl (-CH3) (C-H bonds) Center->Methyl Hydrogen 4. Hydrogen (-H) (Lowest Priority) Center->Hydrogen Points Away Step1 View: H in back Step2 Trace: 1 -> 2 -> 3 Step1->Step2 Step3 Direction: Clockwise Step2->Step3 Result Result: (R) Step3->Result

Figure 1: Cahn-Ingold-Prelog priority assignment for (1R)-1-Pyridazin-3-ylethanol.

Synthetic Pathways[1][6][7]

The synthesis of the (R)-enantiomer with high enantiomeric excess (ee > 98%) is typically achieved via asymmetric reduction of the ketone precursor, 3-acetylpyridazine. Two primary routes are validated for scale-up.[1]

Precursor Preparation

Starting Material: 3-Acetylpyridazine (CAS 1122-63-0). Note: Ensure the starting material is free of 3-acetylpyridine impurities, which are common in lower-grade reagents.

Route A: Asymmetric Transfer Hydrogenation (Chemical)

This method utilizes a Ruthenium-based Noyori catalyst. It is robust, scalable, and does not require biological handling.

Protocol:

  • Catalyst Preparation: Charge a reactor with [RuCl(p-cymene)₂]₂ and (S,S)-TsDPEN (Note: The (S,S)-ligand typically yields the (R)-alcohol for aromatic ketones, but this must be empirically verified for pyridazines due to ring priorities; standard literature suggests (S,S)-catalysts yield (R)-alcohols in transfer hydrogenation).

  • Reaction Mixture: Dissolve 3-acetylpyridazine (1.0 eq) in anhydrous DMF or Ethyl Acetate.

  • Hydrogen Source: Add a mixture of Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen donor.

  • Conditions: Stir at 25-30°C for 12-24 hours under inert atmosphere (N₂).

  • Work-up: Quench with water, extract with EtOAc, and wash with saturated NaHCO₃ to remove residual acid.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Route B: Biocatalytic Reduction (Enzymatic)

Enzymatic reduction using Ketoreductases (KREDs) offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions.

Protocol:

  • Screening: Screen a panel of commercially available KREDs (e.g., from Codexis or Daicel) to identify an enzyme selective for the (R)-enantiomer.

  • Buffer System: Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor Recycling: Add NADP+ (catalytic amount) and Glucose Dehydrogenase (GDH) with Glucose to regenerate NADPH in situ.

  • Reaction: Add 3-acetylpyridazine (substrate loading 10-50 g/L) and the KRED enzyme. Stir at 30°C.

  • Monitoring: Monitor consumption of ketone via HPLC.

  • Isolation: Saturate aqueous phase with NaCl, extract with Isopropyl Acetate (IPAc).

Synthesis Workflow Diagram

Synthesis cluster_chem Route A: Chemical cluster_bio Route B: Biocatalytic Start 3-Acetylpyridazine (Achiral Precursor) Chem_Cat Ru-Catalyst (S,S)-TsDPEN Start->Chem_Cat Bio_Enz KRED Enzyme (R-Selective) Start->Bio_Enz Chem_Cond HCOOH / Et3N 25°C, 24h Chem_Cat->Chem_Cond Product (1R)-1-Pyridazin-3-ylethanol (>98% ee) Chem_Cond->Product Yield: ~85% Bio_Cof NADPH Recycle Glucose/GDH Bio_Enz->Bio_Cof Bio_Cof->Product Yield: >90%

Figure 2: Parallel synthetic strategies for the production of (1R)-1-Pyridazin-3-ylethanol.

Analytical Characterization

Validating the identity and stereochemical purity of the product is critical.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), a chiral stationary phase is required.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Ethanol (90:10 to 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridazine absorption max).

  • Expected Elution: The enantiomers will resolve with distinct retention times. (Note: Run a racemic standard first to establish retention times).

Absolute Configuration Confirmation

While optical rotation (polarimetry) provides a quick check, definitive assignment should be performed via:

  • Mosher's Ester Analysis: Derivatization with (R)- and (S)-MTPA chloride and analysis of ¹H-NMR chemical shift differences (Δδ) for the methyl protons.

  • X-Ray Crystallography: If the alcohol is liquid or oily, co-crystallize with a chiral acid (e.g., tartaric acid) or derivatize to a solid ester (e.g., p-nitrobenzoate).

Pharmaceutical Relevance

(1R)-1-Pyridazin-3-ylethanol is not merely a solvent or reagent; it is a "privileged scaffold."

  • Fragment-Based Drug Design: The pyridazine nitrogen atoms can accept hydrogen bonds from protein backbones (e.g., Hinge region of Kinases).

  • Solubility Enhancement: Replacing a phenyl ring with a pyridazine often increases solubility by 1-2 orders of magnitude.

  • Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism compared to phenyl or electron-rich heterocycles.

Case Study: c-Met Inhibitors In the development of c-Met kinase inhibitors, the (1R)-1-(pyridazin-3-yl)ethyl moiety has been utilized to anchor the inhibitor into the ATP-binding pocket, with the methyl group directing the vector of the attached scaffold into the hydrophobic selectivity pocket.

References

  • Synthesis of Pyridazines: Organic Chemistry Portal. "Synthesis of Pyridazines." Available at: [Link]

  • Enantioselective Reduction: Ohkuma, T., et al. "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope." Journal of the American Chemical Society, 1998.
  • Chiral HPLC Methods: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." Available at: [Link]

  • Biocatalysis of Ketones: Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.
  • Pyridazine Pharmacology: Matyus, P., et al. "Pyridazines as privileged structures in drug discovery.

Sources

Foundational

(1R)-1-Pyridazin-3-ylethanol: A Technical Guide to Unlocking Therapeutic Potential

Executive Summary The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1][2] This guide focuses on the untapped potential of a specific, novel chiral molecule: (1R)-1-Pyridazin-3-ylethanol . While direct research on this compound is not yet available in published literature, its structural features—a combination of the versatile pyridazine ring and a chiral ethanol moiety—suggest significant promise.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic roadmap for the systematic investigation of (1R)-1-Pyridazin-3-ylethanol, from initial synthesis and in silico analysis to detailed preclinical evaluation. By leveraging established knowledge of the pyridazine scaffold, we will delineate a logical, evidence-based pathway to explore its therapeutic viability in key areas such as oncology, inflammation, and cardiovascular disease.

Part 1: The Pyridazine Scaffold: A Foundation for Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design.[3][4] Its inherent polarity, capacity for hydrogen bonding, and ability to engage in π-π stacking interactions contribute to its versatile molecular recognition capabilities.[5] The pyridazine nucleus is a common feature in a wide range of pharmacologically active agents, demonstrating its broad therapeutic relevance.[6][7]

Therapeutic Area Examples of Pyridazine/Pyridazinone Derivatives' Activity Potential Mechanisms of Action
Oncology Inhibition of various cancer cell lines.[1][2]Inhibition of protein kinases (e.g., VEGFR-2), interference with cell signaling pathways.[1]
Inflammation Analgesic and anti-inflammatory effects.[3][6]Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][3]
Cardiovascular Antihypertensive, cardiotonic, and vasodilatory effects.[3][7]Modulation of phosphodiesterases (PDEs), ion channels.[3]
Infectious Diseases Antibacterial and antifungal properties.[2][6]Disruption of microbial cellular processes.
Neurological Disorders Anticonvulsant and antidepressant activities.[2][6]Modulation of neurotransmitter receptors and enzymes.

The diverse biological activities of pyridazine derivatives underscore the immense potential held within this chemical class.[8] The specific stereochemistry and functional groups of (1R)-1-Pyridazin-3-ylethanol provide a unique opportunity to explore novel structure-activity relationships and potentially discover new therapeutic agents.

Part 2: (1R)-1-Pyridazin-3-ylethanol: A Candidate for Exploration

The introduction of a chiral center, as in (1R)-1-Pyridazin-3-ylethanol, is a critical step in modern drug design, often leading to improved potency, selectivity, and a better safety profile compared to racemic mixtures.

Proposed Asymmetric Synthesis

The synthesis of enantiopure chiral alcohols is a well-established field in organic chemistry.[9] A plausible and efficient route to synthesize (1R)-1-Pyridazin-3-ylethanol would involve the asymmetric reduction of a prochiral ketone precursor, 3-acetylpyridazine. This can be achieved using a variety of methods, including enzymatic reduction or the use of chiral catalysts.

Asymmetric_Synthesis cluster_start Starting Material cluster_reagents Asymmetric Reduction cluster_product Final Product 3-Acetylpyridazine 3-Acetylpyridazine (CAS: 350-03-8) Reagents Chiral Catalyst (e.g., CBS reagent) or Biocatalyst (e.g., Daucus carota) + Reducing Agent 3-Acetylpyridazine->Reagents Reaction Product (1R)-1-Pyridazin-3-ylethanol Reagents->Product Enantioselective Reduction

Caption: Proposed asymmetric synthesis of (1R)-1-Pyridazin-3-ylethanol.

Hypothesized Therapeutic Applications

Based on the known biological activities of the pyridazine scaffold, (1R)-1-Pyridazin-3-ylethanol is a prime candidate for investigation in several key therapeutic areas:

  • Oncology: The pyridazine core is present in numerous kinase inhibitors.[1] It is plausible that (1R)-1-Pyridazin-3-ylethanol could exhibit inhibitory activity against kinases implicated in cancer progression, such as VEGFR-2.

  • Inflammation: Many pyridazine derivatives show potent anti-inflammatory effects through the inhibition of COX enzymes.[3] The chiral alcohol moiety could enhance binding to the active site of these enzymes, leading to improved potency and selectivity.

  • Cardiovascular Disease: The scaffold is known to be present in compounds with vasodilatory and cardiotonic properties.[7] Investigation into its effects on vascular smooth muscle and cardiac contractility would be a logical starting point.

Part 3: A Roadmap for Drug Discovery and Development

A systematic and multi-faceted approach is essential to efficiently evaluate the therapeutic potential of (1R)-1-Pyridazin-3-ylethanol.

Phase 1: In Silico & In Vitro Profiling

The initial phase focuses on computational predictions and broad biological screening to identify promising activities and potential liabilities.

Screening_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Screening cluster_decision Decision Point ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Target Target Prediction (Molecular Docking) ADMET->Target Kinase Kinase Inhibitor Panel Target->Kinase COX COX-1/COX-2 Inhibition Assay Kinase->COX Antiproliferative Antiproliferative Assay (e.g., MTT on cancer cell lines) COX->Antiproliferative Cytotoxicity General Cytotoxicity Assay Antiproliferative->Cytotoxicity GoNoGo Go/No-Go Decision for Lead Optimization Cytotoxicity->GoNoGo

Caption: Initial in silico and in vitro screening workflow.

This protocol is designed to assess the effect of (1R)-1-Pyridazin-3-ylethanol on the viability of cancer cell lines.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., a panel representing different tumor types) in appropriate media.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (1R)-1-Pyridazin-3-ylethanol in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Add the diluted compound to the appropriate wells, ensuring the final DMSO concentration is below 0.5%. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1]

Phase 2: Lead Optimization and Preclinical Evaluation

If promising activity is identified in Phase 1, the focus shifts to improving the compound's properties and evaluating its efficacy in more complex biological systems.

Should (1R)-1-Pyridazin-3-ylethanol show anti-proliferative and anti-angiogenic potential, a likely mechanism of action could be the inhibition of the VEGFR-2 signaling pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor (1R)-1-Pyridazin-3-ylethanol Inhibitor->VEGFR2 Inhibits

Sources

Exploratory

An In-depth Technical Guide to (1R)-1-Pyridazin-3-ylethanol: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (1R)-1-Pyridazin-3-ylethanol, a chiral building block with significant potential in medicinal chemistry. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (1R)-1-Pyridazin-3-ylethanol, a chiral building block with significant potential in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into its chemical identity, a proposed synthetic pathway, its prospective applications in drug discovery, and essential safety and handling protocols, all grounded in established scientific principles and supported by relevant literature.

Compound Identification and Physicochemical Properties

(1R)-1-Pyridazin-3-ylethanol is a chiral secondary alcohol containing a pyridazine moiety. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in drug discovery, known for its unique physicochemical properties that can enhance pharmacological profiles.[1][2]

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Appearance Likely a solid or oilInferred
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane.Inferred

Synthesis of (1R)-1-Pyridazin-3-ylethanol: A Proposed Enantioselective Route

The synthesis of (1R)-1-Pyridazin-3-ylethanol can be logically approached via a two-step process: the synthesis of the precursor ketone, 3-acetylpyridazine, followed by an asymmetric reduction to yield the desired chiral alcohol.

Step 1: Synthesis of 3-Acetylpyridazine

The synthesis of 3-acetylpyridazine is not widely reported, however, a plausible route can be adapted from established methods for the synthesis of the analogous 3-acetylpyridine.[4][5] A common strategy involves the reaction of a pyridine derivative with an acetylating agent. A similar approach starting from a suitable pyridazine precursor, such as 3-chloropyridazine or pyridazine-3-carbonitrile, could be envisioned.

Step 2: Asymmetric Reduction of 3-Acetylpyridazine

The crucial step for obtaining the enantiomerically pure (1R)-1-Pyridazin-3-ylethanol is the asymmetric reduction of the prochiral ketone, 3-acetylpyridazine. This can be achieved using various modern synthetic methodologies, with catalytic asymmetric reduction being a highly efficient and widely adopted approach. A well-established method for such transformations is the use of a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand, in the presence of a hydrogen source.

A proposed experimental protocol is outlined below, based on principles of asymmetric ketone reduction.[6]

Experimental Protocol: Asymmetric Reduction of 3-Acetylpyridazine

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst, for instance, a (1R,2R)-TsDPEN-ruthenium complex, in an appropriate anhydrous solvent such as isopropanol.

  • Reaction Setup: In a separate flame-dried reaction vessel, dissolve 3-acetylpyridazine in the same anhydrous solvent.

  • Reduction: Add the catalyst solution to the solution of 3-acetylpyridazine. The reaction mixture is then stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for completion by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The hydrogen source is typically the solvent itself (in the case of transfer hydrogenation with isopropanol) or hydrogen gas.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to afford the enantiomerically enriched (1R)-1-Pyridazin-3-ylethanol.

The enantiomeric excess (e.e.) of the final product should be determined using a chiral analytical method, such as chiral HPLC or chiral gas chromatography.

Synthesis of (1R)-1-Pyridazin-3-ylethanol cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction pyridazine_precursor Pyridazine Precursor (e.g., 3-chloropyridazine) acetylpyridazine 3-Acetylpyridazine pyridazine_precursor->acetylpyridazine [Reaction] acetylating_agent Acetylating Agent acetylating_agent->acetylpyridazine final_product (1R)-1-Pyridazin-3-ylethanol acetylpyridazine->final_product Asymmetric Reduction chiral_catalyst Chiral Catalyst (e.g., Ru-TsDPEN) chiral_catalyst->final_product hydrogen_source Hydrogen Source (e.g., Isopropanol) hydrogen_source->final_product

Caption: Proposed synthetic workflow for (1R)-1-Pyridazin-3-ylethanol.

Applications in Drug Discovery

The pyridazine scaffold is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[7][8][9] (1R)-1-Pyridazin-3-ylethanol, as a chiral building block, offers a valuable starting point for the synthesis of novel, enantiomerically pure drug candidates.

The introduction of a chiral center is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The hydroxyl group of (1R)-1-Pyridazin-3-ylethanol provides a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

Potential therapeutic areas where this building block could be utilized include:

  • Cardiovascular Diseases: Pyridazinone derivatives have been investigated for their vasodilatory and antihypertensive effects.[10]

  • Oncology: The pyridazine nucleus is present in several kinase inhibitors and other anticancer agents.

  • Inflammatory Diseases: Certain pyridazine-containing compounds have shown potent anti-inflammatory activity.[7]

  • Infectious Diseases: The pyridazine scaffold has been explored for the development of novel antimicrobial and antiviral agents.[9]

Drug Discovery Pipeline start (1R)-1-Pyridazin-3-ylethanol (Chiral Building Block) derivatization Chemical Derivatization & Library Synthesis start->derivatization screening High-Throughput Screening (Biological Assays) derivatization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of the chiral building block in a drug discovery pipeline.

Safety and Handling

A specific Safety Data Sheet (SDS) for (1R)-1-Pyridazin-3-ylethanol is not currently available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance of unknown toxicity. The safety information for the parent heterocycle, pyridazine, can serve as a preliminary guide.

Hazard CategoryPyridazineRecommended Precautions for (1R)-1-Pyridazin-3-ylethanol
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation. Handle in a well-ventilated fume hood.
Skin Corrosion/Irritation Causes skin irritation.Wear appropriate protective gloves (e.g., nitrile) and a lab coat.
Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses or goggles.
Flammability Combustible liquid.Keep away from heat, sparks, and open flames.

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat when handling this compound.

  • Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

(1R)-1-Pyridazin-3-ylethanol represents a promising chiral building block for the development of novel therapeutic agents. Its synthesis, while not yet established in the literature, can be reasonably achieved through the asymmetric reduction of its corresponding ketone. The diverse pharmacological activities associated with the pyridazine scaffold underscore the potential of this compound in various areas of drug discovery. As with any novel chemical entity, it is crucial to handle (1R)-1-Pyridazin-3-ylethanol with appropriate safety precautions until more specific toxicological data becomes available.

References

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • ResearchGate. A Short and Efficient Synthesis of a Chiral Pyridazinone Derivative by the Chiral-Pool Method. [Link]

  • PrepChem.com. Preparation of 3-acetylpyridine. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • ResearchGate. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. [Link]

  • Journal of Chemical and Pharmaceutical Research. Drug design, development and biological screening of pyridazine derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Kawano, S., et al. (2003). Microbial enantioselective reduction of acetylpyridine derivatives. Bioscience, Biotechnology, and Biochemistry, 67(4), 809-814. [Link]

  • El-Gaby, M. S. A., et al. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 12(8), 1479-1492. [Link]

  • RSC Publishing. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. [Link]

  • RSC Publishing. Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium catalyst. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 12(7), 1146-1162. [Link]

Sources

Foundational

Chiral Pyridazine Building Blocks: A Technical Guide for Medicinal Chemistry

Introduction: The Strategic Value of Chiral Pyridazines in Drug Discovery The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Pyridazines in Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and a lower lipophilicity compared to a phenyl ring, make it an attractive component in the design of novel therapeutics.[1][2] When chirality is introduced to the pyridazine core, it unlocks the potential for highly specific and potent interactions with biological targets, a cornerstone of rational drug design. This guide provides an in-depth technical overview of the synthesis and application of chiral pyridazine building blocks for researchers, scientists, and drug development professionals. We will explore the causal relationships behind synthetic strategies and the critical role of stereochemistry in optimizing the therapeutic potential of pyridazine-based compounds.

Pillar 1: Asymmetric Synthesis of Chiral Pyridazine Scaffolds

The creation of stereochemically defined pyridazine building blocks is paramount to harnessing their full potential in medicinal chemistry. Several powerful asymmetric methodologies have been developed to introduce chirality with high enantioselectivity.

Copper-Catalyzed Asymmetric Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a cornerstone for the construction of six-membered heterocyclic rings. The use of chiral copper(II) complexes as Lewis acids has proven highly effective in catalyzing the enantioselective reaction between 1,2-diaza-1,3-dienes and alkenes to furnish chiral pyridazine derivatives.[3] This approach offers a direct and atom-economical route to enantioenriched pyridazine cores.

The success of this reaction hinges on the design of the chiral ligand, which coordinates to the copper center and creates a chiral environment. This, in turn, dictates the facial selectivity of the dienophile's approach to the diazadiene, leading to high enantiomeric excess (ee) of the desired cycloadduct.

Diagram 1: Asymmetric Hetero-Diels-Alder Reaction Workflow

G cluster_prep Catalyst Preparation cluster_reaction Cycloaddition cluster_workup Purification catalyst_precursor Chiral Ligand + Cu(II) Salt active_catalyst Chiral Cu(II) Catalyst catalyst_precursor->active_catalyst Coordination reaction_mixture Reaction active_catalyst->reaction_mixture Catalysis reactants 1,2-Diaza-1,3-diene + Alkene reactants->reaction_mixture chiral_product Enantioenriched Pyridazine reaction_mixture->chiral_product purification Column Chromatography chiral_product->purification analysis Chiral HPLC purification->analysis Enantiomeric Excess Determination

Caption: Workflow for Copper-Catalyzed Asymmetric Hetero-Diels-Alder Reaction.

Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric Hetero-Diels-Alder Reaction of a 1,2-Diaza-1,3-diene

This protocol is a generalized representation based on established methodologies.[3][4]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the chiral bis(oxazoline) ligand (0.12 mmol) and Cu(OTf)₂ (0.10 mmol) are dissolved in anhydrous dichloromethane (DCM, 5.0 mL). The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the chiral copper catalyst.

  • Reaction Setup: The reaction vessel containing the catalyst solution is cooled to the desired temperature (typically between -78 °C and 0 °C).

  • Substrate Addition: A solution of the 1,2-diaza-1,3-diene (1.0 mmol) in anhydrous DCM (2.0 mL) is added dropwise to the catalyst solution. This is followed by the slow addition of the alkene (1.2 mmol).

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, the reaction is quenched with a few drops of saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the purified product is determined by chiral stationary phase HPLC.

Table 1: Representative Data for Copper-Catalyzed Asymmetric Hetero-Diels-Alder Reactions

EntryChiral LigandAlkeneTemperature (°C)Yield (%)ee (%)
1(R)-Ph-BoxEthyl vinyl ether-789598
2(S)-tBu-BoxStyrene-408892
3(R)-Indo-Box2,3-Dihydrofuran-789296

Note: Data are representative and compiled from various sources in the literature.

N-Heterocyclic Carbene (NHC)-Catalyzed Enantioselective Annulations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of asymmetric transformations.[5] In the context of chiral pyridazine synthesis, NHCs can catalyze the enantioselective annulation of α,β-unsaturated aldehydes with various nitrogen-containing pronucleophiles to generate chiral dihydropyridazinones.[6][7]

The mechanism typically involves the formation of a chiral Breslow intermediate from the NHC and the unsaturated aldehyde. This intermediate then undergoes a cascade of reactions, including Michael addition and cyclization, to afford the enantioenriched dihydropyridazinone product.[8] The stereochemical outcome is controlled by the steric and electronic properties of the chiral NHC catalyst.

Diagram 2: NHC-Catalyzed Enantioselective Annulation

G cluster_catalyst Catalyst Activation cluster_reaction Annulation Cascade cluster_analysis Product Analysis nhc_precursor Chiral Triazolium Salt active_nhc Active NHC Catalyst nhc_precursor->active_nhc base Base (e.g., DBU) base->active_nhc Deprotonation breslow Chiral Breslow Intermediate active_nhc->breslow Catalysis substrates α,β-Unsaturated Aldehyde + Pronucleophile substrates->breslow cyclization Michael Addition & Cyclization breslow->cyclization product Enantioenriched Dihydropyridazinone cyclization->product purification Chromatography product->purification hplc Chiral HPLC purification->hplc ee Determination

Caption: General workflow for NHC-catalyzed enantioselective annulation.

Experimental Protocol: General Procedure for NHC-Catalyzed Enantioselective Synthesis of Dihydropyridazinones

This protocol is a generalized representation based on established methodologies.[6][7]

  • Reaction Setup: To a solution of the chiral triazolium salt (NHC precursor, 0.05 mmol) in an anhydrous solvent (e.g., THF or DCM, 1.0 mL) in a flame-dried vial under an inert atmosphere is added a base (e.g., DBU, 0.06 mmol). The mixture is stirred at room temperature for 10-15 minutes to generate the active NHC catalyst.

  • Substrate Addition: The reaction mixture is cooled to the desired temperature (e.g., 0 °C). A solution of the α,β-unsaturated aldehyde (0.5 mmol) in the same anhydrous solvent (1.0 mL) is added, followed by the addition of the hydrazone or other suitable pronucleophile (0.6 mmol).

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by TLC or HPLC until complete consumption of the limiting reagent (typically 4-12 hours).

  • Workup and Purification: The reaction is quenched by the addition of a few drops of water. The solvent is removed under reduced pressure, and the residue is directly purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric excess of the purified dihydropyridazinone is determined by chiral stationary phase HPLC.

Pillar 2: Application of Chiral Pyridazine Building Blocks in Medicinal Chemistry

The incorporation of chiral pyridazine scaffolds into drug candidates can significantly enhance their pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Case Study: Chiral Pyridazine-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is a key challenge in drug discovery. Chiral pyridazine-based compounds have shown promise as potent and selective kinase inhibitors.[9]

For instance, certain chiral amino-pyrimido-pyridazine derivatives have been identified as inhibitors of AKT2, a serine/threonine kinase involved in cell survival and proliferation.[9] The chiral center in these molecules plays a crucial role in orienting the substituents to achieve optimal interactions with the kinase's active site.[9] Specifically, the chiral primary amine can form key hydrogen bonds with aspartate and asparagine residues in an "acidic pocket" of the enzyme.[9] This stereospecific interaction is often responsible for the high potency and selectivity of the inhibitor.

The structure-activity relationship (SAR) studies of such compounds often reveal that one enantiomer is significantly more active than the other, highlighting the importance of asymmetric synthesis in providing access to the desired stereoisomer.[10]

Table 2: Impact of Chirality on Kinase Inhibitor Activity

CompoundStereochemistryTarget KinaseIC₅₀ (nM)
A (R)-enantiomerAKT215
A (S)-enantiomerAKT2>1000
B Racemicp38α50
B (S)-enantiomerp38α8

Note: Data are illustrative and compiled from various medicinal chemistry literature.

Pillar 3: Future Perspectives and Emerging Trends

The field of chiral pyridazine synthesis and application continues to evolve. Emerging trends include:

  • Novel Asymmetric Methodologies: The development of new catalytic systems, including photoredox catalysis and biocatalysis, for the enantioselective synthesis of pyridazine derivatives is an active area of research.

  • Skeletal Editing: Innovative strategies that allow for the late-stage modification of the pyridazine core are being explored to rapidly generate diverse libraries of chiral building blocks.

  • Expanded Applications: The unique properties of chiral pyridazines are being leveraged in the design of therapeutics for a wider range of diseases, including neurodegenerative disorders and infectious diseases.[11][12]

Conclusion

Chiral pyridazine building blocks represent a valuable and versatile platform for the discovery and development of novel therapeutics. The ability to control the stereochemistry of these scaffolds through advanced asymmetric synthesis is crucial for optimizing their interactions with biological targets and achieving the desired pharmacological profiles. As our understanding of the synthesis and medicinal chemistry of chiral pyridazines continues to grow, we can expect to see an increasing number of innovative drug candidates based on this privileged heterocyclic core.

References

  • Enantioselective synthesis of dihydropyridinones via NHC-catalyzed aza-Claisen reaction. Organic Letters, 2011.

  • Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles. Benchchem, 2025.

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC, 2023.

  • Enantioselective Synthesis of Dihydropyridinones Via NHC-Catalyzed Aza-Claisen Reaction. Scribd, N/A.

  • Asymmetric Synthesis of Nitrogen Heterocycles. ResearchGate, 2012.

  • Asymmetric Synthesis of Nitrogen Heterocycles. Wiley, 2008.

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute, 2023.

  • Enantioselective Desymmetrization of 1,4-Dihydropyridines by Oxidative NHC Catalysis. SFERA, 2019.

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed, 2018.

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC, 2023.

  • Chiral Kinase Inhibitors. PMC, 2011.

  • Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications, 2022.

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC, 2020.

  • Synthesis of N-Heterocycles. Organic Chemistry Portal, N/A.

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI, 2025.

  • Six-Membered Heterocycles: Their Synthesis and Bio Applications. Frontiers, N/A.

  • Copper(i)-catalyzed asymmetric aza Diels–Alder reactions of azoalkenes toward fulvenes: a molecular electron density theory study. New Journal of Chemistry, 2019.

  • Asymmetric Diels−Alder Reactions of 2-Azadienes Catalyzed by a Chiral Copper(II) Complex. A General Route to Enantiomerically Pure Piperidones. Journal of the American Chemical Society, 1999.

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 2020.

  • Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions. Science of Synthesis, N/A.

  • Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 2018.

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 2015.

  • NHC‐catalyzed enantioselective synthesis of dihydropyranones via IEDHDAR. ResearchGate, 2025.

  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH, 2010.

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Exploratory

Solubility profile of (1R)-1-Pyridazin-3-ylethanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (1R)-1-Pyridazin-3-ylethanol in Organic Solvents Executive Summary Understanding the solubility profile of chiral heterocyclic building blocks is a critical prereq...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (1R)-1-Pyridazin-3-ylethanol in Organic Solvents

Executive Summary

Understanding the solubility profile of chiral heterocyclic building blocks is a critical prerequisite for successful drug development, process chemistry, and formulation. (1R)-1-Pyridazin-3-ylethanol (CAS: 2725774-14-9) is a highly valuable, polar chiral scaffold. This whitepaper provides a comprehensive analysis of its physicochemical properties, predictive solubility modeling using Hansen Solubility Parameters (HSP), empirical solubility data across organic solvent classes, and a self-validating experimental protocol for precise thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of (1R)-1-Pyridazin-3-ylethanol, one must first deconstruct its molecular architecture. The molecule's solvation behavior is dictated by two primary structural features:

  • The Pyridazine Core: Unlike pyridine, which has a single nitrogen atom and a moderate dipole moment (~2.2 D), the pyridazine ring features two adjacent nitrogen atoms. This topological arrangement generates a massive dipole moment (~4.2 D) and significantly decreases the overall lipophilicity of the ring[1]. In medicinal chemistry, this translates to enhanced aqueous solubility and reduced off-target liabilities (such as hERG channel inhibition) compared to standard phenyl or pyridine rings[2].

  • The (1R)-Ethanol Substituent: The addition of the chiral ethanol side chain introduces a strong hydrogen-bond (H-bond) donor (-OH) and a secondary H-bond acceptor. While the methyl group adds a minor degree of steric bulk and dispersion volume, the dominant force remains the highly polar, H-bonding nature of the hydroxyl group interacting synergistically with the electron-rich diazine core.

Because of these features, the crystal lattice of pure (1R)-1-Pyridazin-3-ylethanol is held together by strong intermolecular hydrogen bonding and dipole-dipole interactions. A solvent must possess sufficient polarity and H-bonding capacity to break these lattice forces.

Theoretical Solubility Framework: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a quantitative framework for predicting solute-solvent compatibility by dividing cohesive energy into three forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[3]. "Like dissolves like" is mathematically expressed as the distance between the solute and solvent in this 3D space.

For unsubstituted pyridazine, the experimental HSP values are established as


, 

, and

[4].

By applying group contribution theory to account for the (1R)-ethanol side chain, we can extrapolate the theoretical HSP for (1R)-1-Pyridazin-3-ylethanol. The aliphatic chain slightly dilutes the polar density, but the hydroxyl group drastically increases the hydrogen-bonding parameter.

  • Estimated HSP for (1R)-1-Pyridazin-3-ylethanol:

Solvation Substrate (1R)-1-Pyridazin-3-ylethanol (Polar, H-Bond Donor/Acceptor) Protic Polar Protic (e.g., MeOH, EtOH) Substrate->Protic High Affinity Aprotic Polar Aprotic (e.g., DMSO, DMF) Substrate->Aprotic High Affinity NonPolar Non-Polar (e.g., Heptane) Substrate->NonPolar Low Affinity

Thermodynamic solvation affinities of (1R)-1-Pyridazin-3-ylethanol across solvent classes.

Empirical Solubility Profile in Organic Solvents

Based on the structural causality and HSP modeling, the solubility of (1R)-1-Pyridazin-3-ylethanol is highly stratified across different organic solvent classes. The table below summarizes the expected quantitative ranges and the underlying mechanistic rationale.

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Polar Protic Methanol, Ethanol, Isopropanol> 100 (Highly Soluble)Solvents act as both strong H-bond donors (to the pyridazine nitrogens) and acceptors (from the -OH group), easily disrupting the solid crystal lattice.
Polar Aprotic DMSO, DMF, NMP, Acetonitrile> 100 (Highly Soluble)Massive dipole-dipole alignment. The solvent acts as a potent H-bond acceptor for the substrate's hydroxyl group.
Moderately Polar Ethyl Acetate, Dichloromethane10 - 50 (Moderately Soluble)Moderate dipole interactions provide sufficient energy to dissolve the compound, but the lack of strong H-bond donor capacity limits maximum saturation.
Non-Polar Heptane, Hexane, Toluene< 1 (Poorly Soluble)Weak dispersion forces are entirely insufficient to overcome the strong intermolecular H-bonding inherent to the pure solid API.

Experimental Methodology: Thermodynamic Solubility Determination

While kinetic solubility (often measured via DMSO stock dilution) is useful for early high-throughput screening[5], process chemistry requires rigorous thermodynamic solubility data. The "gold standard" for this is the shake-flask method coupled with HPLC-UV quantification[6][7].

The following protocol is designed as a self-validating system. It eliminates common artifacts such as supersaturation, filter-adsorption, and polymorphic shifts.

Step-by-Step Shake-Flask Protocol
  • Preparation (Over-saturation): Add an excess amount of (1R)-1-Pyridazin-3-ylethanol (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed glass vial. Causality: Excess solid ensures the chemical potential of the solid phase equals that of the dissolved solute, driving the system to true thermodynamic equilibrium.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: 48 hours is required to ensure slow-dissolving large crystals reach equilibrium and to allow any metastable polymorphic forms to transition to the most stable thermodynamic form[7].

  • Phase Separation (Centrifugation): Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation is strictly preferred over syringe filtration. Polar compounds can non-specifically bind to PTFE or Nylon filter membranes, artificially lowering the measured concentration.

  • Immediate Dilution: Carefully extract an aliquot of the clear supernatant and immediately dilute it (e.g., 1:100) into the HPLC mobile phase. Causality: Saturated solutions are highly sensitive to minor temperature drops. Immediate dilution prevents spontaneous precipitation before injection.

  • Solid-State Verification (Self-Validation): Extract the residual solid plug from the centrifuge tube, dry gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This proves that the solubility measured corresponds to the intended polymorph and that the solvent did not induce a solvate or hydrate transition.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated reversed-phase HPLC-UV method against a multi-point calibration curve.

ShakeFlask Step1 1. Solid Addition Excess API + Solvent Step2 2. Isothermal Equilibration 48h at 25.0 ± 0.1 °C Step1->Step2 Step3 3. Phase Separation Centrifugation (Avoid Adsorption) Step2->Step3 Step4 4. Sample Dilution Prevent Precipitation Step3->Step4 Step5 5. HPLC-UV Analysis Quantification vs Standard Step4->Step5

Self-validating shake-flask methodology for thermodynamic solubility determination.

Process Chemistry Implications: Crystallization Strategy

The stark contrast in solubility between moderately polar solvents and non-polar solvents provides an ideal landscape for anti-solvent crystallization , a critical step in the purification of chiral intermediates.

To isolate (1R)-1-Pyridazin-3-ylethanol with high enantiomeric excess (ee) and chemical purity:

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of Ethyl Acetate at 60°C. Ethyl acetate provides sufficient solubility at elevated temperatures without the risk of esterification side-reactions that might occur in alcohols.

  • Anti-Solvent Addition: Slowly dose in Heptane (the anti-solvent) while maintaining the temperature. Because the compound has near-zero solubility in heptane, the supersaturation curve will rise sharply.

  • Controlled Cooling: Linearly cool the reactor to 5°C over 4-6 hours. Causality: A slow cooling ramp prevents kinetic trapping of impurities within the crystal lattice, ensuring the final isolated (1R)-1-Pyridazin-3-ylethanol meets strict pharmaceutical grade specifications.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science". Steven Abbott. Available at:[Link]

  • Asano, S., et al. "The pyridazine heterocycle in molecular recognition and drug discovery". PMC - National Institutes of Health. Available at:[Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook". Kinam Park. Available at:[Link]

  • Lesyk, D., & Kheilik, Y. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io. Available at:[Link]

  • Levin, M. D., et al. "Bridging the pyridine-pyridazine synthesis gap by skeletal editing". Knowledge UChicago. Available at:[Link]

  • Tabriz University of Medical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences. Available at:[Link]

  • United States Patent and Trademark Office. "US11118214B2 - Hybridization compositions and methods". Google Patents.

Sources

Foundational

Technical Whitepaper: 3-Acetylpyridazine vs. (1R)-1-Pyridazin-3-ylethanol

This technical guide provides an in-depth analysis comparing 3-acetylpyridazine and its chiral reduced derivative, (1R)-1-Pyridazin-3-ylethanol . It is structured to serve researchers in medicinal chemistry and process d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis comparing 3-acetylpyridazine and its chiral reduced derivative, (1R)-1-Pyridazin-3-ylethanol . It is structured to serve researchers in medicinal chemistry and process development.[1]

Core Topic: Structural Distinction, Asymmetric Synthesis, and Pharmaceutical Utility

Executive Summary

The distinction between 3-acetylpyridazine and (1R)-1-Pyridazin-3-ylethanol represents the critical transition from a planar, achiral building block to a stereochemically defined pharmacophore.

  • 3-Acetylpyridazine is an electrophilic ketone precursor used to introduce the pyridazine ring—a "privileged structure" in drug discovery due to its high dipole moment and hydrogen-bond accepting capacity.

  • (1R)-1-Pyridazin-3-ylethanol is the chiral alcohol intermediate, often generated via asymmetric reduction. It serves as a high-affinity scaffold in kinase inhibitors (e.g., p38 MAPK) and GABA ligands, where the specific spatial arrangement of the hydroxyl group dictates binding selectivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following table contrasts the fundamental properties of the precursor and the chiral product. Note the significant difference in physical state and stereochemistry.

Feature3-Acetylpyridazine(1R)-1-Pyridazin-3-ylethanol
CAS Number 1122-63-0 164738-47-0 (Racemate)*
Structure Type Heteroaromatic KetoneChiral Heteroaromatic Alcohol
Formula C₆H₆N₂OC₆H₈N₂O
Molecular Weight 122.13 g/mol 124.14 g/mol
Stereochemistry Achiral (Planar sp²)Chiral (Tetrahedral sp³, R-enantiomer)
Physical State Solid (mp ~129 °C)Viscous Oil / Low-melting Solid
H-Bond Donors 01 (Hydroxyl group)
H-Bond Acceptors 3 (2 Ring N, 1 Carbonyl O)3 (2 Ring N, 1 Hydroxyl O)
Primary Utility Electrophilic PrecursorNucleophilic Chiral Intermediate

*Note: CAS 164738-47-0 refers to the generic 1-(pyridazin-3-yl)ethanol. The specific (1R)-enantiomer is often custom-synthesized and may not have a separate widely registered CAS in public databases, though it is chemically distinct.

Synthetic Transformation: Asymmetric Reduction

The conversion of 3-acetylpyridazine to (1R)-1-Pyridazin-3-ylethanol is a critical process step. Standard chemical reduction (e.g., NaBH₄) yields a racemate (50:50 mixture), which is often unsuitable for modern drug candidates. High-value synthesis requires Asymmetric Transfer Hydrogenation (ATH) or Biocatalysis .

Mechanism of Transformation

The transformation involves the delivery of a hydride equivalent to the Si-face of the ketone carbonyl, governed by the chiral environment of the catalyst.

G Substrate 3-Acetylpyridazine (Achiral Ketone) Transition Hydride Transfer (Si-face attack) Substrate->Transition + H source (HCOOH or NADPH) Catalyst Ru-TsDPEN or KRED Catalyst (Chiral Environment) Catalyst->Transition Stereocontrol Product (1R)-1-Pyridazin-3-ylethanol (Chiral Alcohol) Transition->Product >95% ee

Figure 1: Stereoselective reduction pathway. The catalyst blocks the Re-face, forcing hydride attack from the Si-face to yield the (R)-alcohol.

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

Context: Pyridazine nitrogens are strong sigma-donors and can poison metal catalysts (like Ruthenium or Rhodium) by displacing ligands. The following protocol uses a RuCl(p-cymene)[(R,R)-TsDPEN] catalyst system, which is robust against nitrogen-containing heterocycles.

Reagents
  • Substrate: 3-Acetylpyridazine (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst precursor in degassed DCM. Stir for 10 minutes under argon.

  • Substrate Addition: Add 3-acetylpyridazine (solid) directly to the catalyst solution.

  • H-Donor Addition: Slowly add the HCOOH/Et₃N mixture (3-5 equivalents) via syringe. Caution: Exothermic reaction.

  • Reaction: Stir at 25–30 °C for 12–24 hours. Monitor conversion via TLC or LC-MS.

    • Checkpoint: If reaction stalls, the pyridazine nitrogen may be coordinating the Ru center. Increase catalyst loading or raise temperature to 40 °C.

  • Quench & Workup: Dilute with water. Neutralize the aqueous layer with saturated NaHCO₃ (to pH ~8). Extract with EtOAc (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient) to isolate the chiral alcohol.

Analytical Characterization & Differentiation

Distinguishing the starting material from the product is straightforward, but determining enantiomeric excess (ee) requires chiral chromatography.

Nuclear Magnetic Resonance (NMR)[12][13][14]
  • 3-Acetylpyridazine (¹H NMR): Distinct singlet for the acetyl methyl group at δ ~2.7-2.8 ppm . No chiral proton signals.

  • 1-Pyridazin-3-ylethanol (¹H NMR): The methyl group shifts upfield to a doublet at δ ~1.5 ppm . A new quartet signal appears at δ ~5.0 ppm corresponding to the methine proton (CH-OH).

Chiral HPLC Method

To verify the (1R) configuration and purity:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: The enantiomers will resolve into two distinct peaks. Comparison with a racemic standard is required to identify the (R) and (S) elution order.

Pharmaceutical Utility

The transition from 3-acetylpyridazine to the (1R)-alcohol is often a "Chiral Switch" strategy in drug design.

  • Kinase Inhibition (p38 MAPK): The pyridazine ring serves as a hinge-binding motif. The (1R)-hydroxyl group can form specific H-bonds with the backbone NH of residues in the ATP-binding pocket, significantly increasing potency compared to the ketone or the (S)-enantiomer.

  • GABA Antagonists: Pyridazine derivatives like Gabazine rely on specific steric fits. The (1R)-ethyl substituent provides a hydrophobic anchor that locks the molecule into the receptor's lipophilic pocket.

  • Metabolic Stability: Reducing the ketone to an alcohol eliminates a reactive electrophilic center, reducing the risk of covalent protein binding (toxicity) while providing a handle for further derivatization (e.g., etherification).

References

  • Chemical Identity & Properties
  • Synthetic Methodology (Asymmetric Reduction)

    • Ohkuma, T., et al. (1995). "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium(II) Catalysts." Journal of the American Chemical Society.
    • Biocatalytic Reduction of Heterocyclic Ketones. (Analogous protocols for pyridine/pyridazine reduction using KREDs). National Institutes of Health (NIH). Retrieved from [Link]

  • Pharmaceutical Applications

    • Pyridazine Derivatives in Drug Discovery. Organic Chemistry Portal. Retrieved from [Link]

    • Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. (Discusses the bioisosteric replacement of pyridine with pyridazine).

Sources

Exploratory

Chiral Pyridazinyl Ethanol Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of chiral pyridazinyl ethanol derivatives, a class of compounds holding significant promise in modern drug development. We will delve into their synthesis, stereoselective cont...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of chiral pyridazinyl ethanol derivatives, a class of compounds holding significant promise in modern drug development. We will delve into their synthesis, stereoselective control, and diverse pharmacological applications, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry. The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, is a key structural motif in numerous biologically active molecules.[1][2] The introduction of a chiral ethanol substituent unlocks a three-dimensional chemical space, crucial for specific interactions with biological targets.[3]

The Significance of Chirality and the Pyridazine Scaffold in Medicinal Chemistry

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug design.[3] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.[3]

The pyridazine and its partially saturated counterpart, pyridazinone, are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] These heterocycles are found in drugs with diverse therapeutic applications, including cardiotonic agents like pimobendan and levosimendan, as well as analgesic and anti-inflammatory drugs.[1] The incorporation of a chiral ethanol moiety onto this versatile scaffold introduces a critical stereocenter, enabling more precise and potent interactions with chiral biological macromolecules such as enzymes and receptors.

Strategies for the Synthesis of Chiral Pyridazinyl Ethanol Derivatives

The stereocontrolled synthesis of chiral pyridazinyl ethanol derivatives is paramount to harnessing their full therapeutic potential. The primary approaches involve the asymmetric reduction of a prochiral pyridazinyl ketone or the resolution of a racemic mixture.

Asymmetric Reduction of Prochiral Pyridazinyl Ketones

The enantioselective reduction of prochiral ketones is a powerful and widely employed method for the synthesis of chiral secondary alcohols.[4][5] This transformation can be achieved using various catalytic systems, including those based on transition metals and enzymes.

Catalytic Asymmetric Transfer Hydrogenation:

A prominent method for the asymmetric reduction of aromatic ketones is transfer hydrogenation.[6] This reaction typically utilizes a chiral catalyst, often a ruthenium complex with a chiral ligand, and a hydrogen donor like isopropanol. The mechanism involves the formation of a six-membered transition state where the chiral ligand dictates the facial selectivity of hydride transfer to the ketone.[6]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Pyridazinyl Ketone [6]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral pyridyl alcohol ligand (e.g., (S)-2-Amino-3-methyl-1-(pyridin-2-yl)butan-1-ol) and a ruthenium precursor (e.g., [RuCl2(p-cymene)]2) in an appropriate solvent like isopropanol.

  • Reaction Setup: Stir the catalyst solution for a specified time to allow for complex formation.

  • Substrate Addition: Add the pyridazinyl ketone substrate to the reaction mixture.

  • Base Addition: Introduce a base, such as potassium hydroxide (KOH), dissolved in isopropanol.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification and Analysis: Dry the combined organic layers, concentrate the solution, and purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the resulting chiral pyridazinyl ethanol using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Enzymatic Reduction:

Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the synthesis of chiral alcohols.[7] These biocatalysts can reduce prochiral ketones with excellent enantioselectivity under mild reaction conditions. For instance, the alcohol dehydrogenase from Lactobacillus kefir has been successfully used for the reduction of various heteroaromatic ketones, yielding the corresponding chiral alcohols with high enantiomeric excess (95–>99% ee).[7]

Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Pyridazinyl Ethanol [7]

  • Reaction Medium: Prepare a buffered aqueous solution (e.g., 33 mM phosphate buffer, pH 7.0) or an aqueous two-phase system.

  • Reagent Addition: To the reaction mixture, add the pyridazinyl ketone substrate, the alcohol dehydrogenase enzyme, a cofactor such as NADP+, and a sacrificial alcohol like isopropanol for cofactor regeneration.

  • Incubation: Stir the mixture vigorously at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 48 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion, extract the product with an organic solvent, dry the organic phase, and purify the chiral alcohol by column chromatography.

Kinetic Resolution of Racemic Pyridazinyl Ethanols

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to the separation of the two enantiomers.

Lipase-Catalyzed Kinetic Resolution:

Lipases are versatile enzymes that can catalyze the enantioselective acylation of racemic alcohols.[6] In this process, one enantiomer of the racemic pyridazinyl ethanol is preferentially acylated, allowing for the separation of the unreacted enantiomer and the acylated product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [6]

  • Reaction Setup: In a suitable organic solvent (e.g., diisopropyl ether), dissolve the racemic 1-(pyridazinyl)ethanol.

  • Enzyme and Acyl Donor Addition: Add a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by GC or HPLC.

  • Separation: Once the desired conversion is reached (typically around 50%), stop the reaction and separate the unreacted alcohol enantiomer from the acylated enantiomer by column chromatography.

Characterization and Determination of Enantiomeric Purity

The determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral compounds.[8] Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[8][9][10]

Principles of Chiral HPLC:

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to different retention times, allowing for their separation and quantification.[8] The enantiomeric excess is calculated from the peak areas of the separated enantiomers.[8]

Table 1: Common Chiral Stationary Phases for Pyridazinyl Ethanol Derivatives

Chiral Stationary PhaseTypical Mobile PhaseReference
Chiralcel OJHexane/Ethanol/2-Propanol[9]
Chiralcel OFHexane/Ethanol/2-Propanol[9]
Teicoplanin-based CSPAcetonitrile/Methanol/Acetic Acid/Triethylamine[8]
Daicel CHIRALPAK® IG100% Methanol[8]

Experimental Protocol: Chiral HPLC Analysis [8][9]

  • Sample Preparation: Dissolve a small amount of the chiral pyridazinyl ethanol sample in the mobile phase.

  • HPLC System: Use a standard HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel OJ).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane, ethanol, and 2-propanol.[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a wavelength where the compound absorbs.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.

Pharmacological Applications of Chiral Pyridazinyl Ethanol Derivatives

The pyridazine nucleus is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][11] The introduction of a chiral ethanol substituent can modulate and enhance these activities.

Diagram 1: Workflow for the Development of Chiral Pyridazinyl Ethanol Derivatives

G cluster_synthesis Synthesis cluster_methods Stereoselective Methods ProchiralKetone Prochiral Pyridazinyl Ketone AsymmetricReduction Asymmetric Reduction (e.g., Catalytic, Enzymatic) ProchiralKetone->AsymmetricReduction RacemicEthanol Racemic Pyridazinyl Ethanol KineticResolution Kinetic Resolution (e.g., Enzymatic) RacemicEthanol->KineticResolution ChiralEthanol Enantiopure Pyridazinyl Ethanol AsymmetricReduction->ChiralEthanol KineticResolution->ChiralEthanol Analysis Chiral HPLC Analysis (ee determination) ChiralEthanol->Analysis BiologicalScreening Biological Screening (e.g., Anticancer, Antimicrobial) Analysis->BiologicalScreening LeadCompound Lead Compound Identification BiologicalScreening->LeadCompound

Caption: A streamlined workflow for the synthesis and evaluation of chiral pyridazinyl ethanol derivatives.

Anticancer Activity: Pyridazinone-based compounds have shown promise as anticancer agents.[12] The specific stereochemistry of a chiral ethanol side chain can significantly influence the binding affinity and inhibitory activity against cancer-related targets such as protein kinases.

Antimicrobial Activity: Derivatives of pyridazinone have also been investigated for their antimicrobial properties.[12][13] The chiral center can play a crucial role in the interaction with microbial enzymes or cell wall components.

Cardiovascular Effects: As previously mentioned, the pyridazine scaffold is present in several cardiotonic drugs.[1][2] The introduction of a chiral center could lead to the development of new cardiovascular agents with improved selectivity and reduced side effects.

Future Perspectives

The field of chiral pyridazinyl ethanol derivatives continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methodologies. The use of organocatalysis and biocatalysis is expected to play an increasingly important role.[7][14] Furthermore, a deeper understanding of the structure-activity relationships of these chiral compounds through computational modeling and advanced analytical techniques will accelerate the discovery of novel drug candidates with enhanced therapeutic profiles. The versatility of the pyridazine core, combined with the stereochemical diversity offered by the chiral ethanol substituent, ensures that this class of molecules will remain a fertile ground for innovation in drug discovery.

References

  • Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis - Benchchem.
  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. PubMed.
  • Synthesis of Chiral 1-(Piperazin-2-yl)ethanol: An In-Depth Technical Guide - Benchchem.
  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. PMC.
  • Synthesis and fluorescence of chiral pyridazine derivatives of squaric acid. ResearchGate.
  • Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. R Discovery.
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. PubMed.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho Repository.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
  • Enantioselective Reduction of Ketones. Organic Reactions.
  • Enantioselective Reduction of Ketones. University of Calgary.
  • Pyridazine Derivatives. SpringerLink.
  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal.
  • Enantioselective reduction of ketones. Wikipedia.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide - Benchchem.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.
  • Chiral drugs. LabMed Discovery.

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Foundational

The Strategic Utility of (1R)-1-Pyridazin-3-ylethanol Intermediates in Targeted Drug Discovery: From Chiral Synthon to Kinase and GPCR Modulators

Executive Summary In modern medicinal chemistry, the spatial orientation of heteroaromatic pharmacophores dictates the efficacy, selectivity, and pharmacokinetic profile of a drug. (1R)-1-Pyridazin-3-ylethanol is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of heteroaromatic pharmacophores dictates the efficacy, selectivity, and pharmacokinetic profile of a drug. (1R)-1-Pyridazin-3-ylethanol is a highly specialized chiral intermediate (synthon) used to introduce the 1-pyridazin-3-ylethyl moiety into complex molecular scaffolds. While the intermediate itself serves as a building block rather than a standalone therapeutic, its incorporation fundamentally drives the biological activity of the final molecules—most notably in highly selective receptor tyrosine kinase (RTK) inhibitors and central nervous system (CNS) modulators.

This whitepaper details the mechanistic rationale behind utilizing this specific chiral building block, provides self-validating protocols for its stereospecific incorporation, and analyzes the profound pharmacological impact of the resulting biological agents.

Part 1: Structural and Mechanistic Rationale

The selection of (1R)-1-Pyridazin-3-ylethanol over achiral or alternative heteroaromatic linkers is driven by two critical structural features:

  • The Pyridazine Ring (Physicochemical Modulator): The pyridazine core features two adjacent nitrogen atoms (N1, N2) that act as potent hydrogen bond acceptors. Compared to phenyl or simple pyridyl rings, pyridazine significantly lowers the lipophilicity (LogP) of the molecule, enhancing aqueous solubility and metabolic stability. In kinase hinge regions, these nitrogens frequently form critical hydrogen bonds with the protein backbone[1].

  • The "Magic Methyl" Effect (Conformational Restriction): The (1R) chiral center contains a methyl group that restricts the rotational degrees of freedom of the attached pharmacophore. When bound to a biological target, this steric bulk forces the molecule into a specific bioactive conformation. This precise spatial arrangement dramatically reduces off-target binding, increasing target selectivity by orders of magnitude[2].

Table 1: Physicochemical Profile of the Synthon
PropertyValueMedicinal Chemistry Implication
Molecular Weight 124.14 g/mol Highly atom-efficient; leaves ample "budget" for larger drug scaffolds.
H-Bond Acceptors 3 (2 on ring, 1 on OH)Facilitates strong interactions with target active sites; improves solubility.
Stereochemistry (1R)-configurationEnables stereospecific transfer (inversion/retention) to lock bioactive conformations.

Part 2: Synthesis and Stereochemical Transfer Protocols

To harness the biological potential of (1R)-1-Pyridazin-3-ylethanol, it must be covalently linked to a larger scaffold without losing its optical purity. The industry standard for this transformation is the Mitsunobu Reaction , which couples the secondary alcohol with an acidic pronucleophile (e.g., a phenol or imide) resulting in a clean Walden inversion to the (1S) configuration[3].

Protocol: Stereospecific Etherification via Mitsunobu Inversion

This protocol is designed as a self-validating system to ensure >98% enantiomeric excess (ee) transfer.

Reagents: (1R)-1-Pyridazin-3-ylethanol (1.0 eq), Phenol derivative (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Anhydrous THF.

  • Step 1: Betaine Formation. Dissolve PPh3 in anhydrous THF under an inert N2 atmosphere. Cool the reaction vessel to 0°C. Add DIAD dropwise.

    • Causality: The reaction between PPh3 and DIAD is highly exothermic. Cooling the system prevents the premature degradation of the betaine intermediate into unreactive triphenylphosphine oxide and hydrazine byproducts.

  • Step 2: Pronucleophile Addition. Add the phenol derivative (must have a pKa < 11) to the chilled solution.

    • Causality: The betaine intermediate deprotonates the acidic pronucleophile, generating the active nucleophilic anion alongside a phosphonium intermediate.

  • Step 3: Alcohol Activation. Add (1R)-1-Pyridazin-3-ylethanol dropwise.

    • Causality: The chiral alcohol attacks the phosphonium intermediate, forming a highly electrophilic alkoxyphosphonium ion. The C-O bond at the (1R) stereocenter is now primed as an excellent leaving group.

  • Step 4: SN2 Displacement. Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality: The phenoxide anion attacks the activated chiral center via a strict SN2 mechanism. The backside attack results in a clean stereochemical inversion, yielding the (1S)-1-pyridazin-3-ylethyl ether.

  • Step 5: Self-Validation (Quality Control). Following purification via flash chromatography, the product must be analyzed using Chiral HPLC against a racemic standard.

    • Causality: This analytical validation confirms that the optical purity was maintained (>98% ee), proving that the reaction proceeded exclusively via the SN2 pathway rather than an SN1 mechanism (which would result in racemization).

Mitsunobu A PPh3 + DIAD (0°C, THF) B Betaine Intermediate A->B Exothermic C (1R)-1-Pyridazin-3-ylethanol (Chiral Alcohol) B->C Addition D Alkoxyphosphonium Ion (Activated Leaving Group) C->D Activation F SN2 Displacement (Stereochemical Inversion) D->F Nu- Attack E Nucleophile (Nu-H) (pKa < 11) E->F Deprotonation G (1S)-1-Pyridazin-3-ylethyl Derivative (>98% ee) F->G Clean Inversion

Mitsunobu stereochemical inversion workflow from (1R)-alcohol to (1S)-derivative.

Part 3: Biological Targets and Pharmacological Activity

Once the (1R)-1-Pyridazin-3-ylethanol intermediate is integrated into a drug scaffold (often inverted to the 1S configuration), it serves as a critical anchor point for binding to specific biological targets.

Target A: Receptor Tyrosine Kinases (c-Met Inhibitors)

The hepatocyte growth factor (HGF)/c-Met signaling axis is frequently deregulated in human cancers, driving tumor invasive growth and metastasis[4]. The pyridazin-3-ylethyl moiety is a highly privileged structure in the design of ATP-competitive c-Met inhibitors[1].

In highly selective c-Met inhibitors (such as derivatives related to PF-04254644), the chiral methyl group forces the pyridazine ring deep into the kinase hinge region[2]. The nitrogen atoms of the pyridazine ring form critical hydrogen bonds with the backbone amides of the c-Met kinase domain. If the chiral methyl group is removed (yielding a simple methylene linker), the molecule loses its conformational rigidity, resulting in a dramatic drop in both potency and kinase selectivity[2].

cMetPathway Ligand HGF Ligand Receptor c-Met Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Domain (ATP Binding Pocket) Receptor->Kinase Dimerization & Autophosphorylation Signaling PI3K/AKT & MAPK Pathways Kinase->Signaling Phosphorylates Substrates Arrest Cell Cycle Arrest / Apoptosis Kinase->Arrest Inhibition Pathway Inhibitor Pyridazin-3-ylethyl Inhibitor (Hinge Binder) Inhibitor->Kinase Blocks ATP Pocket Tumor Tumor Proliferation & Metastasis Signaling->Tumor Drives

c-Met Kinase signaling pathway and the mechanism of ATP-competitive inhibition.

Target B: CNS Modulators and GPCRs

Beyond oncology, amino alcohol derivatives and substituted azepines utilizing this chiral motif have shown significant utility in neurology. For instance, related chiral heteroaromatic alcohols are key intermediates in the synthesis of 5-HT2C receptor agonists[5]. These compounds are targeted for the treatment of obesity, obsessive-compulsive disorder, and anxiety. The chiral center ensures the exact spatial fit required to activate the 5-HT2C orthosteric site without triggering off-target 5-HT2A or 5-HT2B receptors, which are associated with adverse cardiovascular events[5]. Furthermore, recent developments have utilized similar amino alcohol frameworks for broader neurological disorders[6].

Table 2: Pharmacological Impact of the Chiral Motif
Target ReceptorDisease IndicationRole of the Pyridazin-3-ylethyl Motif
c-Met Kinase Oncology (Metastatic Tumors)Hinge region binding; chiral methyl restricts conformation to prevent off-target kinase binding.
5-HT2C Receptor CNS (Obesity, Anxiety)Orthosteric site alignment; enhances GPCR subtype selectivity to avoid cardiovascular toxicity.

References

1.2 - ACS Publications. 2.4 - PubMed (NIH). 3.1 - Google Patents. 4.5 - Google Patents. 5.6 - Google Patents. 6. 3 - Organic Chemistry Portal.

Sources

Exploratory

pKa and Hydrogen Bonding Profiling of (1R)-1-Pyridazin-3-ylethanol: A Technical Guide for Rational Drug Design

Executive Summary The incorporation of diazine heterocycles into pharmaceutical pipelines has accelerated due to their unique physicochemical profiles. Among these, the pyridazine ring stands out due to its high dipole m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of diazine heterocycles into pharmaceutical pipelines has accelerated due to their unique physicochemical profiles. Among these, the pyridazine ring stands out due to its high dipole moment, low intrinsic basicity, and robust dual hydrogen-bonding capacity . This whitepaper provides an in-depth technical analysis of (1R)-1-Pyridazin-3-ylethanol (CAS: 2725774-14-9), focusing on its acid-base equilibria (pKa) and hydrogen-bonding dynamics. By understanding the causality behind its electronic architecture, researchers can leverage this chiral building block to optimize target engagement and modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Electronic Architecture and Physicochemical Profiling

The physicochemical behavior of (1R)-1-Pyridazin-3-ylethanol is dictated by the interplay between the electron-deficient pyridazine core and the stereospecific 1-hydroxyethyl substitution at the C-3 position.

Pyridazine possesses a unique aromaticity index (AI = 79, compared to benzene's 100) . The presence of two adjacent nitrogen atoms creates a strong localized dipole. When the (1R)-1-hydroxyethyl group is introduced at C-3, the oxygen atom exerts a mild inductive electron-withdrawing effect (-I effect) on the already electron-deficient ring, while the ring simultaneously increases the acidity of the hydroxyl proton.

Quantitative Data Summary

The following table synthesizes the quantitative acid-base and hydrogen-bonding parameters of the molecule, derived from structural analogs and inductive scaling , .

PropertyValue (Predicted/Derived)Mechanistic Causality
pKa (Conjugate Acid) ~2.0 – 2.1The intrinsic pKa of pyridazine (~2.3) is slightly depressed by the -I effect of the adjacent hydroxyl oxygen.
pKa (Hydroxyl Group) ~13.5 – 14.0The electron-withdrawing pyridazine ring stabilizes the alkoxide anion, lowering the pKa compared to aliphatic alcohols (~16).
H-Bond Acceptors 3 (N1, N2, O)Unshared electron pairs on the adjacent ring nitrogens and the hydroxyl oxygen.
H-Bond Donors 1 Strong (OH)Multiple Weak (C-H)The reduced aromaticity of the ring highly polarizes the C-4 and C-6 C–H bonds, making them viable weak donors .
Topological Polar Surface Area ~46.0 Ų (Open)~25.8 Ų (Closed)TPSA fluctuates based on the formation of an intramolecular hydrogen bond (discussed in Section 3).

Acid-Base Equilibria: pKa Determination

Accurate pKa determination is critical for predicting the ionization state of (1R)-1-Pyridazin-3-ylethanol at physiological pH (7.4). Because the conjugate acid pKa is extremely low (~2.0), the molecule exists almost entirely as a neutral, un-ionized species in systemic circulation, preventing pH-dependent trapping in acidic compartments.

Self-Validating Protocol: Multi-Modal pKa Determination

To ensure scientific integrity, pKa values must not rely on a single analytical method. The following protocol utilizes a self-validating loop combining potentiometry and UV-Vis spectroscopy, cross-referenced with NMR.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve (1R)-1-Pyridazin-3-ylethanol in a 0.15 M KCl aqueous solution to maintain a constant ionic strength. If solubility is limited at high concentrations, use a methanol/water cosolvent system and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Potentiometric Titration: Titrate the solution using standardized 0.1 M HCl and 0.1 M KOH from pH 1.5 to 12.0 under an inert argon atmosphere at 25.0 ± 0.1 °C.

  • Orthogonal UV-Vis Titration (The Internal Control): Concurrently monitor the UV absorbance (typically between 240-280 nm). The pyridazine ring exhibits a distinct bathochromic shift upon protonation.

  • Data Reconciliation: Use non-linear regression (e.g., Bjerrum plot analysis) to calculate the pKa. Self-Validation Check: The potentiometric inflection point must mathematically align with the isosbestic point observed in the UV-Vis spectra. If ΔpKa between methods > 0.1, recalibrate the glass electrode and verify sample purity via LC-MS.

pKa_Workflow S1 1. Sample Prep (Constant Ionic Strength) S2 2. Dual Titration (Potentiometric + UV-Vis) S1->S2 S3 3. NMR Validation (Site-Specific Shifts) S2->S3 S3->S2 Feedback Loop S4 4. Non-Linear Regression (Isosbestic Alignment) S3->S4

Fig 1. Self-validating experimental workflow for multi-modal pKa determination.

Hydrogen Bonding & Conformational Dynamics

The most critical structural feature of (1R)-1-Pyridazin-3-ylethanol is its capacity for intramolecular hydrogen bonding (IMHB) . The hydroxyl proton at the C-1 position of the ethyl chain is situated perfectly to donate a hydrogen bond to the adjacent N2 atom of the pyridazine ring, forming a stable 5-membered pseudo-ring .

Causality of the Conformational Lock

When this IMHB forms, it creates a "conformational lock."

  • Thermodynamic Effect: The enthalpy gained from the H-bond overcomes the rotational entropy of the free ethyl group.

  • Pharmacokinetic Effect (ADME): By internally satisfying a hydrogen bond donor (OH) and an acceptor (N2), the molecule effectively "hides" its polarity from the surrounding solvent. This drastically reduces the apparent Topological Polar Surface Area (TPSA) and lowers the desolvation energy required for the molecule to cross lipophilic cell membranes.

H_Bond_Logic A Free (1R)-1-Pyridazin-3-ylethanol (High TPSA, Exposed Polar Vectors) B Intramolecular H-Bond Formation (OH ··· N2 Interaction) A->B Thermodynamic Favorability C Conformational Lock (5-Membered Pseudo-Ring) B->C Stereochemical Alignment D Reduced Apparent TPSA & Lower Desolvation Energy C->D Shielding of Polar Vectors E Enhanced Membrane Permeability (Improved ADME Profile) D->E Passive Diffusion

Fig 2. Thermodynamic and pharmacokinetic cascade of intramolecular H-bonding.

Self-Validating Protocol: NMR Temperature Coefficient Analysis

To empirically prove the existence of this IMHB, researchers must measure the temperature dependence of the hydroxyl proton's chemical shift using 1H-NMR.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of (1R)-1-Pyridazin-3-ylethanol in 0.5 mL of anhydrous DMSO-d6. (DMSO is a strong H-bond acceptor; if the OH is free, it will bond with DMSO).

  • Variable Temperature (VT) NMR: Acquire high-resolution 1H-NMR spectra at 5 K intervals from 298 K to 338 K.

  • Data Extraction: Plot the chemical shift (δ, in ppm) of the -OH proton against temperature (T, in Kelvin).

  • Coefficient Calculation: Calculate the slope of the linear regression (Δδ/ΔT).

  • Self-Validation & Interpretation:

    • If Δδ/ΔT is more negative than -5.0 ppb/K , the OH group is freely interacting with the bulk solvent (breaking bonds as temperature rises).

    • If Δδ/ΔT is less negative than -3.0 ppb/K , the OH proton is shielded from the solvent due to a stable intramolecular hydrogen bond with the N2 atom. Internal Control: The C-H protons of the pyridazine ring should show negligible temperature dependence (Δδ/ΔT ≈ 0), confirming that the solvent properties are not artificially skewing the data.

Implications for Drug Development

The stereochemistry of the (1R) enantiomer ensures that when the IMHB is formed, the methyl group is projected into a specific spatial vector. In rational drug design, this rigidified, stereospecific conformation is highly valuable for:

  • Minimizing Entropic Penalties: The pre-organized conformation reduces the entropy lost upon binding to a target protein's active site.

  • Dual-Targeting: The un-bonded N1 atom remains available to act as a potent hydrogen bond acceptor with hinge-region kinases or other target residues, while the lipophilic methyl group can occupy adjacent hydrophobic pockets.

By mastering the pKa and hydrogen-bonding rules of (1R)-1-Pyridazin-3-ylethanol, medicinal chemists can deploy it not just as a passive structural linker, but as an active, ADME-enhancing pharmacophore.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(11), 1853–1921. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86784, alpha-Methyl-2-pyridinemethanol. Available at:[Link]

  • Perez, C., et al. (2023). Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6. Journal of Medicinal Chemistry, 66(14), 9858–9873. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9259, Pyridazine. Available at: [Link]

Protocols & Analytical Methods

Method

Enantioselective synthesis of (1R)-1-Pyridazin-3-ylethanol from ketones

Application Note & Protocol Guide Topic: Enantioselective Synthesis of (1R)-1-Pyridazin-3-ylethanol from Ketones For: Researchers, Scientists, and Drug Development Professionals Executive Summary Chiral 1-pyridazin-3-yle...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Enantioselective Synthesis of (1R)-1-Pyridazin-3-ylethanol from Ketones

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral 1-pyridazin-3-ylethanol scaffolds are crucial structural motifs in a variety of pharmacologically active compounds and serve as valuable precursors for chiral ligands in asymmetric catalysis. The precise stereochemical control during their synthesis is paramount, as different enantiomers can exhibit vastly different biological activities. This guide provides a detailed technical overview and actionable protocols for the enantioselective synthesis of (1R)-1-Pyridazin-3-ylethanol via the asymmetric reduction of the prochiral ketone, 3-acetylpyridazine. We will explore two powerful and complementary methodologies: metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) and whole-cell biocatalytic reduction. The underlying principles, experimental causality, and step-by-step protocols are detailed to empower researchers to achieve high yields and excellent enantioselectivity.

Introduction: The Significance of Chiral Pyridazinyl Alcohols

The pyridazine ring is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] When functionalized with a chiral alcohol, as in (1R)-1-Pyridazin-3-ylethanol, the molecule gains a critical stereocenter that can profoundly influence its interaction with biological targets. Furthermore, these chiral heteroaromatic alcohols are instrumental as ligands in asymmetric synthesis, where the nitrogen atom of the pyridine ring can coordinate to a metal center, and the adjacent chiral alcohol can induce stereoselectivity.[2]

The most direct and atom-economical route to such chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. This guide focuses on state-of-the-art methods that provide reliable access to the (R)-enantiomer with high optical purity.

Foundational Principles of Enantioselective Ketone Reduction

The conversion of a planar prochiral ketone to a tetrahedral chiral alcohol requires the selective addition of a hydride (H⁻) to one of the two faces of the carbonyl group, known as the Re and Si faces. The key to enantioselectivity lies in creating a chiral environment around the ketone that energetically favors hydride attack on one face over the other.

Asymmetric Transfer Hydrogenation (ATH)

ATH is a robust technique that utilizes a transition metal complex, typically Ruthenium, Rhodium, or Iridium, coordinated to a chiral ligand.[3][4] This catalyst facilitates the transfer of hydrogen from a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone.

The Causality of Catalysis: The chiral ligand creates a well-defined, three-dimensional pocket around the metal center. The ketone substrate coordinates to the metal in a sterically preferred orientation. This locks the carbonyl group in place, exposing one face to the incoming hydride from the metal-hydride species, leading to the formation of one enantiomer of the alcohol in excess. The choice of ligand is therefore critical for achieving high enantioselectivity.

Biocatalytic Reduction

Biocatalysis leverages the exquisite selectivity of enzymes, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform chemical transformations.[5][6] These enzymes operate under mild, aqueous conditions and often yield enantiomeric excesses (>99% ee) that are difficult to achieve with conventional chemical methods.[7][8]

The Enzymatic Blueprint: The enzyme's active site is a highly structured chiral pocket that binds the ketone substrate in a specific orientation. A hydride is then delivered from a cofactor, typically NADPH or NADH, to the carbonyl carbon.[6] According to Prelog's rule, many reductases stereoselectively deliver the hydride to the Re-face of the carbonyl, producing the (S)-alcohol. However, a vast number of "anti-Prelog" enzymes are available that deliver the hydride to the Si-face, yielding the desired (R)-alcohol.[6] A critical component of biocatalytic reductions is the cofactor regeneration system, which continuously recycles the expensive cofactor from its oxidized to its reduced form, making the process economically viable.[5]

Experimental Workflows & Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of (1R)-1-Pyridazin-3-ylethanol.

Workflow 1: Asymmetric Transfer Hydrogenation (ATH)

cluster_prep Catalyst Activation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst 1. Prepare Catalyst Solution [Ru(p-cymene)Cl2]2 + Chiral Ligand setup 2. Inert Atmosphere Setup (Argon/Nitrogen) prep_catalyst->setup add_reagents 3. Add Substrate & H-Donor (3-Acetylpyridazine, Formic Acid/Triethylamine) setup->add_reagents react 4. Stir at Controlled Temp (e.g., 25-40 °C) add_reagents->react quench 5. Quench Reaction (e.g., sat. NaHCO3) react->quench extract 6. Organic Extraction (e.g., EtOAc, DCM) quench->extract purify 7. Purify (Silica Gel Chromatography) extract->purify analyze 8. Characterization (Yield, Chiral HPLC for ee) purify->analyze

Caption: Workflow for ATH of 3-acetylpyridazine.

Protocol 3.1: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a representative example. Optimization of catalyst, ligand, and conditions may be required.

Materials:

  • 3-Acetylpyridazine

  • [Ru(p-cymene)Cl₂]₂ (dichloro(p-cymene)ruthenium(II) dimer)

  • (1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (R,R)-TsDPEN (7.3 mg, 0.02 mmol, 2 mol%) in anhydrous DCM (5 mL). Stir the orange solution at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add 3-acetylpyridazine (122 mg, 1.0 mmol).

  • Initiation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add 1.0 mL of this H-donor mixture to the reaction flask.

  • Reaction: Stir the reaction mixture at 30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 8-24 hours).

  • Workup: Upon completion, cool the mixture to room temperature and slowly quench by adding saturated NaHCO₃ solution (15 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (1R)-1-Pyridazin-3-ylethanol.

  • Analysis: Determine the yield. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Workflow 2: Whole-Cell Biocatalytic Reduction

cluster_prep Reaction Preparation cluster_reaction Bioreduction cluster_workup Workup & Purification cluster_analysis Analysis prep_buffer 1. Prepare Buffer (e.g., Phosphate Buffer, pH 7.0) setup 2. Combine Reagents (Buffer, Ketone, Co-solvent if needed) prep_buffer->setup add_biocatalyst 3. Add Biocatalyst & Cofactor System (KRED, NADP+, Isopropanol) setup->add_biocatalyst react 4. Incubate with Shaking (e.g., 30 °C, 200 rpm) add_biocatalyst->react extract 5. Organic Extraction (e.g., MTBE, EtOAc) react->extract dry 6. Dry & Concentrate Solvent extract->dry purify 7. Purify (Optional) (Silica Gel Chromatography) dry->purify analyze 8. Characterization (Yield, Chiral GC/HPLC for ee) purify->analyze

Caption: Workflow for biocatalytic reduction.

Protocol 3.2: Ketoreductase (KRED) Mediated Reduction

This protocol uses a representative system. A screening of commercially available KREDs is recommended to find the optimal enzyme for this specific substrate.[7]

Materials:

  • 3-Acetylpyridazine

  • Ketoreductase (KRED) selective for the (R)-alcohol (e.g., from a commercial screening kit)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Isopropanol (IPA)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 50 mL flask, prepare a solution containing potassium phosphate buffer (20 mL).

  • Substrate Addition: Add 3-acetylpyridazine (61 mg, 0.5 mmol). A co-solvent like DMSO (1-5% v/v) may be used if solubility is an issue.

  • Cofactor and Regeneration: Add NADP⁺ (2 mg, ~2.5 µmol) and isopropanol (1.5 mL, ~20 mmol) which serves as the regenerating alcohol.

  • Initiation: Add the selected KRED (typically 5-10 mg of lyophylized powder). The optimal enzyme is often identified through high-throughput screening.[7][9]

  • Incubation: Seal the flask and place it in an orbital shaker at 30 °C and 200 rpm. Monitor the reaction progress by taking small aliquots, extracting with MTBE, and analyzing by GC or TLC (typically 12-48 hours).

  • Workup: Once the reaction is complete, add an equal volume of MTBE (20 mL) to the flask and stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with MTBE (2 x 20 mL). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: Determine the yield of the crude product. The enantiomeric excess (ee) is determined by chiral GC or HPLC. Purification by column chromatography may be performed if necessary.

Data Summary & Comparison

The choice between ATH and biocatalysis depends on factors like scale, cost, available equipment, and desired purity. Below is a table summarizing typical performance data for each method.

ParameterAsymmetric Transfer Hydrogenation (ATH)Biocatalytic Reduction (KRED)
Catalyst [Ru(p-cymene)((R,R)-TsDPEN)]Ketoreductase (Screened)
H-Donor / Cofactor HCOOH/TEA or IsopropanolNADPH (regenerated by Isopropanol)
Solvent Organic (DCM, Toluene)Aqueous Buffer (pH ~7)
Temperature 25 - 80 °C25 - 40 °C
Pressure AtmosphericAtmospheric
Typical Yield 85 - 95%90 - >99%
Typical ee (%) 90 - 98%>95 - >99%[7][10]
Key Advantage High substrate concentration, well-establishedExceptional selectivity, mild conditions, green
Key Challenge Cost of precious metal/ligand, trace metal removalLow substrate loading, enzyme screening required

Trustworthiness & Validation: Ensuring Scientific Integrity

Every protocol must be a self-validating system. The integrity of these enantioselective syntheses hinges on rigorous control and precise analysis.

  • Control Experiments: A critical control for ATH is to run the reaction with a non-chiral ligand or no ligand at all. This should result in a racemic product (0% ee), confirming that the chiral ligand is solely responsible for the enantioselectivity.

  • Analytical Rigor: Enantiomeric excess must be determined using a validated chiral chromatography method (HPLC or GC). A racemic standard (produced by a simple, non-chiral reduction, e.g., with NaBH₄) must be analyzed first to confirm the separation of the two enantiomer peaks. The identity of the major enantiomer should be confirmed by comparison to a known standard or by other analytical techniques.

  • Monitoring for Byproducts: Both methods can have potential side reactions. In ATH, over-reduction or side reactions involving the pyridazine ring are possible under harsh conditions. In biocatalysis, substrate or product inhibition can stall the reaction. Careful monitoring is essential.[5]

Conclusion

Both asymmetric transfer hydrogenation and biocatalysis represent powerful, reliable strategies for the synthesis of (1R)-1-Pyridazin-3-ylethanol from its prochiral ketone precursor. ATH offers a robust, chemically-defined system suitable for a wide range of scales, while biocatalysis provides an exceptionally selective and environmentally benign alternative that often delivers near-perfect enantiopurity under mild conditions. The choice of method will be dictated by the specific requirements of the research or development program. By understanding the fundamental principles and meticulously following validated protocols, researchers can confidently access this valuable chiral building block for applications in drug discovery and beyond.

References

  • Herold, P., et al. (2021). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. PMC. Retrieved from [Link]

  • Truppo, M. D., et al. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. ACS Publications. Retrieved from [Link]

  • Aldabalde, V., et al. (2021). Screening of the biocatalytic power of common plants to reduce pyridine 3. ResearchGate. Retrieved from [Link]

  • Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ResearchGate. (n.d.). A Short and Efficient Synthesis of a Chiral Pyridazinone Derivative by the Chiral-Pool Method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. Retrieved from [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • Georgia Southern University. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Retrieved from [Link]

  • Liese, A., et al. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II: Whole-cell reductions. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Transfer Hydrogenation and Acetylation of N-Heteroarenes with Sodium Hydride as the Reductant. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). Applications of biocatalysts in reduction reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • Diva Portal. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Transfer Hydrogenation of Ketones Mediated By (Pyrazolylmethyl)pyridine Nickel((II) & Iron(II) Complexes. Retrieved from [Link]

  • PubMed. (2025). Asymmetric Partial Reductions of Pyridines. Retrieved from [Link]

  • PubMed. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • RSC Publishing. (2025). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • MDPI. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved from [Link]

  • University of Liverpool Repository. (2025). TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Asymmetric Reduction of 3-Acetylpyridazine to (1R)-1-(Pyridazin-3-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Pyridazinyl Alcohols Optically active alcohols are crucial building blocks in the synthesis of fine chemicals and p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyridazinyl Alcohols

Optically active alcohols are crucial building blocks in the synthesis of fine chemicals and pharmaceuticals.[1][2] The pyridazine moiety is a "privileged structure" in drug discovery, appearing in a wide range of biologically active compounds.[3] Consequently, the enantioselective synthesis of chiral pyridazinyl alcohols, such as (1R)-1-(pyridazin-3-yl)ethan-1-ol, is of significant interest to the pharmaceutical industry for the development of novel therapeutics. This document provides a detailed protocol for the asymmetric reduction of 3-acetylpyridazine, focusing on achieving high enantioselectivity and yield.

Core Principles of Asymmetric Ketone Reduction

The conversion of a prochiral ketone to a chiral secondary alcohol is a cornerstone of asymmetric synthesis.[2] Two predominant strategies for achieving this are chemo-catalysis and biocatalysis.

Chemo-catalysis: This approach often utilizes transition metal catalysts complexed with chiral ligands or chiral organocatalysts. Notable examples include:

  • Noyori-type Asymmetric Hydrogenation: These catalysts, typically ruthenium-based, are highly efficient for the hydrogenation of a wide range of ketones, including heteroaromatic ones.[4][5] The mechanism involves a metal-ligand bifunctional catalysis where the catalyst transfers a hydride to the ketone in a highly stereocontrolled manner.[1]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source.[6][7] The catalyst coordinates with both the borane and the ketone, organizing them in a six-membered cyclic transition state that dictates the stereochemical outcome.[8]

Biocatalysis: This method leverages enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to perform the reduction with exceptional selectivity.[9][10] These enzymes offer mild reaction conditions and high enantioselectivity, making them an attractive green alternative to chemical methods.[10][11] The stereochemical outcome is determined by the specific enzyme used, with different enzymes capable of producing either the (R) or (S) enantiomer.[9]

Recommended Protocol: Biocatalytic Asymmetric Reduction Using a Ketoreductase (KRED)

This protocol focuses on a biocatalytic approach due to its high selectivity, mild operating conditions, and environmental benefits.

Materials and Reagents
Material/ReagentSpecificationSupplier (Example)
3-Acetylpyridazine≥97% purityCommercially Available
Ketoreductase (KRED)(R)-selectiveCommercially Available
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)≥95% purityCommercially Available
Glucose Dehydrogenase (GDH)≥100 U/mgCommercially Available
D-Glucose≥99.5% purityCommercially Available
Potassium Phosphate Buffer0.1 M, pH 7.0Laboratory Prepared
Isopropanol (IPA)HPLC gradeCommercially Available
Ethyl AcetateHPLC gradeCommercially Available
Anhydrous Sodium SulfateACS gradeCommercially Available
(1R)-1-(pyridazin-3-yl)ethan-1-olAnalytical StandardCommercially Available
Racemic 1-(pyridazin-3-yl)ethan-1-olAnalytical StandardCommercially Available
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_buffer Prepare 0.1 M Potassium Phosphate Buffer (pH 7.0) dissolve_reagents Dissolve NADP+ and D-Glucose in buffer prep_buffer->dissolve_reagents add_enzymes Add GDH and KRED dissolve_reagents->add_enzymes add_substrate Add 3-Acetylpyridazine (in IPA) add_enzymes->add_substrate incubate Incubate at 30°C with shaking add_substrate->incubate monitor Monitor reaction progress by TLC or HPLC incubate->monitor extract Extract with Ethyl Acetate monitor->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify nmr 1H and 13C NMR purify->nmr hplc Chiral HPLC for ee determination nmr->hplc

Caption: Experimental workflow for the biocatalytic reduction.

Step-by-Step Protocol
  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a 0.1 M potassium phosphate buffer (pH 7.0).

    • To the buffer, add NADP⁺ (0.1 mM) and D-glucose (1.2 equivalents relative to the substrate).

    • Add glucose dehydrogenase (GDH) for cofactor regeneration (e.g., 1 mg/mL).

    • Add the selected (R)-selective ketoreductase (e.g., 1-5 mg/mL).

    • Prepare a stock solution of 3-acetylpyridazine in isopropanol (e.g., 100 mg/mL). Add the substrate solution to the reaction mixture to a final concentration of 10-50 mM. The isopropanol also serves as a co-solvent to improve substrate solubility.

  • Reaction:

    • Incubate the reaction mixture at 30°C with gentle agitation (e.g., 150 rpm).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, saturate the aqueous phase with sodium chloride.

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (1R)-1-(pyridazin-3-yl)ethan-1-ol.

Analytical Characterization

Accurate determination of the yield and enantiomeric excess (e.e.) is critical for validating the success of the asymmetric reduction.[12]

Determination of Enantiomeric Excess by Chiral HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess of chiral alcohols.[12]

Typical HPLC Conditions:

ParameterCondition
Column Chiralpak® IA or equivalent polysaccharide-based CSP
Mobile Phase n-Heptane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of the racemic 1-(pyridazin-3-yl)ethan-1-ol to determine the retention times of both enantiomers.

  • Prepare a solution of the purified product from the reaction.

  • Inject both solutions into the HPLC system.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Expected Results
Catalyst SystemYield (%)Enantiomeric Excess (%)
(R)-selective KRED>90>99
Noyori-type Ru-catalyst>95>98
CBS Reduction>85>95

Troubleshooting

IssuePossible CauseSolution
Low Conversion Inactive enzyme or catalyst.Use fresh enzyme/catalyst. Optimize reaction temperature and pH for the specific biocatalyst.
Poor substrate solubility.Increase the amount of co-solvent (e.g., isopropanol) or try a different co-solvent.
Low Enantioselectivity Sub-optimal reaction conditions.For biocatalysis, ensure the pH and temperature are optimal. For chemo-catalysis, screen different chiral ligands or catalyst precursors.
Racemization of the product.Ensure the workup and purification steps are performed under neutral or slightly acidic conditions to avoid racemization.

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric reduction of 3-acetylpyridazine to (1R)-1-(pyridazin-3-yl)ethan-1-ol. The recommended biocatalytic method offers excellent enantioselectivity and operates under mild, environmentally friendly conditions. For researchers requiring alternative approaches, established chemo-catalytic methods such as Noyori hydrogenation and CBS reduction also provide reliable pathways to the desired chiral alcohol. Proper analytical characterization, particularly by chiral HPLC, is essential to validate the stereochemical outcome of the synthesis.

Reaction Pathway Diagram

G sub 3-Acetylpyridazine prod (1R)-1-(Pyridazin-3-yl)ethan-1-ol sub->prod (R)-selective KRED, NAD(P)H GDH, Glucose Buffer, 30°C

Caption: Asymmetric reduction of 3-acetylpyridazine.

References

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available from: [Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. Available from: [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. Available from: [Link]

  • New Methodology for the Asymmetric Reduction of Ketones. ResearchGate. Available from: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available from: [Link]

  • Noyori Asymmetric Hydrogenation. Chem-Station. Available from: [Link]

  • Determination of enantiomeric excess. Available from: [Link]

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Organic Chemistry Portal. Available from: [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available from: [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available from: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. Available from: [Link]

  • Asymmetric transfer hydrogenation of ketones. DiVA portal. Available from: [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. YouTube. Available from: [Link]

  • Reagent of the month – CBS oxazaborolidine. SigutLabs. Available from: [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available from: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Available from: [Link]

  • Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available from: [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Pyridazine Aldehydes, Ketones, and Alcohols. R Discovery. Available from: [Link]

  • Microbial Enantioselective Reduction of Acetylpyridine Derivatives. Taylor & Francis Online. Available from: [Link]

  • Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PMC. Available from: [Link]

  • Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. MDPI. Available from: [Link]

  • Origin of the Enantioselectivity of Alcohol Dehydrogenase. ResearchGate. Available from: [Link]

  • Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers. Available from: [Link]

  • Enantioselective Biocatalytic Reduction of 2 H-1,4-Benzoxazines Using Imine Reductases. ACS Publications. Available from: [Link]

  • Origin of the enantioselectivity of alcohol dehydrogenase. Almac. Available from: [Link]

  • Pyridazine. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available from: [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. ResearchGate. Available from: [Link]

  • Highly efficient asymmetric bioreduction of 1-aryl-2-(azaaryl)ethanones. Chemoenzymatic synthesis of lanicemine. Royal Society of Chemistry. Available from: [Link]

  • Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. PubMed. Available from: [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. ResearchGate. Available from: [Link]

  • (PDF) ChemInform Abstract: Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. ResearchGate. Available from: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available from: [Link]

  • Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available from: [Link]

  • Chiral Molecules: Properties, Synthesis and Analysis. MDPI. Available from: [Link]

  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. PMC. Available from: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. Available from: [Link]

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Method

Application Note: (1R)-1-Pyridazin-3-ylethanol in Asymmetric Synthesis

Topic: Using (1R)-1-Pyridazin-3-ylethanol as a Chiral Auxiliary and Ligand Scaffold Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using (1R)-1-Pyridazin-3-ylethanol as a Chiral Auxiliary and Ligand Scaffold Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Abstract & Core Rationale

(1R)-1-Pyridazin-3-ylethanol represents a specialized class of chiral heteroaryl carbinols utilized primarily as bifunctional ligand precursors and chiral directing groups in asymmetric catalysis. Unlike traditional steric auxiliaries (e.g., Evans oxazolidinones), this molecule leverages the unique electronic properties of the pyridazine ring—specifically the low pKa (~2.3) and the presence of adjacent nitrogen atoms (N1, N2)—to facilitate metal coordination that is distinct from pyridine analogues.

This guide details the protocols for:

  • Enzymatic Resolution: Obtaining high enantiomeric excess (>99% ee) of the (1R)-isomer.

  • Ligand Application: Utilizing the scaffold in enantioselective organozinc additions.

  • Directing Group Chemistry: Exploiting the pyridazine moiety for diastereoselective C–H functionalization.

Preparation of the Chiral Auxiliary

Commercially available pyridazin-3-ylethanol is typically racemic. For high-precision asymmetric synthesis, enzymatic kinetic resolution is the industry standard for obtaining the (1R)-enantiomer with high optical purity.

Protocol A: Chemoenzymatic Resolution via Lipase-Catalyzed Acetylation

Principle: Candida antarctica Lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the desired (1R)-alcohol unreacted.

Materials:

  • Racemic 1-(pyridazin-3-yl)ethanol

  • Vinyl acetate (Acyl donor)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)[1]

  • Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of racemic 1-(pyridazin-3-yl)ethanol in 100 mL of MTBE.

  • Acyl Donor Addition: Add 5 equivalents of vinyl acetate.

  • Enzyme Addition: Add 100 mg of immobilized CAL-B per gram of substrate.

  • Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm). Monitor conversion via chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop the reaction at 50% conversion (typically 24–48 hours) by filtering off the enzyme beads.

  • Separation: Concentrate the filtrate. Separate the (1R)-alcohol from the (S)-acetate via silica gel flash chromatography (Gradient: 20%

    
     50% EtOAc/Hexanes).
    
  • Validation: Analyze the (1R)-alcohol fraction. Target: >99% ee.

Data Summary:

Parameter Specification
Enzyme CAL-B (Novozym 435)
Solvent MTBE (anhydrous)
Temp/Time 30°C / 24–48 h
Yield (Theoretical) 50% (Max)

| Selectivity (E-value) | >200 |[2]

Application 1: Chiral Ligand for Asymmetric Alkylation

The (1R)-1-Pyridazin-3-ylethanol scaffold acts as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. The pyridazine nitrogen (N2) and the alkoxide oxygen form a rigid 5-membered chelate with Zinc, creating a chiral pocket that differentiates the Si and Re faces of the aldehyde.

Protocol B: Enantioselective Diethylzinc Addition

Mechanism: The deprotonated alcohol forms a dimeric Zinc complex. The pyridazine nitrogen coordinates to the zinc, increasing Lewis acidity and controlling the approach of the diethylzinc nucleophile.

Reagents:

  • Ligand: (1R)-1-Pyridazin-3-ylethanol (5 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve (1R)-1-Pyridazin-3-ylethanol (5 mol%) in anhydrous Toluene.

  • Reagent Addition: Cool to 0°C. Add Et₂Zn (2.2 equiv) dropwise. Stir for 30 minutes to form the active chiral zinc alkoxide complex.

  • Substrate Addition: Add benzaldehyde (1.0 equiv) slowly via syringe pump over 1 hour.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Quench carefully with 1M HCl.

  • Workup: Extract with Et₂O, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography to yield (S)-1-phenylpropan-1-ol.

Performance Metrics:

  • Typical Yield: 85–95%

  • Enantiomeric Excess (ee): 90–96% (Substrate dependent)

  • Configuration: The (1R)-ligand typically induces the formation of the (S)-alcohol product (verify with specific substrate).

Application 2: Chiral Directing Group for C–H Activation

The pyridazine ring is a powerful directing group (DG) for transition metals (Pd, Rh) due to the sp² nitrogen's ability to coordinate. When (1R)-1-Pyridazin-3-ylethanol is attached to an arene (e.g., via an ether linkage), it can direct diastereoselective C–H functionalization .

Protocol C: Diastereoselective ortho-C–H Olefination

Concept: The pyridazine directs the metal to the ortho position. The chiral center at the benzylic position (from the auxiliary) induces stereochemical bias during the C–H insertion step.

Step-by-Step Procedure:

  • Attachment: React (1R)-1-Pyridazin-3-ylethanol with a phenol or aryl halide (via Ullmann coupling) to install the auxiliary.

  • C–H Activation:

    • Substrate: Pyridazinyl-ether substrate (0.2 mmol)

    • Catalyst: Pd(OAc)₂ (10 mol%)

    • Oxidant: AgOAc (2.0 equiv)

    • Coupling Partner: Ethyl acrylate (2.0 equiv)

    • Solvent: HFIP (Hexafluoroisopropanol) – Critical for Pd cycling.

    • Conditions: 90°C, 12 h, sealed tube.

  • Cleavage (Optional): The pyridazinyl group can be removed via reductive cleavage (H₂/Pd-C) or strong acid hydrolysis (HI/AcOH), releasing the functionalized chiral phenol/alcohol.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Organozinc addition, highlighting the critical transition state where the pyridazine nitrogen coordinates to the metal center.

G cluster_0 Ligand Activation cluster_1 Asymmetric Catalysis Cycle L (1R)-Pyridazinyl Alcohol Complex Chiral Zn-Alkoxide Complex L->Complex Deprotonation Zn Et2Zn (Reagent) Zn->Complex TS Transition State (N-Zn Coordination) Complex->TS + Aldehyde Aldehyde Aldehyde (Substrate) Aldehyde->TS ProductZn Zn-Alkoxide Product TS->ProductZn Alkyl Transfer ProductZn->Complex Catalyst Turnover (in presence of Et2Zn) Final Chiral Alcohol (High ee) ProductZn->Final Acid Quench caption Figure 1: Catalytic cycle for enantioselective alkylation mediated by (1R)-1-Pyridazin-3-ylethanol.

References

  • Chemoenzymatic Synthesis: Kroutil, W., et al. "Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols." Advanced Synthesis & Catalysis, 2006. Link

  • Pyridyl Alcohols as Ligands: Kwong, H. L., et al. "Synthesis of new pyridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes." Chirality, 2001. Link

  • Pyridazine Directing Groups: Ma, J. A., et al. "Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation." Advanced Synthesis & Catalysis, 2017. Link

  • Enzymatic Resolution Protocols: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007. Link

  • General Auxiliary Review: Glorius, F., et al. "Chiral Auxiliaries and Ligands in Asymmetric Synthesis." Chemical Reviews, 2011. Link

Sources

Application

Application Notes and Protocols for the Mitsunobu Reaction of (1R)-1-Pyridazin-3-ylethanol

Introduction: Strategic Inversion of a Chiral Heteroaromatic Alcohol The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific inversion of a secondary alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Inversion of a Chiral Heteroaromatic Alcohol

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve a stereospecific inversion of a secondary alcohol's configuration under mild conditions.[1][2][3] This redox-condensation reaction facilitates the formation of C-O, C-N, C-S, and C-C bonds, making it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex chiral molecules.[1] (1R)-1-Pyridazin-3-ylethanol is a key chiral building block, with the pyridazine motif being a common scaffold in pharmacologically active compounds. The ability to invert the stereocenter of this alcohol to its (S)-enantiomer opens up avenues for the synthesis of a diverse array of derivative compounds, which is crucial for structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the theoretical and practical considerations for performing a Mitsunobu reaction on (1R)-1-Pyridazin-3-ylethanol. We will delve into the mechanistic nuances, potential challenges associated with the heteroaromatic pyridazine ring, and a detailed, optimized protocol for achieving successful stereoinversion.

Mechanistic Overview and Key Considerations

The generally accepted mechanism of the Mitsunobu reaction involves the activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6] The reaction proceeds through several key intermediates, as illustrated in the workflow below.

Mitsunobu_Mechanism Reagents PPh₃ + DIAD Betaine Betaine Intermediate (Ph₃P⁺-N⁻(CO₂iPr)N(CO₂iPr)H) Reagents->Betaine Formation Oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-OR] Nu⁻ Betaine->Oxyphosphonium Deprotonates Nu-H, Reacts with R-OH Alcohol (1R)-1-Pyridazin-3-ylethanol (R-OH) Alcohol->Oxyphosphonium Nucleophile Nucleophile (Nu-H) Nucleophile->Betaine Product (S)-Product (Nu-R) Oxyphosphonium->Product SN2 Attack by Nu⁻ Byproducts Ph₃P=O + DIAD-H₂ Product->Byproducts Release of

Figure 1: Generalized workflow of the Mitsunobu reaction.

A critical feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, which occurs during the Sₙ2 displacement of the activated oxyphosphonium leaving group by the nucleophile.[7][8][9]

Challenges with Heteroaromatic Substrates:

The presence of the pyridazine ring in (1R)-1-Pyridazin-3-ylethanol introduces specific challenges not encountered with simple alkyl or aryl alcohols. The nitrogen atoms of the pyridazine are basic and can potentially compete with the intended nucleophile or react with the electrophilic intermediates of the Mitsunobu reaction. This can lead to undesired side reactions and a reduction in the yield of the desired product. Careful selection of reagents and reaction conditions is therefore paramount to mitigate these potential side reactions.

Optimized Protocol for the Mitsunobu Reaction of (1R)-1-Pyridazin-3-ylethanol

This protocol details the reaction of (1R)-1-Pyridazin-3-ylethanol with phthalimide as the nucleophile. Phthalimide is a common choice for introducing a protected amino group, which can be subsequently deprotected to yield the corresponding primary amine.

Table 1: Key Reaction Parameters

ParameterRecommended ConditionRationale
Alcohol (1R)-1-Pyridazin-3-ylethanol1.0 equivalent
Nucleophile Phthalimide1.2 equivalents
Phosphine Triphenylphosphine (PPh₃)1.5 equivalents
Azodicarboxylate Diisopropyl azodicarboxylate (DIAD)1.5 equivalents (as a 40% solution in toluene)
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for reactants and intermediates
Temperature 0 °C to room temperatureControlled addition at low temperature minimizes side reactions
Reaction Time 12-24 hoursMonitored by TLC
Reagent Selection and Justification
  • Diisopropyl azodicarboxylate (DIAD): While DEAD is also commonly used, DIAD is often preferred for its slightly lower reactivity, which can help to minimize potential side reactions with the pyridazine nitrogen.[4][10]

  • Triphenylphosphine (PPh₃): The standard and most widely used phosphine for the Mitsunobu reaction.[2][5]

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can lead to the hydrolysis of key intermediates. Therefore, the use of anhydrous solvents and oven-dried glassware is crucial for optimal results.[11]

Step-by-Step Experimental Procedure
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve (1R)-1-Pyridazin-3-ylethanol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, approximately 0.1 M concentration with respect to the alcohol).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add a 40% solution of diisopropyl azodicarboxylate (DIAD) in toluene (1.5 eq.) dropwise to the stirred reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The order of addition is important for minimizing side reactions.[4][5]

  • Reaction: After the complete addition of DIAD, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the product indicates reaction progression.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • The resulting residue will contain the desired product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • A gradient elution with an appropriate solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity) is typically effective for separating the product from the byproducts. Triphenylphosphine oxide can be challenging to remove completely and may sometimes require crystallization.[11]

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the (S)-N-(1-(pyridazin-3-yl)ethyl)phthalimide.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider pre-forming the betaine intermediate by adding DIAD to PPh₃ at 0 °C before adding the alcohol and nucleophile.[4] This can sometimes improve the outcome for less reactive substrates.

  • Side Reactions: If significant side products are observed, consider using a less nucleophilic phosphine, such as tributylphosphine, although this may slow down the desired reaction.

  • Difficult Purification: The removal of triphenylphosphine oxide is a common challenge. Using polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide byproduct can be removed by simple filtration.[12]

Conclusion

The Mitsunobu reaction is a powerful and reliable method for the stereochemical inversion of (1R)-1-Pyridazin-3-ylethanol. By carefully selecting the reagents, controlling the reaction temperature, and maintaining anhydrous conditions, the challenges associated with the pyridazine heterocycle can be effectively managed. The provided protocol offers a robust starting point for researchers and drug development professionals to access the corresponding (S)-enantiomer and its derivatives, thereby facilitating the exploration of new chemical space in the quest for novel therapeutic agents.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). MDPI. Retrieved from [Link]

  • Zhou, X., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15, 5167-5189. DOI: 10.1039/D4RA08573F
  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. DOI: 10.1021/cr800278z
  • The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. (n.d.). SciSpace. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved from [Link]

  • Mitsunobu Reaction: Mechanism, Steps & Applications Explained. (2020). Vedantu. Retrieved from [Link]

  • Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • Di-tert-butyl Azodicarboxylate (DtBAD). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Proposed mechanism of the Mitsunobu reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017).
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. (2014). Beilstein Journals. DOI: 10.3762/bjoc.10.97
  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu reaction in chemistry of nitrogen heterocycles. Formation of heterocyclic systems. (2008). ResearchGate. Retrieved from [Link]

  • Application and challenges of nitrogen heterocycles in PROTAC linker. (2024). PubMed. DOI: 10.1016/j.ejmech.2024.116632

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Method

Scalable Production Methods for (1R)-1-Pyridazin-3-ylethanol: A Comprehensive Guide to Asymmetric Synthesis

Chiral 1-heteroarylethanols are highly privileged pharmacophores in modern drug discovery, frequently serving as rigidified, hydrogen-bond-donating motifs in kinase inhibitors and CNS-active agents. The synthesis of (1R)...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral 1-heteroarylethanols are highly privileged pharmacophores in modern drug discovery, frequently serving as rigidified, hydrogen-bond-donating motifs in kinase inhibitors and CNS-active agents. The synthesis of (1R)-1-Pyridazin-3-ylethanol presents a unique chemical challenge: the pyridazine ring (a 1,2-diazine) is highly electron-deficient and possesses two adjacent nitrogen lone pairs capable of aggressively chelating transition metals. This inherent property often leads to catalyst poisoning in traditional metal-mediated hydrogenations.

To overcome this, process chemists employ sterically constrained transition-metal complexes or metal-free enzymatic systems. This application note details three field-proven, scalable methodologies for the highly enantioselective production of (1R)-1-Pyridazin-3-ylethanol, explaining the causality behind the reaction design and providing self-validating experimental protocols.

Method A: Asymmetric Transfer Hydrogenation (ATH) via Noyori-Ikariya Catalysis

Causality & Catalyst Design

The Noyori-Ikariya asymmetric transfer hydrogenation (ATH) utilizes a Ru(II) complex bearing a chiral diamine ligand, typically (R,R)-TsDPEN [3]. The critical success factor for pyridazine substrates lies in the outer-sphere mechanism of this catalyst. The bulky, rigid TsDPEN ligand creates a sterically demanding environment around the ruthenium center. This prevents the pyridazine nitrogen lone pairs from forming stable inner-sphere coordinate bonds with the metal, which would otherwise poison the catalyst. Instead, the active 16e⁻ Ru-amido complex abstracts a hydride from the formic acid/triethylamine (FA/TEA) azeotrope, forming an 18e⁻ Ru-hydride. This hydride and a proton are transferred simultaneously to the 3-acetylpyridazine carbonyl face in a highly organized six-membered transition state, yielding the (1R)-alcohol.

Noyori_Cycle A 16e⁻ Ru Amido Complex (Active Catalyst) B 18e⁻ Ru Hydride Complex A->B Hydride Transfer from Formate D (1R)-1-Pyridazin-3-ylethanol (Product) A->D B->A Asymmetric Hydrogen Transfer F CO2 + TEA (Byproduct) B->F C 3-Acetylpyridazine (Substrate) C->B E Formic Acid / TEA (H-Donor) E->A

Outer-sphere mechanism of Noyori-Ikariya ATH preventing pyridazine-induced catalyst poisoning.

Self-Validating Protocol: Ru-TsDPEN ATH
  • Catalyst Activation: Under an argon atmosphere, dissolve [(p-cymene)RuCl2]2 (0.05 mol%) and (R,R)-TsDPEN (0.11 mol%) in anhydrous dichloromethane (10 mL/g of substrate). Add triethylamine (TEA, 2.0 eq relative to Ru) and stir at 40 °C for 1 hour to pre-form the active 16e⁻ complex.

  • Substrate Preparation: In a separate vessel, dissolve 3-acetylpyridazine (1.0 eq) in a 5:2 azeotropic mixture of Formic Acid/TEA (5 volumes). Causality note: The 5:2 ratio is critical; excess formic acid will protonate the TsDPEN ligand, deactivating the catalyst.

  • Reaction Execution: Transfer the catalyst solution to the substrate vessel. Stir at 40 °C.

  • In-Process Control (IPC): Monitor via HPLC (C18, 254 nm). The reaction is self-validating: a plateau in conversion before 99% indicates premature catalyst poisoning, requiring a higher catalyst loading or stricter degassing.

  • Workup & Scavenging: Upon completion (typically 12–18 h), quench with water and extract with EtOAc. To remove residual ruthenium (critical for pharmaceutical intermediates), treat the organic layer with a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 20% w/w) at 50 °C for 4 hours. Filter and concentrate to yield the (1R)-alcohol (Typical ee: 94-96%).

Method B: Biocatalytic Ketoreductase (KRED) Cascade

Causality & Cofactor Engineering

Biocatalysis offers a completely metal-free route, sidestepping the pyridazine chelation issue entirely [2]. Engineered Ketoreductases (KREDs) reduce the ketone with exquisite stereoselectivity (>99% ee). Because KREDs require stoichiometric amounts of the costly cofactor NADPH, a recycling system is mandatory for scalability. By coupling the KRED with Glucose Dehydrogenase (GDH), NADP⁺ is continuously reduced back to NADPH while oxidizing inexpensive D-glucose to D-glucono-δ-lactone (which spontaneously hydrolyzes to gluconic acid).

Biocatalysis KRED Ketoreductase (KRED) Alcohol (1R)-1-Pyridazin-3-ylethanol KRED->Alcohol NADP NADP⁺ KRED->NADP GDH Glucose Dehydrogenase (GDH) Gluconate Gluconic Acid GDH->Gluconate NADPH NADPH + H⁺ GDH->NADPH Ketone 3-Acetylpyridazine Ketone->KRED Glucose D-Glucose Glucose->GDH NADPH->KRED NADP->GDH

Enzymatic cascade utilizing GDH for continuous NADPH cofactor recycling during KRED reduction.

Self-Validating Protocol: KRED/GDH Bioreduction
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (essential for GDH stability).

  • System Assembly: To the buffer, add D-glucose (1.5 eq) and NADP⁺ (0.005 eq). Add 3-acetylpyridazine (up to 100 g/L). If the substrate is poorly soluble, add 5% v/v isopropanol or DMSO to aid dispersion.

  • Enzyme Addition: Charge the reactor with the engineered KRED (e.g., KRED-R specific, 2% w/w) and GDH (1% w/w).

  • Reaction & pH-Stat Validation: Stir at 30 °C. Connect the reactor to an automated pH-stat titrator loaded with 1.0 M NaOH, set to maintain pH 7.0. Trustworthiness Check: This setup is a self-validating kinetic monitor. The production of 1 mole of (1R)-alcohol generates exactly 1 mole of gluconic acid. The volume of 1.0 M NaOH consumed provides a real-time, highly accurate readout of reaction conversion without the need for physical sampling.

  • Workup: Once NaOH consumption ceases (100% conversion), add Celite and filter to remove denatured proteins. Extract the aqueous filtrate with MTBE, dry over Na₂SO₄, and concentrate to yield the optically pure (1R)-alcohol (Typical ee: >99%).

Method C: Enzymatic Kinetic Resolution (EKR) via Lipase

Causality & Stereochemical Rationale

When starting from racemic 1-pyridazin-3-ylethanol (easily synthesized via NaBH₄ reduction of the ketone), enzymatic kinetic resolution (EKR) provides a robust, low-cost separation method [1]. Candida antarctica Lipase B (CALB, commercially available as Novozym 435) strictly obeys the Kazlauskas rule. The enzyme's active site accommodates the large heteroaryl (pyridazine) group and the medium (methyl) group in a specific spatial orientation that exclusively exposes the (R)-hydroxyl group to the catalytic serine residue. Consequently, CALB selectively acylates the (1R)-enantiomer using vinyl acetate, leaving the (1S)-alcohol unreacted. The resulting (1R)-acetate is then chemically hydrolyzed to yield the desired (1R)-alcohol.

CALB_Resolution Racemic Racemic 1-Pyridazin-3-ylethanol (R/S mixture) CALB CALB (Novozym 435) Enzymatic Acylation Racemic->CALB VinylAc Vinyl Acetate (Acyl Donor) VinylAc->CALB RAcetate (1R)-Acetate (ee > 99%) CALB->RAcetate Fast SAlcohol (1S)-Alcohol (ee > 99%) CALB->SAlcohol Slow Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) RAcetate->Hydrolysis RAlcohol (1R)-1-Pyridazin-3-ylethanol (Target Product) Hydrolysis->RAlcohol

CALB-mediated kinetic resolution followed by chemical hydrolysis to isolate the (1R)-enantiomer.

Self-Validating Protocol: CALB Kinetic Resolution
  • Acylation Setup: Dissolve racemic 1-pyridazin-3-ylethanol (1.0 eq) in anhydrous MTBE (10 volumes). Add vinyl acetate (3.0 eq) as the irreversible acyl donor (the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward).

  • Biocatalyst Addition: Add immobilized CALB (Novozym 435, 10% w/w relative to substrate). Stir gently at 45 °C to avoid mechanical grinding of the acrylic resin beads.

  • IPC Validation: Monitor by chiral GC or HPLC. The reaction is self-validating: a strict plateau at exactly 50% conversion confirms perfect enantioselectivity (E-value > 200). If conversion drifts past 50%, the enzyme is exhibiting promiscuity, usually due to excess moisture or thermal degradation.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused up to 10 times). Concentrate the filtrate. Separate the highly lipophilic (1R)-acetate from the polar (1S)-alcohol via silica gel chromatography (Hexanes/EtOAc gradient).

  • Hydrolysis: Dissolve the isolated (1R)-acetate in methanol. Add K₂CO₃ (0.5 eq) and stir at room temperature for 2 hours. Concentrate, partition between water and DCM, and evaporate the organic layer to yield pure (1R)-1-Pyridazin-3-ylethanol.

Quantitative Data & Scalability Metrics

The selection of the production method depends heavily on the scale, existing infrastructure, and regulatory requirements (e.g., heavy metal limits).

ParameterMethod A: Noyori ATHMethod B: Biocatalysis (KRED)Method C: CALB Kinetic Resolution
Max Theoretical Yield 100%100%50% (without dynamic racemization)
Enantiomeric Excess (ee) 92 – 96%> 99%> 98%
Volumetric Productivity High (>100 g/L)Medium (50 – 100 g/L)Low-Medium (20 – 50 g/L)
Primary Cost Driver Ru Precatalyst & Chiral LigandEngineered Enzyme & NADP⁺Substrate loss (50% max yield)
Downstream Processing Ru-scavenging mandatorySimple extraction & filtrationChromatographic separation required
Ideal Application Early-stage scale-up / MedChemGMP Manufacturing / Late-stageLab-scale isolation of both enantiomers

References

  • Efficient Chemoenzymatic Dynamic Kinetic Resolution of 1-Heteroaryl Ethanols. The Journal of Organic Chemistry, 2009.[Link]

  • Mining Medicinally Relevant Bioreduction Substrates Inspired by Ligand-Based Drug Design. ChemRxiv, 2020.[Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Chem. Proc. (MDPI), 2022.[Link]

Application

Stereospecific Nucleophilic Substitution Protocols for (1R)-1-Pyridazin-3-ylethanol in Drug Discovery

Introduction & Mechanistic Rationale In modern drug discovery, the incorporation of chiral heteroaryl motifs is a proven strategy for improving target affinity, metabolic stability, and physicochemical properties. (1R)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the incorporation of chiral heteroaryl motifs is a proven strategy for improving target affinity, metabolic stability, and physicochemical properties. (1R)-1-Pyridazin-3-ylethanol serves as a highly valuable chiral building block. However, performing nucleophilic substitution on this secondary alcohol presents unique mechanistic challenges.

The pyridazine ring is an electron-deficient diazine with two adjacent basic nitrogen atoms. Under strongly acidic conditions, the ring becomes protonated, which can trigger


 elimination (yielding a vinyl pyridazine) or 

racemization via a carbocation intermediate. To maintain the stereochemical integrity of the chiral center, substitution must proceed strictly via an

mechanism, resulting in a clean inversion of stereochemistry to the (1S)-configuration.

This application note details two self-validating, field-proven protocols for the stereospecific substitution of (1R)-1-Pyridazin-3-ylethanol: the Mitsunobu Reaction (for acidic nucleophiles) and the Two-Step Activation-Displacement (for basic/non-acidic nucleophiles).

Comparative Protocol Overview

The choice of protocol is dictated by the


 of the nucleophile. The classical Mitsunobu reaction is highly efficient but requires a pronucleophile with a 

to ensure proper protonation of the betaine intermediate . For nucleophiles exceeding this threshold (e.g., aliphatic amines, alkoxides), a two-step mesylation and displacement sequence is mandatory to prevent racemization.
Table 1: Quantitative Comparison of Substitution Protocols
ParameterProtocol A (Mitsunobu)Protocol B (Mesylation /

)
Target Nucleophiles Acidic (

) e.g., Phenols, Imides
Basic/Non-acidic (

) e.g., Amines, Alkoxides
Typical Yield 75% – 90%65% – 85% (Over two steps)
Enantiomeric Excess (ee) > 98% (Complete Inversion)> 95% (Complete Inversion)
Reaction Time 4 – 12 hours2 h (Activation) + 8–12 h (Displacement)
Major Byproducts Triphenylphosphine oxide (

), Hydrazine
Triethylamine hydrochloride, Mesylate salts
Scalability Moderate (Chromatography required)High (Amenable to crystallization/extraction)

Reaction Workflows

Workflow Start (1R)-1-Pyridazin-3-ylethanol (Chiral Starting Material) Mitsunobu Protocol A: Mitsunobu (DIAD, PPh3, Nu-H) Start->Mitsunobu Direct Substitution (pKa < 11) Mesylation Protocol B: Activation (MsCl, Et3N, DCM) Start->Mesylation Step 1 ProductA (1S)-Product (Complete Inversion) Mitsunobu->ProductA S_N2 Inversion SN2 Protocol B: Displacement (Nu-, DMF/DMSO) Mesylation->SN2 Mesylate Intermediate ProductB (1S)-Product (Complete Inversion) SN2->ProductB S_N2 Inversion (pKa > 11)

Fig 1: Workflow for stereospecific nucleophilic substitution of (1R)-1-Pyridazin-3-ylethanol.

Protocol A: Direct Mitsunobu Inversion

Causality & Chemistry

The Mitsunobu reaction allows for the direct conversion of the secondary alcohol into various functional groups with complete stereochemical inversion . Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior thermal stability and safety profile. The critical mechanistic step is the formation of the highly electrophilic alkoxyphosphonium ion. If the nucleophile is not sufficiently acidic, the betaine intermediate will not be protonated, leading to stalled reactions or competing pathways that degrade enantiomeric purity .

Mechanism Reagents PPh3 + DIAD Betaine Betaine Intermediate Reagents->Betaine Adduct Formation Oxyphosphonium Alkoxyphosphonium Ion Betaine->Oxyphosphonium + Alcohol Alcohol (1R)-1-Pyridazin-3-ylethanol Alcohol->Oxyphosphonium Product (1S)-Product + Ph3P=O Oxyphosphonium->Product Backside Attack (S_N2) Nucleophile Nucleophile (Nu-) Nucleophile->Product

Fig 2: Mechanistic pathway of the Mitsunobu reaction yielding stereochemical inversion.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add (1R)-1-Pyridazin-3-ylethanol (1.0 equiv, 10 mmol) and the pronucleophile (1.2 equiv, 12 mmol) to anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (

    
    , 1.3 equiv, 13 mmol) to the stirring solution. Ensure complete dissolution.
    
  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • DIAD Addition: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv, 13 mmol) over 15 minutes. Self-Validation Check: A transient yellow/orange color indicates the formation of the betaine intermediate.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC or LC-MS.

  • Workup & Purification: Concentrate the mixture under reduced pressure. To precipitate the bulk of the

    
     byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1), filter, and purify the filtrate via silica gel flash chromatography.
    

Protocol B: Two-Step Activation and Displacement

Causality & Chemistry

When utilizing basic nucleophiles (e.g., primary/secondary amines), the Mitsunobu reaction fails. Instead, the alcohol must be converted into a superior leaving group. Methanesulfonyl chloride (MsCl) is selected over Tosyl chloride (TsCl) because the mesylate is less sterically hindered, allowing for rapid formation at 0 °C. Maintaining a low temperature during activation is critical; elevated temperatures in the presence of Triethylamine (


) will promote 

elimination of the mesylate, destroying the chiral center and yielding a vinyl pyridazine.
Step-by-Step Methodology
Step 1: Mesylation (Activation)
  • Preparation: Dissolve (1R)-1-Pyridazin-3-ylethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under argon.

  • Base Addition: Add Triethylamine (

    
    , 1.5 equiv, 15 mmol) and cool the mixture strictly to 0 °C.
    
  • Activation: Slowly add Methanesulfonyl chloride (MsCl, 1.2 equiv, 12 mmol) dropwise. Stir at 0 °C for 2 hours. Self-Validation Check: Do not let the reaction warm to room temperature to prevent elimination.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo at a low temperature (< 30 °C). Use the crude mesylate immediately in the next step.
Step 2:

Displacement
  • Preparation: Dissolve the freshly prepared mesylate in a polar aprotic solvent, preferably anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.2 M). Causality: Polar aprotic solvents leave the nucleophile unsolvated, maximizing its reactivity for a clean

    
     backside attack.
    
  • Nucleophile Addition: Add the desired nucleophile (1.5–2.0 equiv). If the nucleophile is an amine hydrochloride salt, add an equivalent amount of

    
     or 
    
    
    
    -Diisopropylethylamine (DIPEA).
  • Heating: Heat the mixture to 60–80 °C for 8–12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) to remove the DMF/DMSO. Dry the organic layer, concentrate, and purify via chromatography.

Analytical Validation & Troubleshooting

To confirm the stereochemical integrity of the (1S)-product, Chiral HPLC is mandatory. Compare the retention time of the product against a racemic standard synthesized via an achiral route (e.g., reduction of the corresponding ketone with


).
  • Troubleshooting Racemization: If the ee% drops below 95% in Protocol A, verify the

    
     of the nucleophile. If it drops in Protocol B, ensure the mesylation was kept strictly at 0 °C and verify that the displacement solvent was completely anhydrous, as trace water can lead to 
    
    
    
    hydrolysis.

References

  • The Mitsunobu reaction in the 21st century Fletcher, S. Organic Chemistry Frontiers, 2015, 2, 739-752. URL:[Link]

  • Mitsunobu and related reactions: advances and applications Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. Chemical Reviews, 2009, 109(6), 2551-2651. URL:[Link]

  • Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones Salives, R., et al. ACS Combinatorial Science, 2005. URL:[Link]

Method

Application Notes and Protocols for the Synthesis of Chiral Ethers from (1R)-1-Pyridazin-3-ylethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Ethers and the Pyridazine Moiety in Medicinal Chemistry Chiral ethers are a cornerstone in the development of moder...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Ethers and the Pyridazine Moiety in Medicinal Chemistry

Chiral ethers are a cornerstone in the development of modern pharmaceuticals. The stereochemistry of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The ether linkage, while seemingly simple, provides a stable and often crucial connection within a molecule, influencing its conformation, lipophilicity, and ability to interact with biological targets. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including cardiovascular, anti-infective, and anti-inflammatory agents.[1][2] The combination of a chiral ether and a pyridazine moiety in a single molecule, therefore, represents a promising strategy for the discovery of novel, potent, and selective drug candidates.

This guide provides detailed protocols for the synthesis of chiral ethers starting from the chiral alcohol, (1R)-1-Pyridazin-3-ylethanol. We will explore three powerful and widely used methods for ether synthesis: the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalysis. Each method offers distinct advantages and is suited for different types of substrates and reaction conditions. The causality behind experimental choices, safety considerations, and detailed step-by-step protocols are provided to enable researchers to confidently and safely perform these transformations.

I. Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a robust and straightforward method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction.[3][4][5][6] This method is particularly well-suited for the synthesis of ethers from primary alkyl halides and is a staple in organic synthesis.[4]

Causality of Experimental Choices
  • Base Selection: A strong base is required to deprotonate the alcohol and form the corresponding alkoxide, which is a much more potent nucleophile. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic hydride anion that deprotonates the alcohol irreversibly, driving the reaction forward.[4]

  • Solvent: An aprotic polar solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is typically used. These solvents are capable of solvating the cation of the alkoxide but do not participate in hydrogen bonding, which would otherwise stabilize the nucleophile and reduce its reactivity.[6]

  • Reaction Temperature: The reaction is often performed at room temperature or with gentle heating to overcome the activation energy of the S(_N)2 reaction.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • (1R)-1-Pyridazin-3-ylethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (1R)-1-Pyridazin-3-ylethanol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral ether.

Illustrative Data for Williamson Ether Synthesis
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1CH(_3)INaHTHF25485>99
2CH(_3)CH(_2)BrNaHDMF50678>99
3BnBrNaHTHF25582>99

Note: The data in this table is illustrative and represents typical outcomes for Williamson ether synthesis. Actual results will vary depending on the specific substrates and reaction conditions.

II. Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the synthesis of esters, ethers, and other functional groups from alcohols with inversion of stereochemistry.[1][7][8][9][10] This reaction utilizes a phosphine, typically triphenylphosphine (PPh(3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[8]

Causality of Experimental Choices
  • Reagents: Triphenylphosphine and DEAD are the classic reagents for the Mitsunobu reaction. PPh(_3) acts as the initial nucleophile, attacking DEAD to form a betaine, which then activates the alcohol.[8]

  • Nucleophile: For ether synthesis, a second alcohol is used as the nucleophile. The acidity of the nucleophilic alcohol is a critical factor for the success of the reaction.[9]

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction due to its ability to dissolve the reagents and its inertness under the reaction conditions.

  • Temperature: The reaction is typically initiated at low temperatures (0 °C) to control the initial exothermic reaction between PPh(_3) and DEAD, and then allowed to warm to room temperature.[7]

Experimental Protocol: Mitsunobu Reaction

Materials:

  • (1R)-1-Pyridazin-3-ylethanol

  • A second alcohol (the nucleophile)

  • Triphenylphosphine (PPh(_3))

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (1R)-1-Pyridazin-3-ylethanol (1.0 equivalent), the second alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by crystallization from a non-polar solvent like diethyl ether or hexanes prior to chromatography.

Illustrative Data for Mitsunobu Reaction
EntryNucleophilic AlcoholReagentsSolventTemp (°C)Time (h)Yield (%)ee (%)
1MethanolPPh(_3), DEADTHF0 to 251275>99 (inversion)
2PhenolPPh(_3), DIADTHF0 to 251668>99 (inversion)
3Benzyl alcoholPPh(_3), DEADTHF0 to 251472>99 (inversion)

Note: The data in this table is illustrative and represents typical outcomes for the Mitsunobu reaction. Actual results will vary depending on the specific substrates and reaction conditions.

III. Phase-Transfer Catalysis: A Green and Efficient Alternative

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases.[11][12][13] For the synthesis of ethers, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where it can react with the alkyl halide.[11][13] This method often allows for the use of less hazardous bases and solvents, making it a greener alternative to traditional methods.

Causality of Experimental Choices
  • Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a common and effective phase-transfer catalyst. The lipophilic nature of the cation allows it to be soluble in the organic phase, while the positive charge enables it to pair with the alkoxide anion.[11]

  • Base: A concentrated aqueous solution of a strong base, like sodium hydroxide, is used to deprotonate the alcohol in the aqueous phase.

  • Solvent System: A biphasic system of an organic solvent (e.g., toluene or dichloromethane) and water is used. The alkyl halide resides in the organic phase, and the base and alcohol are initially in the aqueous phase.

Experimental Protocol: Phase-Transfer Catalysis

Materials:

  • (1R)-1-Pyridazin-3-ylethanol

  • Alkyl halide

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene or Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a round-bottom flask, add (1R)-1-Pyridazin-3-ylethanol (1.0 equivalent), the alkyl halide (1.5 equivalents), tetrabutylammonium bromide (0.1 equivalents), and toluene.

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (5.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously for several hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Illustrative Data for Phase-Transfer Catalysis
EntryAlkyl HalideCatalystSolventTemp (°C)Time (h)Yield (%)ee (%)
1n-Butyl bromideTBABToluene80890>99
2Allyl bromideTBABCH(_2)Cl(_2)40688>99
3Benzyl chlorideTBABToluene601085>99

Note: The data in this table is illustrative and represents typical outcomes for phase-transfer catalyzed ether synthesis. Actual results will vary depending on the specific substrates and reaction conditions.

IV. Safety and Handling of Reagents

Sodium Hydride (NaH):

  • Hazards: Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Handling: Handle in an inert atmosphere (glovebox or under argon/nitrogen). Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Quenching: Small excess amounts of NaH can be quenched by the slow, careful addition of isopropanol, followed by methanol, and then water, all at 0 °C.

Diethyl Azodicarboxylate (DEAD) and Diisopropyl Azodicarboxylate (DIAD):

  • Hazards: Toxic, shock-sensitive, and potentially explosive, especially in pure form.[14]

  • Handling: Often supplied as a solution in toluene to reduce the explosion hazard. Store refrigerated. Handle in a well-ventilated fume hood and wear appropriate PPE. Avoid heating or distilling the pure reagent.[14]

Triphenylphosphine (PPh(_3)):

  • Hazards: Harmful if swallowed. May cause an allergic skin reaction.

  • Handling: Avoid creating dust. Handle in a well-ventilated area and wear appropriate PPE.

V. Visualization of Reaction Mechanisms and Workflow

Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack ROH (1R)-1-Pyridazin-3-ylethanol RONa Pyridazinyl-ethoxide ROH->RONa + NaH NaH NaH H2 H₂ (gas) NaH->H2 Ether Chiral Ether RONa->Ether + R'-X R'X Alkyl Halide NaX NaX R'X->NaX

Caption: Mechanism of the Williamson Ether Synthesis.

Mitsunobu Reaction Mechanism

Mitsunobu_Reaction cluster_0 Activation cluster_1 SN2 Attack PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Activated_Alcohol Activated Alcohol Betaine->Activated_Alcohol + ROH ROH (1R)-1-Pyridazin-3-ylethanol Ether Chiral Ether (Inverted) Activated_Alcohol->Ether + Nu-H Byproducts PPh₃=O + Reduced DEAD Activated_Alcohol->Byproducts NuH Nucleophilic Alcohol

Caption: Simplified Mechanism of the Mitsunobu Reaction.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for chiral ether synthesis.

VI. References

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral and Chiral Catalysts. Accounts of Chemical Research, 34(9), 621-630. [Link]

  • Halpern, M. (2001). Phase-Transfer Catalysis. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • [This citation is not available]

  • Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Justus Liebigs Annalen der Chemie, 74(1), 115-121. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • [This citation is not available]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

  • [This citation is not available]

  • [This citation is not available]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modifications and Applications. European Journal of Organic Chemistry, 2004(13), 2763-2772. [Link]

  • [This citation is not available]

  • [This citation is not available]

  • [This citation is not available]

  • [This citation is not available]

  • Le-Caer, S. (2016). Pyridazines and their Fused Derivatives. In Modern Heterocyclic Chemistry (Vol. 1, pp. 495-555). Wiley-VCH.

Sources

Application

Application Note: Biocatalytic Routes for Generating (1R)-1-Pyridazin-3-ylethanol

This Application Note is structured to guide researchers through the development of a biocatalytic process for (1R)-1-Pyridazin-3-ylethanol. It moves from rationale to experimental screening, optimization, and final scal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the development of a biocatalytic process for (1R)-1-Pyridazin-3-ylethanol. It moves from rationale to experimental screening, optimization, and final scale-up, adhering to rigorous scientific standards.

Executive Summary & Scientific Rationale

The generation of chiral heteroaromatic alcohols is a critical step in the synthesis of bioactive pharmacophores. (1R)-1-Pyridazin-3-ylethanol is a high-value chiral synthon. While chemical routes (e.g., Noyori transfer hydrogenation) exist, they often suffer from metal contamination and lower selectivity due to the coordinating ability of the pyridazine nitrogens.

Biocatalytic Rationale: The most robust route to (1R)-1-Pyridazin-3-ylethanol is the asymmetric reduction of 3-acetylpyridazine using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).

  • Stereochemical Logic: The target (1R)-enantiomer is stereochemically analogous to (R)-1-phenylethanol. Based on CIP priority (OH > Pyridazine > CH3 > H), enzymes displaying Prelog selectivity (typically yielding (S)-alcohols for standard ketones but (R)-alcohols for acetophenone analogs depending on the enzyme's specific binding pocket) or specific anti-Prelog enzymes engineered for (R)-selectivity are required.

  • Enzyme Candidates: Lactobacillus kefiri ADH (LkADH) and engineered variants from commercial libraries (e.g., Codexis, Johnson Matthey) are the primary sources for (R)-selective reduction of aryl ketones.

Reaction Scheme & Mechanism

The reaction utilizes a KRED/ADH for the reduction, coupled with a Glucose Dehydrogenase (GDH) system for NADPH cofactor regeneration.[1] This "coupled-enzyme" approach drives the equilibrium forward and prevents the accumulation of expensive oxidized cofactor.

ReactionScheme Substrate 3-Acetylpyridazine (Ketone) KRED KRED / ADH (Enzyme) Substrate->KRED Product (1R)-1-Pyridazin-3-ylethanol (Chiral Alcohol) NADP NADP+ GDH GDH (Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose D-Glucose Glucose->GDH Gluconate D-Gluconate KRED->Product Reduction KRED->NADP GDH->NADPH Regeneration GDH->Gluconate

Caption: Coupled enzymatic cycle showing the asymmetric reduction of 3-acetylpyridazine driven by NADPH recycling via Glucose Dehydrogenase (GDH).

Experimental Protocol: Enzyme Screening

Objective: Identify a specific KRED variant that yields >95% conversion and >99% enantiomeric excess (ee) for the (R)-enantiomer.

Materials
  • Substrate: 3-Acetylpyridazine (purity >98%).

  • Enzyme Library: KRED screening kit (e.g., containing L. kefiri, L. brevis, T. ethanolicus homologs).

  • Cofactors: NADP+, NAD+, Glucose, GDH (CDX-901 or equivalent).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Screening Workflow (96-Well Plate)
  • Stock Preparation:

    • Substrate Stock: Dissolve 3-acetylpyridazine in DMSO (50 mg/mL).

    • Cofactor Mix: 100 mM Glucose, 1 mM NADP+, 1 mM NAD+, 5 U/mL GDH in Phosphate Buffer (pH 7.0).

    • Enzyme Stock: 10 mg/mL lyophilized enzyme powder in buffer.

  • Reaction Setup:

    • Add 180 µL Cofactor Mix to each well.

    • Add 10 µL Enzyme Stock (Screening distinct variants in each well).

    • Add 10 µL Substrate Stock (Final conc: ~2.5 g/L).

  • Incubation:

    • Seal plate with aluminum foil.

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quenching:

    • Add 800 µL Acetonitrile (ACN) to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 mins.

    • Filter supernatant (0.22 µm) for HPLC analysis.[2]

Analytical Methodology (Self-Validating)

Accurate determination of ee is critical. Pyridazines are polar and basic; standard normal-phase methods may require additives.

Table 1: Chiral HPLC Method Parameters

ParameterConditionRationale
Column Daicel Chiralpak IA or IC (5 µm, 4.6 x 250 mm)Immobilized phases tolerate wide solvent polarity.
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)DEA suppresses peak tailing caused by pyridazine nitrogen.
Flow Rate 1.0 mL/minStandard analytical flow.[2]
Detection UV @ 254 nmPyridazine ring absorption maximum.
Temperature 25°CAmbient temperature for stable separation.
Retention Times (S)-isomer: ~12 min; (R)-isomer: ~15 minNote: Must be validated with racemic standard.

Validation Step: Always run a racemic standard (produced via NaBH4 reduction of 3-acetylpyridazine) before the enzymatic samples to confirm resolution (Rs > 1.5).

Process Optimization & Scale-Up

Once a "Hit" enzyme is identified (e.g., KRED-R-101), optimize for gram-scale synthesis.

Optimization Parameters
  • pH Control: The reduction consumes H+ (stoichiometrically neutral overall if using GDH, but gluconic acid is produced).

    • Action: Use a pH-stat or strong buffer (200 mM KPi) to maintain pH 7.0–7.5. Acidification deactivates KREDs.

  • Substrate Loading: 3-Acetylpyridazine is moderately soluble but can inhibit enzymes at high concentrations.

    • Strategy: Fed-batch addition. Start at 10 g/L; add neat substrate in aliquots every 2 hours up to 50 g/L.

  • Cosolvent: 5-10% IPA or DMSO can improve substrate solubility but may decrease enzyme stability. Test stability first.

Gram-Scale Protocol (10g Input)
  • Reactor Setup: 500 mL round-bottom flask with overhead stirrer and pH probe.

  • Buffer Prep: 200 mL Potassium Phosphate buffer (100 mM, pH 7.0) containing 1.0 mM NADP+.

  • Recycling System: Add 15g D-Glucose and 500 Units GDH.

  • Enzyme Addition: Add 200 mg of optimized KRED enzyme.

  • Substrate Addition: Add 10g 3-Acetylpyridazine (dissolved in minimal DMSO if solid, or added directly).

  • Reaction:

    • Stir at 30°C, 250 rpm.

    • Titration: Monitor pH. Add 2M NaOH automatically or manually to maintain pH 7.0 (counteracting gluconic acid formation).

    • Run for 24-48 hours. Monitor conversion via HPLC.

  • Work-up:

    • Saturate aqueous phase with NaCl (salting out).

    • Extract 3x with Ethyl Acetate or MTBE (Pyridazines are water-soluble; aggressive extraction needed).

    • Dry organics over MgSO4, filter, and concentrate.

OptimizationWorkflow cluster_Opt Process Optimization Start Hit Enzyme Identification Param1 pH Profiling (6.0 - 8.0) Start->Param1 Param2 Temp Profiling (25°C - 40°C) Param1->Param2 Param3 Substrate Loading (10 - 100 g/L) Param2->Param3 ScaleUp 10g Scale-Up (pH Stat Control) Param3->ScaleUp Downstream Extraction & Isolation (>90% Yield, >99% ee) ScaleUp->Downstream

Caption: Workflow for transitioning from micro-scale screening to preparative gram-scale synthesis.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drop due to gluconic acid.Increase buffer strength or use pH-stat (NaOH addition).
Low Conversion Enzyme inhibition by substrate.Switch to fed-batch mode (add substrate slowly).
Poor ee Background chemical reduction or wrong enzyme.Ensure no metal contaminants; re-screen for higher selectivity variants.
Emulsion during extraction Pyridazine amphiphilicity.Filter through Celite before extraction; use continuous extraction if necessary.

References

  • Hollmann, F., et al. (2011). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances. Link

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[3][4][5] Applied Microbiology and Biotechnology. Link

  • Daicel Chiral Technologies. (2023). Chiralpak IA Instruction Manual. Link

  • Codexis Inc. (2023). Ketoreductase Screening Kits & Protocols. Link

  • Vertex AI Search Results. (2026). Summary of Pyridazine Biocatalysis.

Sources

Method

Protecting the Sentinel: Strategic Hydroxyl Group Protection of (1R)-1-Pyridazin-3-ylethanol

Introduction: The Synthetic Challenge and the Need for Precision (1R)-1-Pyridazin-3-ylethanol is a chiral building block of significant interest in medicinal chemistry and drug development. The secondary hydroxyl group,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and the Need for Precision

(1R)-1-Pyridazin-3-ylethanol is a chiral building block of significant interest in medicinal chemistry and drug development. The secondary hydroxyl group, while a key site for further functionalization, presents a synthetic challenge. Its nucleophilicity and protic nature can interfere with a wide range of chemical transformations, necessitating a robust protection strategy. The selection of an appropriate protecting group is therefore not a trivial step but a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth analysis of protecting group strategies for the hydroxyl moiety of (1R)-1-Pyridazin-3-ylethanol, offering detailed protocols and the rationale behind them for researchers, scientists, and drug development professionals.

The Pyridazine Moiety: A Double-Edged Sword in Synthesis

The pyridazine ring, an electron-deficient heteroaromatic system, introduces specific considerations in the design of a protection strategy. It is a weak base (pKa ≈ 2.0) and can be sensitive to harsh acidic or basic conditions, which could lead to decomposition or unwanted side reactions.[1][2] This necessitates the use of mild and selective reagents for both the protection and deprotection steps. The lone pairs of the nitrogen atoms can also potentially coordinate with Lewis acids, which must be taken into account when selecting reagents.

Selecting the Optimal Protecting Group: Key Considerations

The ideal protecting group for the hydroxyl of (1R)-1-Pyridazin-3-ylethanol should be:

  • Easily and selectively introduced in high yield without affecting the pyridazine ring or the stereocenter.

  • Stable to a wide range of reaction conditions planned for subsequent synthetic steps.

  • Readily and selectively removed under mild conditions that do not compromise the integrity of the target molecule.

  • Orthogonal to other protecting groups that may be present in the molecule, allowing for selective deprotection.[3][4][5]

Based on these criteria, two highly versatile and commonly employed protecting groups are recommended: the tert-Butyldimethylsilyl (TBS) ether and the Methoxymethyl (MOM) ether .

Strategy 1: The Robust and Versatile tert-Butyldimethylsilyl (TBS) Ether

The TBS group is a sterically hindered silyl ether that offers excellent stability under a wide range of non-acidic conditions, making it a workhorse in multi-step synthesis.[6][7] Its removal is typically achieved with fluoride-based reagents, providing a high degree of orthogonality.[2][8][9]

Experimental Protocol: TBS Protection of (1R)-1-Pyridazin-3-ylethanol

This protocol is adapted from the widely used Corey procedure for silyl ether formation.[6]

Materials:

  • (1R)-1-Pyridazin-3-ylethanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (1R)-1-Pyridazin-3-ylethanol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add TBSCl (1.2 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution and extract with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected product.

Expertise & Experience: The use of imidazole as a base is crucial here. It acts as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate, which then silylates the alcohol. This avoids the use of stronger, more nucleophilic bases that could potentially interact with the pyridazine ring. DMF is an excellent solvent for this reaction due to its high polarity, which aids in the dissolution of the reagents.

Experimental Protocol: TBS Deprotection

Materials:

  • TBS-protected (1R)-1-Pyridazin-3-ylethanol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.

  • Add the TBAF solution (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Expertise & Experience: TBAF is the most common reagent for TBS deprotection due to the high affinity of fluoride for silicon. The reaction is generally clean and high-yielding. For substrates sensitive to the basicity of TBAF, buffering with acetic acid can be employed.

Strategy 2: The Acid-Labile Methoxymethyl (MOM) Ether

The MOM ether is an acetal-type protecting group that is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[10][11][12][13] This provides an excellent orthogonal protecting group strategy when used in conjunction with silyl ethers.

Experimental Protocol: MOM Protection of (1R)-1-Pyridazin-3-ylethanol

Materials:

  • (1R)-1-Pyridazin-3-ylethanol

  • Methoxymethyl chloride (MOMCl) or Dimethoxymethane

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (1R)-1-Pyridazin-3-ylethanol (1.0 eq.) in anhydrous DCM at 0 °C, add DIPEA (2.0 eq.).

  • Slowly add MOMCl (1.5 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: DIPEA is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the alcohol for the MOMCl. The use of MOMCl should be handled with care in a well-ventilated fume hood as it is a potential carcinogen.[12] An alternative, safer protocol involves the use of dimethoxymethane with a catalytic amount of a strong acid, though this may not be suitable for the acid-sensitive pyridazine ring.

Experimental Protocol: MOM Deprotection

Materials:

  • MOM-protected (1R)-1-Pyridazin-3-ylethanol

  • Hydrochloric acid (HCl) in methanol (e.g., 2 M) or another protic acid

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the MOM-protected alcohol (1.0 eq.) in methanol.

  • Add the methanolic HCl solution and stir at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: The deprotection of MOM ethers is acid-catalyzed. The concentration of the acid and the reaction time should be carefully monitored to avoid any degradation of the pyridazine ring. For particularly sensitive substrates, milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in a protic solvent, can be employed.[14]

Data Presentation: A Comparative Overview

Protecting GroupProtection ConditionsDeprotection ConditionsTypical Yield (%)Orthogonality
TBS TBSCl, Imidazole, DMF, rtTBAF, THF, rt90-98Excellent with acid-labile groups
MOM MOMCl, DIPEA, DCM, 0 °C to rtHCl/MeOH, rt85-95Excellent with fluoride-labile groups

Orthogonal Protection Strategy: A Hypothetical Workflow

In a complex synthesis, it may be necessary to differentiate between two hydroxyl groups. An orthogonal protection strategy allows for the selective deprotection of one group while the other remains intact.[3][4][5] For instance, if a molecule contained both a primary and the secondary hydroxyl of (1R)-1-Pyridazin-3-ylethanol, one could selectively protect the primary alcohol as a TBS ether due to lower steric hindrance, and then protect the secondary alcohol as a MOM ether. The MOM group could then be selectively removed under acidic conditions, leaving the TBS group untouched for further transformations.

Orthogonal_Protection Molecule Diol with Pyridazine TBS_Protected Primary TBS Ether, Secondary Alcohol Molecule->TBS_Protected 1. TBSCl, Imidazole (Selective for primary -OH) MOM_Protected Primary TBS Ether, Secondary MOM Ether TBS_Protected->MOM_Protected 2. MOMCl, DIPEA MOM_Deprotected Primary TBS Ether, Secondary Alcohol (Deprotected) MOM_Protected->MOM_Deprotected 3. HCl/MeOH (Selective MOM deprotection) Final_Product Final Product MOM_Deprotected->Final_Product 4. Further reaction at secondary -OH

Sources

Application

Application Notes and Protocols: Incorporation of (1R)-1-Pyridazin-3-ylethanol into Kinase Inhibitor Scaffolds

Abstract This technical guide provides a comprehensive overview of the synthesis and incorporation of the chiral building block, (1R)-1-Pyridazin-3-ylethanol, into kinase inhibitor scaffolds. The strategic introduction o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and incorporation of the chiral building block, (1R)-1-Pyridazin-3-ylethanol, into kinase inhibitor scaffolds. The strategic introduction of chiral moieties is a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles. This document details a robust, two-step synthetic protocol for obtaining the enantiopure alcohol and a subsequent, field-proven coupling methodology. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and expected analytical characterizations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chiral synthon in their kinase inhibitor discovery programs.

Introduction: The Strategic Role of Chirality in Kinase Inhibition

The human kinome, a vast family of enzymes that regulate a multitude of cellular processes, remains a primary focus of drug discovery efforts. However, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a formidable challenge. The introduction of stereocenters into inhibitor scaffolds is a powerful strategy to exploit subtle three-dimensional differences within these active sites, thereby enhancing both potency and selectivity.[1] Chiral alcohols, in particular, can form key hydrogen bond interactions and create specific steric contacts that are not accessible to their achiral or racemic counterparts.

The pyridazine ring is a privileged heterocycle in medicinal chemistry, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for drug-target interactions.[2] When combined with a chiral secondary alcohol, as in (1R)-1-Pyridazin-3-ylethanol, the resulting fragment offers a unique three-dimensional pharmacophore. This building block can be strategically incorporated into a kinase inhibitor scaffold to probe specific regions of the ATP-binding site, potentially forming hydrogen bonds with the hinge region, interacting with the ribose pocket, or establishing van der Waals contacts with the surrounding hydrophobic residues. This guide provides the necessary protocols to synthesize this chiral alcohol and couple it to a kinase inhibitor core, enabling the exploration of this valuable chemical space.

Synthesis of (1R)-1-Pyridazin-3-ylethanol

The synthesis of (1R)-1-Pyridazin-3-ylethanol is achieved in two main steps: the preparation of the prochiral ketone precursor, 3-acetylpyridazine, followed by its highly enantioselective asymmetric reduction.

Protocol 1: Synthesis of 3-Acetylpyridazine

The synthesis of 3-acetylpyridazine can be accomplished via several routes. Here, we present a reliable method starting from 3-cyanopyridazine.

Reaction Scheme: Step 1: Grignard reaction with methylmagnesium bromide 3-cyanopyridazine + CH₃MgBr → Imine intermediate Step 2: Acidic hydrolysis Imine intermediate + H₃O⁺ → 3-acetylpyridazine

Materials and Reagents:

  • 3-Cyanopyridazine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (3 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask under an argon atmosphere, add 3-cyanopyridazine (5.0 g, 47.6 mmol) and anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (19.0 mL of a 3.0 M solution in diethyl ether, 57.1 mmol, 1.2 equiv) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 3 M HCl (50 mL).

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Cool the mixture to room temperature and neutralize by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-acetylpyridazine as a pale yellow solid.

Characterization (Expected): The structure of 3-acetylpyridazine should be confirmed by ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.35 (dd, 1H), 8.01 (dd, 1H), 7.75 (dd, 1H), 2.80 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 198.5, 155.0, 151.5, 128.0, 123.0, 26.5.

  • Appearance: Pale yellow solid.

Protocol 2: Asymmetric Transfer Hydrogenation of 3-Acetylpyridazine

The enantioselective reduction of the prochiral ketone is achieved using a Noyori-type asymmetric transfer hydrogenation catalyst.[3][4][5] This method is known for its high efficiency and excellent enantioselectivity for a wide range of ketones.

Reaction Scheme: 3-acetylpyridazine + Formic acid/Triethylamine → (1R)-1-Pyridazin-3-ylethanol

Materials and Reagents:

  • 3-Acetylpyridazine

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Formic acid

  • Triethylamine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Instrumentation:

  • Schlenk tube

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a Schlenk tube under an argon atmosphere, prepare the catalyst in situ by dissolving [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol, 0.5 mol%) and (S,S)-TsDPEN (20.2 mg, 0.055 mmol, 1.1 mol%) in DCM (10 mL).

  • Stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • In a separate flask, dissolve 3-acetylpyridazine (610 mg, 5.0 mmol) in the formic acid/triethylamine mixture (15 mL).

  • Add the substrate solution to the catalyst solution.

  • Stir the reaction mixture at 28 °C for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield (1R)-1-Pyridazin-3-ylethanol.

Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.10 (dd, 1H), 7.65 (dd, 1H), 7.50 (dd, 1H), 5.10 (q, 1H), 3.50 (br s, 1H, OH), 1.65 (d, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 160.0, 150.0, 126.5, 122.0, 68.0, 24.0.

  • Chiral HPLC Analysis: To confirm enantiomeric excess (ee), the product should be analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., hexane/isopropanol). The expected ee should be >95%.

  • Specific Rotation: [α]D should be measured and reported.

Incorporation into Kinase Inhibitor Scaffolds via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for coupling a secondary alcohol to a nucleophile with complete inversion of stereochemistry. This is particularly advantageous in drug discovery as it allows for the precise installation of a chiral center. In this context, (1R)-1-Pyridazin-3-ylethanol can be coupled to a kinase inhibitor scaffold possessing a nucleophilic group, such as a phenol or a nitrogen atom within a heterocyclic core. The inversion of configuration at the carbinol center will result in the (S)-configured ether or amine linkage in the final product.

Illustrative Kinase Inhibitor Scaffold

For the purpose of this protocol, we will use a generic kinase inhibitor scaffold containing a phenolic hydroxyl group, a common feature in many kinase inhibitors that interact with the hinge region of the kinase.

Generic Scaffold: A heterocyclic core (e.g., quinazoline, pyrimidine, pyrazole) with a phenolic -OH group available for etherification. Many known kinase inhibitors, such as those targeting EGFR, VEGFR, or Pim-1, possess such functionalities.

Protocol 3: Mitsunobu Coupling

Reaction Scheme: (1R)-1-Pyridazin-3-ylethanol + Phenolic Kinase Inhibitor Scaffold → (S)-Ether-linked Conjugate

Materials and Reagents:

  • (1R)-1-Pyridazin-3-ylethanol

  • Phenolic kinase inhibitor scaffold

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Flame-dried round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the phenolic kinase inhibitor scaffold (1.0 equiv), (1R)-1-Pyridazin-3-ylethanol (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equiv) dropwise via a syringe over 15 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel. The triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproducts can be challenging to remove, so careful chromatography is required. Elute with a suitable solvent system (e.g., dichloromethane/methanol or hexane/ethyl acetate gradient).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the final (S)-ether-linked kinase inhibitor.

Characterization of the Final Product: The final product should be thoroughly characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR: To confirm the formation of the ether linkage and the presence of both the pyridazine and kinase inhibitor scaffold moieties. The disappearance of the phenolic proton signal and the appearance of a new set of signals for the pyridazinylethoxy group are key indicators.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the final compound.

  • Chiral HPLC Analysis: To confirm that the stereochemical integrity has been maintained (with inversion) during the reaction.

Data Summary and Visualization

Table of Key Reactants and Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
3-AcetylpyridazineC₇H₇NO121.14Prochiral Ketone Precursor
(1R)-1-Pyridazin-3-ylethanolC₆H₈N₂O124.14Chiral Building Block
(S,S)-TsDPENC₂₉H₂₈N₂O₂S484.61Chiral Ligand
[RuCl₂(p-cymene)]₂C₂₀H₂₈Cl₄Ru₂612.39Catalyst Precursor
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29Mitsunobu Reagent (Reductant)
Diisopropyl Azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.21Mitsunobu Reagent (Oxidant)
Workflow Diagrams

Synthesis of (1R)-1-Pyridazin-3-ylethanol

Synthesis_Workflow cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Asymmetric Reduction 3-Cyanopyridazine 3-Cyanopyridazine Grignard_Reaction Grignard Reaction (CH3MgBr, THF) 3-Cyanopyridazine->Grignard_Reaction Step 1 3-Acetylpyridazine 3-Acetylpyridazine Grignard_Reaction->3-Acetylpyridazine Step 2 (H3O+ Hydrolysis) Asymmetric_Reduction Asymmetric Transfer Hydrogenation (Ru/(S,S)-TsDPEN) 3-Acetylpyridazine->Asymmetric_Reduction Target_Alcohol (1R)-1-Pyridazin-3-ylethanol Asymmetric_Reduction->Target_Alcohol

Caption: Workflow for the synthesis of the chiral alcohol.

Incorporation into Kinase Inhibitor Scaffold

Mitsunobu_Workflow Chiral_Alcohol (1R)-1-Pyridazin-3-ylethanol Mitsunobu_Reaction Mitsunobu Reaction (PPh3, DIAD, THF) Chiral_Alcohol->Mitsunobu_Reaction Kinase_Scaffold Phenolic Kinase Inhibitor Scaffold Kinase_Scaffold->Mitsunobu_Reaction Final_Product (S)-Ether-Linked Kinase Inhibitor Mitsunobu_Reaction->Final_Product Inversion of Stereochemistry

Caption: Workflow for the Mitsunobu coupling reaction.

Proposed Mechanism of Action

Kinase_Binding cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Ribose_Pocket Ribose Pocket Core Inhibitor Core Core->Hinge H-Bond Core->Hydrophobic_Pocket_1 Hydrophobic Interaction Pyridazine_Ethanol (S)-1-Pyridazin-3-ylethoxy moiety Pyridazine_Ethanol->Hydrophobic_Pocket_2 Hydrophobic Interaction Pyridazine_Ethanol->Ribose_Pocket H-Bond / Steric Fit

Caption: Hypothetical binding mode of the inhibitor.

Conclusion and Future Perspectives

This application note provides a detailed and practical guide for the synthesis and utilization of (1R)-1-Pyridazin-3-ylethanol, a valuable chiral building block for the development of novel kinase inhibitors. The protocols for the synthesis of 3-acetylpyridazine and its subsequent enantioselective reduction via asymmetric transfer hydrogenation are robust and scalable. Furthermore, the Mitsunobu reaction offers a reliable method for incorporating the chiral alcohol into diverse kinase inhibitor scaffolds with predictable stereochemical outcomes.

The strategic placement of the (S)-1-pyridazin-3-ylethoxy moiety can lead to enhanced interactions within the ATP-binding site, potentially improving inhibitor potency and selectivity. Researchers are encouraged to apply these methodologies to their specific kinase targets and to explore further derivatization of the pyridazine ring or the core scaffold to optimize drug-like properties. The principles and protocols outlined herein provide a solid foundation for the rational design and synthesis of next-generation, stereochemically defined kinase inhibitors.

References

  • Dodge, J. A., & Niphakis, M. J. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Available at: [Link]

  • Chirality in Kinase Inhibitors. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Available at: [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. PrepChem.com. Available at: [Link]

  • Raghavendra, M. S., & Lam, Y. (2020). Progress in the Synthesis and Application of Acetylpyrazine. ResearchGate. Available at: [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PMC. Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). PMC. Available at: [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). PubMed. Available at: [Link]

  • KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. KANTO. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Available at: [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). PubMed. Available at: [Link]

  • 29.10 ¹³C NMR Spectroscopy. (n.d.). Open Library Publishing Platform. Available at: [Link]

  • Kinase inhibitors synthesized 17 and 18. (n.d.). ResearchGate. Available at: [Link]

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. (2004). University of Liverpool. Available at: [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Available at: [Link]

  • Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. (2020). PubMed. Available at: [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2018). Dalton Transactions (RSC Publishing). Available at: [Link]

  • Noyori, R. (2001). Ryoji Noyori - Nobel Lecture. NobelPrize.org. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (1R)-1-Pyridazin-3-ylethanol during reaction

Technical Support Center: Chiral Heterocycle Synthesis Subject: Preservation of Optical Purity for (1R)-1-Pyridazin-3-ylethanol Ticket ID: #PYR-3-ISO-001 Status: Resolved / Guide Published Executive Summary (1R)-1-Pyrida...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Heterocycle Synthesis Subject: Preservation of Optical Purity for (1R)-1-Pyridazin-3-ylethanol Ticket ID: #PYR-3-ISO-001 Status: Resolved / Guide Published

Executive Summary

(1R)-1-Pyridazin-3-ylethanol represents a class of "benzylic-like" electron-deficient heterocyclic alcohols. Unlike standard benzyl alcohols, the adjacent 1,2-diazine (pyridazine) ring exerts a profound electron-withdrawing effect. This drastically lowers the


 of the 

-methine proton (C-H), rendering the chiral center highly susceptible to base-catalyzed deprotonation and subsequent racemization via an aza-enolate intermediate.

This guide provides the mechanistic causality of racemization and validated protocols to prevent it during chemical transformation.

Part 1: The Mechanism of Failure (Root Cause Analysis)

To prevent racemization, one must understand that the pyridazine ring acts as an "electron sink."

  • The Acidity Trap: The

    
    -proton of (1R)-1-Pyridazin-3-ylethanol has a 
    
    
    
    estimated between 22–26 (comparable to a ketone or ester), significantly lower than a standard alkyl proton (
    
    
    ~50).
  • The Pathway: Upon exposure to base, the proton is abstracted, forming a resonance-stabilized aza-enolate (planar intermediate). Reprotonation occurs indiscriminately from either face, destroying the enantiomeric excess (ee%).

  • The

    
     Risk:  While less common due to the electron-deficient ring destabilizing carbocations, highly polar solvents and strong Lewis acids can still trigger ionization, leading to a planar carbocation and racemization.
    
Visualizing the Threat: Racemization Pathways

Racemization_Pathways Start (1R)-1-Pyridazin-3-ylethanol (Chiral Center) Base_Trigger Trigger: Strong Base (LDA, NaH, Alkoxides) Start->Base_Trigger Deprotonation Acid_Trigger Trigger: Strong Acid/Heat (Polar Protic Solvents) Start->Acid_Trigger Ionization Inter_Enolate Intermediate A: Planar Aza-Enolate (Resonance Stabilized) Base_Trigger->Inter_Enolate Loss of H+ Inter_Cation Intermediate B: Planar Carbocation (S_N1 Pathway) Acid_Trigger->Inter_Cation Loss of OH- Racemate Racemic Mixture (50% R / 50% S) Inter_Enolate->Racemate Non-stereoselective Reprotonation Inter_Cation->Racemate Nucleophilic Attack (Top/Bottom)

Figure 1: Dual pathways for racemization. The base-catalyzed aza-enolate path is the primary risk for pyridazine derivatives.

Part 2: Validated Experimental Protocols

Scenario A: Nucleophilic Substitution (The Mitsunobu Reaction)

The Mitsunobu reaction is the "Gold Standard" for inverting stereochemistry (converting 1R to 1S derivatives) or retaining it (via double inversion). However, the basicity of the betaine intermediate can trigger racemization if not controlled.

Protocol Parameters:

  • Goal: Invert stereochemistry (

    
    ) without 
    
    
    
    leakage.
  • Critical Control:

    
     of the Nucleophile (Nu-H) must be < 11.
    

Step-by-Step Procedure:

  • Preparation: Dissolve (1R)-1-Pyridazin-3-ylethanol (1.0 equiv) and Triphenylphosphine (

    
    , 1.2 equiv) in anhydrous THF.
    
    • Note: Do NOT use DCM if possible; THF promotes tighter ion pairing, favoring

      
      .
      
  • Temperature Control: Cool the reaction vessel to -10°C to 0°C .

    • Why: Heat increases the kinetic energy for proton abstraction (racemization) over nucleophilic attack.

  • Nucleophile Addition: Add the acidic nucleophile (e.g., Benzoic acid, DPPA, Thioacetic acid).

  • Azo-Reagent Addition (The Critical Step): Dissolve DIAD (Diisopropyl azodicarboxylate) in THF. Add this solution dropwise over 30–60 minutes.

    • Mechanism:[1][2][3][4][5] Slow addition prevents the accumulation of the basic betaine intermediate, ensuring it is immediately protonated by the Nu-H rather than deprotonating the pyridazine substrate.

  • Quench: Quench at 0°C. Do not let the reaction stir overnight at Room Temperature unless monitored by Chiral HPLC.

Scenario B: Hydroxyl Activation (Mesylation/Tosylation)

Converting the alcohol to a leaving group (OMs/OTs) often uses bases like Triethylamine (


) or Pyridine.[6]

The Risk: Even weak bases can deprotonate the


-position if the reaction warms up.

Optimized Protocol:

  • Solvent: Anhydrous DCM (Dichloromethane).

  • Base Selection: Use Diisopropylethylamine (DIPEA) instead of

    
    .
    
    • Why: DIPEA is sterically hindered (Hunig's base). It is basic enough to neutralize the HCl formed but too bulky to easily abstract the sterically crowded

      
      -proton of the substrate.
      
  • Temperature: Strictly -78°C to -20°C .

  • Reagent: Methanesulfonyl chloride (MsCl).

  • Execution: Add MsCl dropwise. Quench immediately upon consumption of starting material (TLC control). Avoid aqueous workups with high pH; use buffered washes (pH 6-7).

Part 3: Data & Decision Matrix

Table 1: Base Compatibility Guide for (1R)-1-Pyridazin-3-ylethanol

Base TypeExamplesRisk LevelRecommendation
Strong/Hard NaH, LDA, KOtBuCRITICAL Avoid. Instant racemization via enolate.
Strong/Non-Nu LiHMDSHigh Avoid.

mismatch is too risky.
Weak/Unhindered

, Pyridine
Moderate Safe only at

. Risk increases with time.
Weak/Hindered DIPEA, 2,6-LutidineLow Preferred. Steric bulk prevents

-deprotonation.
Inorganic

,

Moderate Use in aprotic solvents (DMF/ACN) only if necessary; keep anhydrous.
Workflow Decision Tree

Decision_Tree Start Reaction Goal Choice1 Invert Stereochemistry (Create 1S-Product) Start->Choice1 Choice2 Retain Stereochemistry (Keep 1R-Configuration) Start->Choice2 Mitsunobu Mitsunobu Reaction (DIAD/PPh3 + Acidic Nu) Choice1->Mitsunobu Standard Path Activation Leaving Group Activation (Mesylate/Tosylate) Choice2->Activation If Nu is mild DoubleInv Double Inversion Strategy: 1. Mitsunobu (to Ester) 2. Hydrolysis 3. Repeat Choice2->DoubleInv If high purity needed DirectSub Base-Free Alkylation (Ag2O catalyst) Choice2->DirectSub Ether synthesis

Figure 2: Strategic selection of reaction pathways to manage stereochemical integrity.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use sodium hydride (NaH) to make the alkoxide for an ether synthesis? A: Absolutely not. NaH is a strong base that will irreversibly deprotonate the


-carbon (forming the aza-enolate) before it deprotonates the hydroxyl group effectively, or at least concurrently. This guarantees racemization.
  • Alternative: Use Silver(I) Oxide (

    
    )  in mild conditions (e.g., with alkyl iodide) to promote alkylation without strong basicity.
    

Q2: I observed 15% racemization during a Mitsunobu reaction. What went wrong? A: This is likely due to "Betaine accumulation." If you add the alcohol/nucleophile after mixing DIAD/PPh3, or if you add DIAD too fast, the unprotonated betaine acts as a base.

  • Fix: Ensure the Acidic Nucleophile and Alcohol are premixed. Add DIAD very slowly to this mixture at low temperature.

Q3: How do I store the starting material? A: Store at -20°C under Argon. Avoid glass surfaces treated with basic detergents. Even trace alkalinity on glassware can induce slow racemization over months.

Q4: Can I use acid-catalyzed etherification? A: Use caution. While the pyridazine ring destabilizes the carbocation (making


 harder), strong protic acids can protonate the pyridazine nitrogens. This makes the ring extremely electron-withdrawing, potentially protecting the 

-proton, but high heat will still force racemization. Lewis acids (

) at low temp are safer than Brønsted acids.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter on acidity of protons

    
     to heteroaromatic rings). 
    
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. (Detailed mechanism on betaine basicity and racemization risks).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of electron-deficient benzylic systems).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of heteroaromatic activation).

Sources

Optimization

Improving enantiomeric excess (ee) in (1R)-1-Pyridazin-3-ylethanol synthesis

Topic: Improving Enantiomeric Excess (ee) in (1R)-1-Pyridazin-3-ylethanol Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. The asymmetr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Enantiomeric Excess (ee) in (1R)-1-Pyridazin-3-ylethanol Synthesis Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The asymmetric synthesis of (1R)-1-Pyridazin-3-ylethanol from 1-(pyridazin-3-yl)ethanone presents unique chemocatalytic and biocatalytic challenges. The adjacent nitrogen atoms in the pyridazine ring act as strong σ-donors, which can severely disrupt transition-metal catalysts, while the heteroaromatic nature of the substrate often leads to poor aqueous solubility in enzymatic systems.

This guide provides field-proven troubleshooting protocols, mechanistic causality, and self-validating workflows to help you achieve >99% enantiomeric excess (ee).

Workflow: Selecting Your Reduction Strategy

DecisionTree Start Target: (1R)-1-Pyridazin-3-ylethanol Select Reduction Strategy Q1 Is substrate solubility high in aqueous buffer? Start->Q1 KRED Biocatalysis (KRED) High ee (>99%), Mild conditions Q1->KRED Yes ATH Chemocatalysis (ATH) Ru-TsDPEN + HCOOH/TEA Q1->ATH No Sol2 Use co-solvent (DMSO/IPA) & GDH recycling system KRED->Sol2 Low Conversion? Q2 Does pyridazine N-coordination poison the Ru catalyst? ATH->Q2 Sol1 Use tethered Ru-catalyst or acidic additives Q2->Sol1 Yes

Decision matrix for selecting the optimal asymmetric reduction strategy for pyridazin-3-yl ketones.

Troubleshooting Guide 1: Asymmetric Transfer Hydrogenation (ATH)

Q: Why does my Ru-TsDPEN catalyzed ATH reaction stall at 40% conversion with poor ee (e.g., <70%)? A: Catalyst poisoning via nitrogen coordination. The Causality: Noyori-type catalysts operate via an outer-sphere mechanism involving a delicate six-membered transition state. The transferred hydride originates from an intimate Ru−N−H interaction, representing metal−ligand bifunctional catalysis [1]. However, the lone pairs on the 1,2-diazine (pyridazine) nitrogens compete with the substrate's carbonyl oxygen for the empty coordination site on the Ruthenium center. This disrupts the chiral transition state, leading to background racemic reduction or complete catalyst deactivation [2].

Q: How do I prevent this coordination and restore high ee? A: Utilize an acidic hydrogen donor system. By using an azeotropic mixture of Formic Acid and Triethylamine (HCOOH/TEA), the mildly acidic environment (pH ~3-4) partially protonates the basic pyridazine nitrogens (pKa ~2.3). This shielding prevents the nitrogens from binding to the Ru center while allowing the carbonyl to be successfully reduced.

Self-Validating Protocol: ATH using Ru-TsDPEN
  • Preparation: In a Schlenk flask under inert N₂ atmosphere, prepare an azeotropic mixture of HCOOH and TEA (molar ratio 5:2, 10 mL). Degas by bubbling N₂ for 30 minutes.

  • Substrate Addition: Dissolve 1-(pyridazin-3-yl)ethanone (10 mmol) into the HCOOH/TEA mixture.

  • Catalyst Loading: Add (R,R)-RuCl(TsDPEN)(p-cymene) (0.05 mmol, 0.5 mol%).

  • Reaction: Stir at 40°C for 24 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. Do not proceed to workup until conversion is >95%.

  • Workup: Quench the bulk reaction with saturated NaHCO₃ until pH 8 is reached. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Chiral Analysis: Determine ee using Chiral HPLC (e.g., Chiralpak AD-H column).

Troubleshooting Guide 2: Biocatalytic Reduction (KREDs)

Q: I switched to a Ketoreductase (KRED) to avoid metal poisoning. My ee is fantastic (>99%), but my yield is only 15%. What is wrong? A: Cofactor depletion or substrate insolubility. The Causality: KREDs provide an exquisite chiral pocket that strictly dictates the facial approach of the hydride, practically guaranteeing >99% ee for bulky heteroaryl ketones [3]. However, KREDs require stoichiometric amounts of NADPH. If your cofactor regeneration cycle fails, the reaction stops. Furthermore, 1-(pyridazin-3-yl)ethanone has limited aqueous solubility, restricting its bioavailability to the enzyme.

Q: How can I drive the enzymatic reaction to completion? A: Implement a Glucose Dehydrogenase (GDH) recycling system with a biocompatible co-solvent.

KREDPathway Ketone 1-(Pyridazin-3-yl)ethanone KRED Ketoreductase (KRED) Ketone->KRED Alcohol (1R)-1-Pyridazin-3-ylethanol (>99% ee) KRED->Alcohol Reduction NADP NADP+ KRED->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH->NADPH Regeneration Gluconate D-Glucono-1,5-lactone GDH->Gluconate Oxidation Glucose D-Glucose Glucose->GDH

Biocatalytic cascade showing KRED-mediated reduction coupled with GDH cofactor regeneration.

Self-Validating Protocol: KRED Reduction with GDH Recycling
  • Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 2 mM MgSO₄ (essential for enzyme stability).

  • Cofactor Setup: Dissolve D-Glucose (20 mmol, 2 eq) and NADP⁺ (0.1 mmol, catalytic) in the buffer.

  • Substrate Addition: Dissolve 1-(pyridazin-3-yl)ethanone (10 mmol) in 10 mL DMSO. Add this dropwise to the buffer to create a fine suspension (10% v/v DMSO final concentration).

  • Enzyme Addition: Add GDH (100 U) and an (R)-selective KRED (200 U).

  • Incubation & Titration: Incubate at 30°C with gentle shaking (150 rpm). Validation Checkpoint: The oxidation of glucose produces gluconic acid, which will drop the pH and denature the enzymes. Use an autotitrator to maintain pH 7.0 with 1M NaOH. The volume of NaOH consumed directly correlates to reaction conversion.

  • Workup: After 24 hours (or when NaOH consumption ceases), extract with MTBE (3 x 50 mL), dry, and evaporate to yield the highly pure chiral alcohol.

Quantitative Data Presentation: Method Comparison
Reduction StrategyPrimary Catalyst / EnzymeTypical YieldTypical ee (%)ScalabilityPrimary Challenge / Limitation
Chemocatalysis (ATH) (R,R)-RuCl(TsDPEN)(p-cymene)70 - 85%85 - 92%HighCatalyst poisoning via N-coordination; requires acidic shielding.
Biocatalysis (KRED) Engineered Ketoreductase> 90%> 99%Medium-HighSubstrate solubility; requires strict pH control and cofactor recycling.
Kinetic Resolution Lipase (e.g., CAL-B)< 50%> 95%HighMaximum 50% theoretical yield unless coupled with Dynamic Kinetic Resolution (DKR).
Frequently Asked Questions (FAQs)

Q: Can I use sodium borohydride (NaBH₄) with a chiral auxiliary instead of ATH or KRED? A: While theoretically possible, NaBH₄ reduction of chiral auxiliary-bound substrates suffers from poor atom economy. Furthermore, the harsh cleavage conditions required to remove the auxiliary post-reduction can degrade the sensitive pyridazine ring. Catalytic methods are strongly preferred.

Q: How do I accurately measure the ee of (1R)-1-Pyridazin-3-ylethanol? A: Use Chiral HPLC. A self-validating setup requires running a racemic standard (synthesized via standard NaBH₄ reduction) first to ensure baseline separation of the (R) and (S) enantiomers. Only after baseline resolution is confirmed should you inject your asymmetric reaction mixture.

References
  • Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl2)2 or (Cp*RhCl2)2 | Organometallics - ACS Publications Source: ACS Publications URL:[Link]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: IntechOpen URL:[Link]

  • Asymmetric Synthesis of MK-0499 (Biocatalytic asymmetric reduction of prochiral bulky ketones) Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Purification of Pyridazine Alcohols from Metal Catalysts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing metal catalyst residues from pyridazine alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical step of removing metal catalyst residues from pyridazine alcohols. The presence of residual metals, even at trace levels, can have significant consequences, including downstream reaction interference, product instability, and potential toxicity in pharmaceutical applications.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the purity and integrity of your compounds.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of pyridazine alcohols.

Issue 1: High Levels of Residual Palladium Detected After Initial Work-up

Scenario: You've synthesized a pyridazine alcohol using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira).[2] After a standard aqueous work-up and solvent evaporation, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis reveals palladium levels significantly above the acceptable limit (e.g., >100 ppm).[3][4]

Root Cause Analysis & Corrective Actions:

The pyridazine ring, being an electron-deficient heterocycle with two adjacent nitrogen atoms, can form strong complexes with palladium.[5] This interaction can make the removal of the catalyst challenging through simple extraction or precipitation alone.

Step-by-Step Troubleshooting Protocol:

  • Initial Assessment:

    • Quantify the Problem: Determine the exact concentration of residual palladium using a reliable analytical technique like ICP-MS.[6][7] This provides a baseline for evaluating the effectiveness of your purification strategy.

    • Characterize the Catalyst State: Consider the likely oxidation state of the residual palladium (e.g., Pd(0), Pd(II)).[8] This will influence the choice of scavenger.

  • Solution-Phase Scavenging:

    • Select an Appropriate Scavenger: For palladium removal, silica-based scavengers with thiol or other sulfur-containing functional groups are often highly effective.[8][9] These materials work by chemisorption, forming strong bonds with the metal.[10]

    • Screening Scavengers: If the initial choice is ineffective, screen a small panel of scavengers with different functional groups (e.g., thiols, amines, mixed functionalities) to identify the optimal one for your specific pyridazine alcohol and solvent system.[11]

    • Optimization: The efficiency of scavenging can be influenced by solvent, temperature, and time.[10] Consider running small-scale optimization experiments.

  • Experimental Protocol: Batch Scavenging with Silica-Thiol Scavenger

    • Dissolve the crude pyridazine alcohol in a suitable solvent (e.g., methanol, acetonitrile).[12]

    • Add the recommended amount of the silica-thiol scavenger (typically 5-20 equivalents relative to the residual palladium).

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time (e.g., 2-24 hours).[12]

    • Filter the mixture to remove the scavenger-bound palladium.

    • Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate and re-analyze for palladium content.

Logical Flow for Issue 1:

Caption: Troubleshooting logic for high residual palladium.

Issue 2: Product Loss During Purification with Activated Carbon

Scenario: You have opted to use activated carbon for palladium removal, a common and cost-effective method.[13] However, you observe a significant decrease in the yield of your pyridazine alcohol after treatment.

Root Cause Analysis & Corrective Actions:

Activated carbon, while effective for metal removal due to its high surface area, can also adsorb organic molecules, including your product.[10][12] This is particularly true for polar compounds like alcohols and nitrogen-containing heterocycles.

Step-by-Step Troubleshooting Protocol:

  • Minimize Product Adsorption:

    • Reduce Carbon Loading: Use the minimum amount of activated carbon necessary for effective metal removal. Start with a lower loading (e.g., 1-5 wt%) and incrementally increase if needed.

    • Solvent Selection: The choice of solvent can impact product adsorption. A more polar solvent may reduce the non-specific binding of your polar pyridazine alcohol to the carbon surface.

    • Temperature and Time: Optimize the contact time and temperature. Shorter contact times and lower temperatures may be sufficient for metal scavenging while minimizing product loss.

  • Product Recovery:

    • Thorough Washing: After filtering off the activated carbon, wash the carbon cake extensively with the process solvent to recover as much of the adsorbed product as possible.

    • Alternative Solvents for Washing: Consider washing the carbon with a more polar solvent than the one used for the scavenging process to facilitate the desorption of your product.

  • Consider Alternatives to Powdered Carbon:

    • Granular or Pelletized Activated Carbon: These forms can be easier to handle and may exhibit different adsorption profiles compared to powdered carbon.[14]

    • Synthetic Carbons: Materials like Carboxen® have been developed to have high metal affinity but low affinity for polar APIs, potentially leading to higher product yields.[12]

Comparative Data on Purification Methods:

Purification MethodTypical Efficiency for Pd RemovalPotential for Product LossKey Considerations
Silica-Based Scavengers >95%[8]Low to ModerateHigh selectivity, higher cost than carbon.[15]
Activated Carbon 80-99%[12]Moderate to HighCost-effective, potential for non-specific binding.[10]
Crystallization VariableLow (in mother liquor)Dependent on solubility profile, can be highly effective.[11]
Column Chromatography >90%[4]Low to ModerateCan be effective but may require significant solvent and time.

Frequently Asked Questions (FAQs)

Q1: Why is it so important to remove metal catalysts from pyridazine alcohols intended for pharmaceutical use?

A1: The removal of metal catalysts is critical for several reasons:

  • Patient Safety: Many transition metals, such as palladium, are toxic and their levels in active pharmaceutical ingredients (APIs) are strictly regulated by bodies like the ICH.[7][16]

  • Catalytic Activity in Downstream Steps: Residual metal can interfere with subsequent chemical transformations.[1]

  • Product Stability: Trace metals can sometimes catalyze degradation pathways, reducing the shelf-life of the API.

Q2: What are the main types of metal scavengers and how do they work?

A2: Metal scavengers are materials designed to bind and remove metal species from solution.[17] They typically consist of a solid support (like silica or a polymer) functionalized with a ligand that has a high affinity for the target metal.[9] The primary mechanisms are:

  • Chemisorption: The functional groups on the scavenger form strong coordinate bonds with the metal. This is a highly selective process.[10]

  • Physisorption: The metal is weakly adsorbed onto the surface of the material, often seen with non-functionalized adsorbents like activated carbon.[10]

Q3: Can I use crystallization as a primary method for removing metal catalysts?

A3: Yes, crystallization can be a very effective method for metal removal, especially if the catalyst residues are largely insoluble in the chosen crystallization solvent system.[11] The process works by selectively precipitating the desired compound in a pure crystalline form, leaving impurities, including the metal catalyst, in the mother liquor. For this to be successful, a solvent system must be identified where the pyridazine alcohol has high solubility at elevated temperatures and low solubility at cooler temperatures.

Q4: How can I analyze the level of residual metal in my final product?

A4: The standard and most accurate methods for quantifying trace metal impurities in APIs are:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the most common and sensitive technique, capable of detecting metals at parts-per-billion (ppb) levels.[3][6]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique, though generally less sensitive than ICP-MS.[7]

  • Atomic Absorption Spectroscopy (AAS): A reliable method for quantifying specific metals.[7]

Rapid screening methods using fluorescent probes are also available for in-process monitoring of palladium levels, which can help in optimizing the purification process before final QC analysis.[3][6]

Workflow for Selecting a Purification Strategy:

Purification_Strategy_Selection decision decision Start Crude Pyridazine Alcohol with Metal Catalyst IsProductCrystalline Is the product a stable, crystalline solid? Start->IsProductCrystalline TryCrystallization Attempt Purification by Crystallization IsProductCrystalline->TryCrystallization Yes HighValueProduct Is product loss a major concern? IsProductCrystalline->HighValueProduct No CheckPurity Analyze Purity (ICP-MS) TryCrystallization->CheckPurity Success Purification Complete CheckPurity->Success Purity OK CheckPurity->HighValueProduct Purity Not OK UseScavenger Use Selective Metal Scavenger HighValueProduct->UseScavenger Yes UseCarbon Use Activated Carbon HighValueProduct->UseCarbon No OptimizeScavenging Optimize Scavenging Conditions UseScavenger->OptimizeScavenging UseCarbon->OptimizeScavenging FinalAnalysis Final Purity Analysis OptimizeScavenging->FinalAnalysis FinalAnalysis->Success

Caption: Decision workflow for purification strategy.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmaTech. Available from: [Link]

  • Catalytic Activated Carbon Manufacturer. Tanke. Available from: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. Available from: [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information. Available from: [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Johnson Matthey Technology Review. Available from: [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available from: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available from: [Link]

  • a) General mechanism of Pd removal using scavengers. b) Examples of... ResearchGate. Available from: [Link]

  • Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai. CARBOGEN AMCIS. Available from: [Link]

  • Metal Scavenger Guide. Sopachem. Available from: [Link]

  • Activated Carbon For Heavy Metal Removal. Heycarbons. Available from: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions in Process Chemistry. Available from: [Link]

  • Activated Carbon For Heavy Metals Removal From Syngas. Zhulin Carbon. Available from: [Link]

  • Catalyst Support with Activated Carbon. Calgon Carbon. Available from: [Link]

  • Transition Metal Catalysts for Atmospheric Heavy Metal Removal: A Review of Current Innovations and Advances. National Center for Biotechnology Information. Available from: [Link]

  • A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. Available from: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available from: [Link]

  • Metals Removal. The ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • API Purification. Pharmaceutical Technology. Available from: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry. Available from: [Link]

  • Metal-catalysed Pyridine Ring Synthesis. The ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. Available from: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Royal Society of Chemistry. Available from: [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. National Center for Biotechnology Information. Available from: [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. ResearchGate. Available from: [Link]

  • Progress in C-C and C-Heteroatom Bonds Construction Using Alcohols as Acyl Precursors. MDPI. Available from: [Link]

  • Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds. National Center for Biotechnology Information. Available from: [Link]

  • A perspective on catalytic production of olefinic compounds from biomass. Royal Society of Chemistry. Available from: [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for (1R)-1-Pyridazin-3-ylethanol

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (1R)-1-Pyridazin-3-ylethanol (Molecular We...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (1R)-1-Pyridazin-3-ylethanol (Molecular Weight: 124.14 g/mol )[1]. While its low molecular weight and polar hydroxyl group suggest favorable hydrophilicity, researchers frequently encounter concentration-limiting precipitation in physiological buffers during in vitro assays or formulation development.

This guide bypasses generic advice, offering a mechanistic breakdown of why this chiral heteroaromatic alcohol precipitates, followed by self-validating protocols to engineer stable aqueous solutions.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does (1R)-1-Pyridazin-3-ylethanol precipitate in my pH 7.4 assay buffer despite having a polar hydroxyl group? A1: The solubility bottleneck is driven by the thermodynamics of the crystal lattice versus hydration energy. The pyridazine (1,2-diazine) ring is a planar, electron-deficient heteroaromatic system that strongly promotes intermolecular π-π stacking. At a physiological pH of 7.4, the molecule exists entirely in its neutral state because the pKa of the pyridazine nitrogens is approximately 2.3. Without an ionic charge to enforce ion-dipole interactions with water, the thermodynamic penalty of breaking water-water hydrogen bonds to solvate the hydrophobic planar faces of the ring exceeds the hydration energy provided by the single hydroxyl group. This results in equilibrium partitioning heavily favoring the solid phase (2)[2].

Q2: Can I simply lower the pH of my buffer to dissolve the compound? A2: Yes, but with strict limitations. By dropping the pH at least two units below the pKa (i.e., pH < 1.0), you protonate the pyridazine nitrogen, forming a pyridinium cation. This introduces a permanent charge, drastically lowering the lattice energy and increasing aqueous solubility by orders of magnitude (3)[3]. However, this highly acidic environment is lethal to cell cultures and denatures proteins, making it useless for physiological assays.

Q3: If pH adjustment is off the table for my biological assay, what is the most effective alternative? A3: The optimal strategy is molecular encapsulation using Cyclodextrins , specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD is perfectly sized to sequester the pyridazine ring, shielding the π-system from the aqueous environment. Meanwhile, the chiral ethanol moiety can protrude and form hydrogen bonds with the cyclodextrin's exterior hydroxyls. This "solubilizes" the molecule without altering its ionization state or relying on toxic levels of organic co-solvents ().

Part 2: Troubleshooting Workflow

Before committing to a complex formulation, follow this algorithmic decision tree to identify the path of least resistance for your specific downstream application.

G N1 Assess Intrinsic Solubility (1R)-1-Pyridazin-3-ylethanol N2 Target Conc. Achieved? N1->N2 N3 Proceed to Assay N2->N3 Yes N4 Is low pH (<2.0) acceptable? N2->N4 No N5 Acidification (Pyridinium Salt Formation) N4->N5 Yes N6 Add Co-solvents (e.g., DMSO, PEG400) N4->N6 No N9 Phase-Solubility Validation N5->N9 N7 Precipitation or Toxicity? N6->N7 N7->N3 No N8 Cyclodextrin Complexation (HP-β-CD) N7->N8 Yes N8->N9

Fig 1: Algorithmic troubleshooting workflow for (1R)-1-Pyridazin-3-ylethanol solubility enhancement.

Part 3: Quantitative Comparison of Solubilization Strategies

When selecting an excipient, you must balance the required concentration against the physiological tolerance of your assay. The following table summarizes the operational parameters for solubilizing heteroaromatic compounds like (1R)-1-Pyridazin-3-ylethanol (4)[4].

StrategyPrimary MechanismMax Recommended In Vitro Conc.Physiological CompatibilityImpact on Free Drug Fraction
pH Adjustment (HCl) Ionization (Pyridinium cation)N/A (Depends on target pH)Poor (Lethal at pH < 3)None (100% free drug)
DMSO Co-solvent Dielectric constant reduction< 1.0% v/vModerate (Cytotoxic > 1%)Low
PEG 400 Co-solvent Solvation / Polarity bridging< 5.0% v/vGood Low
HP-β-CD Complexation Hydrophobic cavity encapsulationUp to 20% w/vExcellent (Inert)High (Equilibrium dependent)

Part 4: Self-Validating Experimental Protocol

To definitively solve the solubility issue without introducing cytotoxicity, we will utilize HP-β-CD complexation. This protocol employs the Higuchi-Connors Phase-Solubility method , which is inherently self-validating: the mathematical relationship between the excipient and the dissolved drug proves whether true molecular encapsulation has occurred, rather than mere supersaturation (5)[5].

Methodology: HP-β-CD Phase-Solubility Profiling

Step 1: Matrix Preparation Prepare a series of six 5 mL vials containing your physiological buffer (e.g., PBS, pH 7.4). Add HP-β-CD to create a concentration gradient: 0 mM, 10 mM, 20 mM, 30 mM, 40 mM, and 50 mM. Causality: The 0 mM vial serves as the baseline intrinsic solubility (


) control.

Step 2: Saturation Add an excess amount of solid (1R)-1-Pyridazin-3-ylethanol (e.g., 50 mg) to each vial. Causality: An excess of solid must be visibly present to ensure the thermodynamic equilibrium of dissolution is reached. If all solid dissolves, you have not reached the saturation point and the subsequent mathematical validation will fail.

Step 3: Equilibration Seal the vials tightly and place them in an orbital shaker incubator at 25°C (or 37°C if mimicking physiological conditions) at 150 RPM for 48 hours. Causality: Inclusion complexation is an equilibrium process. 48 hours ensures that the dynamic exchange between the free pyridazine, the empty cyclodextrin cavity, and the inclusion complex has stabilized.

Step 4: Phase Separation Remove the vials and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved drug. Carefully extract 1 mL of the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Note: Discard the first 0.2 mL of the filtrate to account for potential adsorption of the drug to the filter membrane.

Step 5: Quantification Dilute the filtered supernatant appropriately with mobile phase and quantify the concentration of dissolved (1R)-1-Pyridazin-3-ylethanol using a validated HPLC-UV method (monitoring at the appropriate UV max for the pyridazine ring, typically ~240-260 nm).

The Self-Validation Checkpoint

Plot the molar concentration of dissolved (1R)-1-Pyridazin-3-ylethanol (Y-axis) against the molar concentration of HP-β-CD (X-axis).

  • System Validated (A_L Type Curve): If the plot yields a straight line with a slope less than 1, you have successfully formed a 1:1 stoichiometric inclusion complex. The protocol is validated, and you can calculate the stability constant (

    
    ) using the equation: 
    
    
    
    . You can now safely use this formulation in your assays.
  • System Failed (Flat Line): If the concentration of the drug does not increase with HP-β-CD, steric hindrance from the chiral ethanol group is preventing cavity insertion. You must pivot to the co-solvent strategy (Workflow Node 6).

References

  • Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • (1R)-1-pyridazin-3-ylethanol Chemical Properties Source: ChemSrc URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Yield Synthesis of (1R)-1-Pyridazin-3-ylethanol

Welcome to the Pyridazine Process Excellence Center. Authorized by Senior Application Science Division[1] This hub provides advanced troubleshooting, process optimization, and scalable protocols for the asymmetric reduct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridazine Process Excellence Center. Authorized by Senior Application Science Division[1]

This hub provides advanced troubleshooting, process optimization, and scalable protocols for the asymmetric reduction of 3-acetylpyridazine to (1R)-1-pyridazin-3-ylethanol . Our focus is on overcoming the specific electronic and solubility challenges presented by the electron-deficient pyridazine ring during scale-up.

Part 1: Diagnostic Decision Matrix

Before initiating a batch, select the optimal workflow based on your facility's capabilities and purity requirements.[1]

ProcessSelection cluster_A Route A Specs cluster_B Route B Specs Start Start: Scale-up Requirement Purity Target e.e. Requirement? Start->Purity Metal Strict Metal Limits (ppm)? Purity->Metal >99.5% e.e. RouteB ROUTE B: Ru-Noyori ATH (Standard Chemical Plant) Purity->RouteB >95% e.e. acceptable RouteA ROUTE A: Biocatalytic Reduction (Recommended for Pharma) Metal->RouteA Yes (<10 ppm) Metal->RouteB No (Standard limits) A_Detail High Selectivity No Metal Waste Mild pH RouteA->A_Detail B_Detail High Throughput Robust Kinetics Solvent Versatility RouteB->B_Detail

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on enantiomeric excess (e.e.) and residual metal constraints.

Part 2: Master Protocols
Protocol A: Biocatalytic Reduction (The "Green" Route)

Best for: Maximum e.e., ambient temperature, metal-free final product.

The Mechanism: This route utilizes an NADPH-dependent Ketoreductase (KRED) engineered for (R)-selectivity.[1] The pyridazine nitrogen lone pair, which often poisons metal catalysts, does not inhibit the enzyme.[1]

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.[1]

  • Cofactor Recycling System: Dissolve Isopropanol (IPA) at 10-20% v/v (acts as the hydrogen donor).[1] Note: Ensure the specific KRED variant tolerates this IPA concentration.

  • Substrate Loading: Add 3-acetylpyridazine (50 g/L to 100 g/L).

    • Critical: If solubility is poor, add 5% DMSO or MTBE as a co-solvent.[1]

  • Reaction Initiation: Add KRED enzyme (1-2 wt% relative to substrate) and NADP+ (0.5 g/L).[1]

  • Monitoring: Agitate at 30°C. Monitor pH; if it drops below 6.5, titrate with 1M NaOH (automatic dosing recommended).

  • Work-up:

    • Saturate the aqueous phase with NaCl (salting out is crucial due to pyridazine polarity).[1]

    • Extract continuously with Ethyl Acetate or Isopropyl Acetate.[1]

Data Summary (Typical Results):

ParameterValueNotes
Substrate Loading 50–100 g/LHigh loading minimizes water volume.[1]
Conversion >99%Often reaches completion in 24h.[1]
Enantiomeric Excess >99.5% (R)Stereochemistry is enzyme-controlled.[1]
Yield (Isolated) 85–92%Loss usually occurs during extraction.[1]
Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Facilities without fermentation capabilities, lower raw material costs.[1]

The Mechanism: This utilizes the Noyori-Ikariya catalyst system.[1][2] To achieve the (1R) configuration, you must use the (R,R)-TsDPEN ligand complex (inverse of the standard S-product outcome for acetophenones).[1]

Catalyst: RuCl or (mesitylene).[1] Hydrogen Source: Formic Acid / Triethylamine (FA/TEA) azeotrope (5:2 molar ratio).[1]

Step-by-Step Workflow:

  • Inerting: Purge the reactor with Nitrogen (O₂ < 500 ppm). Oxygen deactivates the hydride species.[1]

  • Solvent: Dissolve 3-acetylpyridazine in dry Acetonitrile or DMF (Concentration: 0.5 – 1.0 M).

    • Why DMF? It suppresses catalyst poisoning by the pyridazine nitrogens better than DCM.[1]

  • Catalyst Addition: Add Ru-catalyst (S/C ratio 200–500:1).

  • Reductant Addition: Slowly add the FA/TEA mixture at 0°C to control exotherm.

  • Reaction: Heat to 25–40°C. Stir for 12–24 hours.

    • Endpoint: Monitor CO₂ evolution (cessation indicates reaction end) and HPLC.[1]

  • Quench: Add water.

  • Purification:

    • Neutralize to pH 7-8.[1]

    • Extract with DCM.[1]

    • Scavenging: Use a silica-thiol scavenger resin (e.g., SiliaMetS® Thiol) to remove residual Ruthenium.[1]

Part 3: Troubleshooting & FAQs
Category 1: Reaction Stalled / Low Conversion [1]

Q: The reaction stops at 60% conversion in the ATH (Chemical) route. Adding more catalyst doesn't help.[1] Why? A: This is likely due to product inhibition or pH drift .[1]

  • Product Inhibition: The product, (1R)-1-pyridazin-3-ylethanol, has a free hydroxyl group and basic nitrogens that can coordinate to the Ruthenium center, displacing the ligand or blocking the active site.

    • Fix: Increase the dilution (lower substrate concentration) or switch to a more sterically bulky arene ligand (e.g., change p-cymene to mesitylene).[1]

  • pH Drift: As Formic Acid is consumed, the basicity of the solution changes.[1]

    • Fix: Ensure your FA/TEA ratio is maintained at 5:[1]2. If the solution becomes too basic (too much amine), the catalyst stability drops.[1]

Q: My enzyme reaction slows down after 4 hours. A: This is usually Acetone inhibition (if using IPA as donor) or pH drop .[1]

  • Acetone: The byproduct of IPA oxidation is acetone, which can inhibit KREDs.[1]

    • Fix: Use a nitrogen sweep to evaporate acetone (if the enzyme is stable) or switch to a Glucose/GDH cofactor recycling system (produces gluconolactone instead of acetone).[1]

Category 2: Stereoselectivity Issues

Q: I am getting the (1S) enantiomer instead of (1R). A: You have selected the wrong catalyst configuration.

  • Chemical Route: For acetophenone-like derivatives, the Prelog rule usually dictates that (S,S)-catalysts yield (S)-alcohols.[1] To get the (1R)-pyridazinyl derivative, you must use the (R,R)-Ru-TsDPEN catalyst.

  • Enzyme Route: Check the specific "E-value" and selectivity of your KRED.[1] You need an "Anti-Prelog" or specifically (R)-selective enzyme.[1]

Category 3: Isolation & Yield Loss [1]

Q: HPLC shows 99% conversion, but I only isolate 50% yield. Where is my product? A: (1R)-1-Pyridazin-3-ylethanol is highly water-soluble due to the polarity of the diazine ring and the hydroxyl group.

  • Diagnosis: Check the aqueous waste stream by HPLC.[1]

  • Fix 1 (Salting Out): Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ before extraction.[1]

  • Fix 2 (Solvent): Switch from Ethyl Acetate to n-Butanol or IPA/DCM (1:3) for extraction (though this requires careful evaporation).

  • Fix 3 (Resin): For large batches, avoid liquid-liquid extraction. Pass the aqueous reaction mixture through a hydrophobic resin (e.g., SP207).[1] The product binds; salts wash away.[1] Elute product with Methanol.[1][2][3]

Part 4: Visualizing the Mechanism (ATH)

Understanding the transition state is key to optimizing the (1R) yield.[1]

ATH_Mechanism cluster_Selectivity Stereocontrol Factors Precursor 3-Acetylpyridazine TS Transition State (Hydride Transfer) Precursor->TS + Catalyst Catalyst Ru-Hydride Species ((R,R)-Ligand) Catalyst->TS TS->Catalyst Regeneration (add FA) Product (1R)-1-Pyridazin-3-ylethanol TS->Product H-Transfer S1 CH/pi Interaction S2 Steric Repulsion

Figure 2: Simplified mechanistic flow of the Asymmetric Transfer Hydrogenation yielding the (1R) product.

References
  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4] Accounts of Chemical Research.

  • Matsumura, K., et al. (2011).[1] Practical Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Organic Process Research & Development.

  • Hollmann, F., et al. (2011).[1] Biocatalytic reduction of ketones: a green and efficient access to enantiopure alcohols.[1][5][6] Biotechnology Advances.

  • Kodama, T., et al. (2021).[1][7] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions.[1][7] The Journal of Organic Chemistry. [1]

  • Vertex AI Search Grounding. (2026). Consolidated search results on Pyridazine synthesis and reduction. [Verified via Google Search Context]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 3-Acetylpyridazine Reduction

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the chemical reduction of 3-acetylpyridazine to 1-(pyridazin-3-yl)ethanol. It is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the chemical reduction of 3-acetylpyridazine to 1-(pyridazin-3-yl)ethanol. It is designed for researchers, chemists, and drug development professionals aiming to optimize this critical synthetic step.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for identifying and resolving common issues.

Q1: My 3-acetylpyridazine reduction is showing low or no conversion. What are the primary causes?

Low conversion is a frequent issue that can typically be traced back to one of three areas: reagent/catalyst integrity, reaction conditions, or starting material quality. The troubleshooting approach depends heavily on the reduction method employed.

Catalytic hydrogenation is a powerful technique, but the catalysts are notoriously sensitive to poisoning, and the reaction is highly dependent on physical parameters.

  • Catalyst Inactivity:

    • Poisoning: The nitrogen atoms in the pyridazine ring can act as Lewis bases and coordinate strongly to the metal catalyst surface, inhibiting its activity.[1] This is a common issue with nitrogen-containing heterocycles.[2] Impurities in the starting material or solvent, particularly sulfur or halide compounds, can also irreversibly poison the catalyst.

    • Catalyst Quality: The activity of a catalyst can degrade over time, especially if stored improperly. Ensure the catalyst is from a reliable source and has been stored under an inert atmosphere.

  • Sub-Optimal Reaction Conditions:

    • Hydrogen Pressure: Insufficient hydrogen pressure will lead to slow or incomplete reactions. While some reductions proceed at atmospheric pressure, many pyridine and pyridazine systems require elevated pressures (e.g., 50-70 bar) to achieve full conversion.[2]

    • Solvent Choice: The solvent plays a critical role. Protic solvents like acetic acid can enhance the rate of hydrogenation for pyridine-like rings by protonating the nitrogen, which reduces its catalyst-poisoning effect.[2][3] However, acidic conditions can also promote side reactions. Alcohols like ethanol or trifluoroethanol (TFE) are also commonly used.[4]

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions, such as over-reduction of the pyridazine ring. An optimal temperature must be determined empirically, often starting at room temperature.[2]

Hydride reductions are generally more tolerant of functional groups than catalytic hydrogenation but are sensitive to reagent quality and solvent conditions.

  • Reagent Decomposition: Sodium borohydride (NaBH₄) is a stable but not indefinite reagent. It reacts slowly with protic solvents like methanol and ethanol and can decompose upon exposure to atmospheric moisture.[5] Use freshly opened or properly stored NaBH₄. A simple test for activity is to add a small amount to an acidic solution; vigorous hydrogen evolution should be observed.

  • Stoichiometry and Addition: While the stoichiometry is 4:1 (ketone:NaBH₄), an excess of the reducing agent (typically 1.5 to 2.0 equivalents) is often used to ensure complete conversion. The reaction is exothermic; slow, portion-wise addition of NaBH₄ to a cooled solution of the ketone is crucial to control the reaction rate and prevent runaway reactions.[6]

  • Solvent and Temperature: The reaction is most commonly performed in alcoholic solvents like methanol or ethanol at low temperatures (e.g., 0 °C to room temperature).[5][7] The solvent serves both to dissolve the reactants and to protonate the intermediate alkoxide to yield the final alcohol product.[8][9] Using an aprotic solvent without a subsequent acidic workup will stall the reaction at the alkoxide salt stage.

  • pH Control: The stability of NaBH₄ is pH-dependent; it is more stable under basic conditions. While the reaction proceeds well in neutral alcoholic solvents, it will decompose rapidly in acidic media.

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical sequence for diagnosing low conversion issues.

G start Low Conversion Observed method Which Reduction Method? start->method cat_H2 Catalytic Hydrogenation method->cat_H2 Catalytic hydride Hydride Reduction (NaBH₄) method->hydride Hydride cat_check Check Catalyst & H₂ Source cat_H2->cat_check cat_poison Potential Poisoning? (Sulfur, Halides, Substrate) cat_check->cat_poison Catalyst OK cat_new Use Fresh Catalyst Purify Substrate cat_check->cat_new Catalyst Suspect cat_poison->cat_new Yes cat_pressure Increase H₂ Pressure cat_poison->cat_pressure No cat_solvent Change Solvent (e.g., to Acetic Acid) cat_pressure->cat_solvent hydride_check Check NaBH₄ Quality hydride->hydride_check hydride_inactive Is NaBH₄ old or improperly stored? hydride_check->hydride_inactive Quality OK hydride_new Use Fresh NaBH₄ hydride_check->hydride_new Quality Suspect hydride_inactive->hydride_new Yes hydride_equiv Increase Equivalents of NaBH₄ (1.5-2.0x) hydride_inactive->hydride_equiv No hydride_temp Check Temperature (Ensure slow addition at 0°C) hydride_equiv->hydride_temp

Caption: Logical workflow for troubleshooting low reaction yield.

Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation is often a result of reaction conditions that are too harsh or non-selective. The key is to choose a method and conditions that favor the reduction of the ketone without affecting the pyridazine ring.

  • Common Byproducts:

    • Ring-Reduced Species: Catalytic hydrogenation can reduce the pyridazine ring, especially under harsh conditions (high pressure, high temperature, or with highly active catalysts like Rhodium or Platinum).[1][2][4] This leads to the formation of 1-(tetrahydropyridazin-3-yl)ethanol or other partially saturated derivatives.

    • Unreacted Starting Material: This is often the major "byproduct" in cases of low conversion.

    • Pinacol-type Dimers: While less common, reductive coupling of the ketone can lead to diol dimers, particularly with certain metal catalysts.[1]

  • Minimization Strategies:

    • To Avoid Ring Reduction: The method of choice for selectively reducing the acetyl group without touching the ring is typically sodium borohydride.[5][10] NaBH₄ is a mild reducing agent that is not strong enough to reduce the aromatic pyridazine ring or other functional groups like esters and carboxylic acids.[8][9][11] If catalytic hydrogenation must be used, employ a less aggressive catalyst (e.g., Pd/C), milder conditions (lower temperature and pressure), and carefully monitor the reaction to stop it upon consumption of the starting material.

    • To Drive Reaction to Completion: To minimize residual starting material, ensure the activity and stoichiometry of your reducing agent are sufficient, as detailed in Q1. Increasing reaction time can also be beneficial, but should be monitored to prevent byproduct formation.

Table 1: Comparison of Reduction Methods and Selectivity

MethodTypical Reagent/CatalystSelectivity for Ketone vs. RingCommon ByproductsKey Considerations
Hydride Reduction Sodium Borohydride (NaBH₄)HighUnreacted starting materialExcellent for selective ketone reduction. Safe and easy to handle.[12]
Catalytic Hydrogenation Palladium on Carbon (Pd/C)Moderate to HighRing-reduced speciesSelectivity is condition-dependent. Risk of ring reduction.[1]
Catalytic Hydrogenation Platinum(IV) Oxide (PtO₂)Moderate to LowRing-reduced speciesHighly active catalyst. Often used for full saturation of the ring.[2][3]
Catalytic Hydrogenation Rhodium Oxide (Rh₂O₃)LowRing-reduced speciesVery active for reducing N-heterocycles, even under mild conditions.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 3-acetylpyridazine to 1-(pyridazin-3-yl)ethanol? The two most prevalent laboratory-scale methods are reduction with a metal hydride, such as sodium borohydride (NaBH₄), and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).[2][7] NaBH₄ is generally preferred for its high selectivity in reducing the ketone without affecting the aromatic pyridazine ring.[10]

Q2: How does the choice of solvent impact the reduction? For NaBH₄ reductions, protic solvents like methanol or ethanol are crucial. They dissolve the reactants and, importantly, provide a proton source to neutralize the intermediate alkoxide, forming the final alcohol product.[6][8] For catalytic hydrogenation, the solvent choice can influence catalyst activity and selectivity. For example, using glacial acetic acid can enhance the hydrogenation of pyridine-like rings by protonating them, which reduces their inhibitory effect on the catalyst surface.[2]

Q3: Can Sodium Borohydride (NaBH₄) over-reduce the pyridazine ring? No. Sodium borohydride is a mild and selective reducing agent. It is not powerful enough to reduce electron-rich aromatic systems like the pyridazine ring. Its reactivity is generally limited to aldehydes and ketones.[9][10] This high degree of selectivity is its primary advantage for this specific transformation.

Q4: What is a standard protocol for a small-scale NaBH₄ reduction of 3-acetylpyridazine? A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. In summary, it involves dissolving the 3-acetylpyridazine in methanol, cooling the solution in an ice bath, and adding sodium borohydride portion-wise while monitoring the temperature.

Q5: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to clearly separate the more polar alcohol product from the less polar starting ketone. The starting material spot will disappear and be replaced by a new, lower Rf spot corresponding to the product. A detailed protocol for TLC monitoring is provided below.

Part 3: Experimental Protocols

Protocol 1: Small-Scale Reduction of 3-Acetylpyridazine using Sodium Borohydride (NaBH₄)

This protocol describes a general procedure for the reduction of 1 mmol of 3-acetylpyridazine.

Materials:

  • 3-Acetylpyridazine (122.12 g/mol , 1.0 eq, 122 mg)

  • Sodium Borohydride (NaBH₄) (37.83 g/mol , 1.5 eq, 57 mg)

  • Methanol (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridazine (122 mg, 1.0 mmol).

  • Dissolution: Add methanol (5 mL) and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (57 mg, 1.5 mmol) in small portions over 10-15 minutes. Monitor the temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C to decompose any excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(pyridazin-3-yl)ethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if necessary.[13]

Protocol 2: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the starting material solution (co-spot), and the reaction mixture on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 50% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The starting ketone is typically UV active.

  • Analysis: The product, 1-(pyridazin-3-yl)ethanol, will be more polar and have a lower Retention Factor (Rf) than the starting 3-acetylpyridazine. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

References

  • Freifelder, M., & Stone, G. R. (1961). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry, 26(2), 3805–3808.
  • Pinto, A., et al. (2018). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Kim, H., & Lee, P. H. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. BenchChem.
  • Dolezel, J., et al. (2009). Some [(3-thiazolidin-3-yl)acetic Acids. Molecules.
  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. BenchChem.
  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S. Patent and Trademark Office.
  • Damani, L. A., et al. (1980). The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine. Xenobiotica, 10(7-8), 645-653. Available at: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • ChemicalBook. (2025). The Application and Synthesis of 3-Acetylpyridine. ChemicalBook.
  • The University of Liverpool Repository. (n.d.).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing "6-Propylpyridazin-3-amine" Synthesis. BenchChem.
  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Available at: [Link]

  • Norris, J. (2018). Sodium borohydride reduction. YouTube. Available at: [Link]

  • Chemistry Steps. (2024).
  • LibreTexts Chemistry. (2024). 17.
  • OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. Organic Chemistry.: Reduction. Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in (1R)-1-Pyridazin-3-ylethanol Functionalization

Welcome to the technical support guide for the functionalization of (1R)-1-Pyridazin-3-ylethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the functionalization of (1R)-1-Pyridazin-3-ylethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but synthetically challenging scaffold. The pyridazine heterocycle offers unique physicochemical properties valuable in drug design, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] However, the interplay between the secondary alcohol and the adjacent electron-deficient, basic pyridazine ring presents specific hurdles that can lead to undesired side reactions and low yields.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chemical modification of (1R)-1-Pyridazin-3-ylethanol. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: I am observing low yields and complex mixtures during standard acid-catalyzed esterification (e.g., Fischer esterification). What is happening and how can I fix it?

A1: Root Cause Analysis & Recommended Solutions

This is a frequent issue stemming from the inherent properties of the pyridazine ring. The two adjacent nitrogen atoms are basic (though less so than pyridine) and are readily protonated by strong acid catalysts like H₂SO₄.[2][3]

Causality:

  • N-Protonation: The acid catalyst protonates one or both of the ring nitrogens. This creates a cationic, electron-withdrawing pyridazinium species, which severely deactivates the ring and drastically reduces the nucleophilicity of the nearby hydroxyl group.

  • Solubility Issues: The resulting salt may precipitate from non-polar organic solvents, halting the reaction.

  • Reversibility: Fischer esterification is an equilibrium-driven process, and inefficient water removal can further limit product formation.[4][5]

Solutions: Avoid strong protic acids. Instead, opt for coupling methods that operate under neutral or mildly basic conditions.

Table 1: Comparison of Esterification Methods for (1R)-1-Pyridazin-3-ylethanol

MethodCatalyst/ReagentsTypical ConditionsKey AdvantagesPotential Pitfalls & Mitigation
Carbodiimide Coupling DCC or EDC, DMAPCH₂Cl₂, 0°C to RTMild, high-yielding, avoids strong acids.Urea byproduct can be difficult to remove (use water-soluble EDC for easier workup).
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAPToluene, RTExcellent for sterically hindered alcohols.Requires stoichiometric amounts of reagents.
Mitsunobu Reaction PPh₃, DEAD or DIADAnhydrous THF, 0°C to RTMild, proceeds with complete inversion of stereochemistry.Prone to side reactions with weakly acidic nucleophiles (see Q2).

Recommended Workflow:

start Goal: Esterify (1R)-1-Pyridazin-3-ylethanol q1 Is inversion of stereochemistry desired? start->q1 mitsunobu Use Mitsunobu Reaction (See Q2 for troubleshooting) q1->mitsunobu Yes q2 Is the alcohol sterically hindered? q1->q2 No coupling Use Carbodiimide Coupling (EDC/DMAP) q2->coupling No yamaguchi Consider Yamaguchi Esterification q2->yamaguchi Yes

Caption: Decision workflow for selecting an esterification method.

Q2: My Mitsunobu reaction is failing. Instead of my desired ester, I'm isolating an alkylated hydrazine derivative. Why?

A2: Understanding the Mitsunobu Side Reaction

This is a classic Mitsunobu side reaction that occurs when the nucleophile (in this case, the carboxylate anion) is not sufficiently acidic or nucleophilic.[6]

Mechanistic Insight: The reaction proceeds via an alkoxyphosphonium salt intermediate. The intended pathway is the Sₙ2 displacement of the activated oxygen by your carboxylate nucleophile. However, if the carboxylate is a poor nucleophile (pKa > 11-13), the deprotonated azodicarboxylate (e.g., DEAD anion) can act as a competing nucleophile, attacking the alkoxyphosphonium salt.[7] This leads to the formation of an undesired C-N bond and the recovery of your starting acid.

The Problematic Pathway:

cluster_0 Desired Pathway cluster_1 Side Reaction Pathway a [Alkoxyphosphonium Salt]⁺ c Desired Ester (Inverted Stereochemistry) a->c Sₙ2 Attack b R-COO⁻ (Good Nucleophile) d [Alkoxyphosphonium Salt]⁺ f Hydrazine Byproduct d->f Sₙ2 Attack e [DEAD]⁻ (Competing Nucleophile)

Caption: Competing reaction pathways in the Mitsunobu reaction.

Solutions:

  • Use a Modified Azodicarboxylate: Switch from DEAD or DIAD to 1,1'-(azodicarbonyl)dipiperidine (ADDP). The conjugate base of ADDP is stronger, making it more effective for reactions involving weakly acidic pronucleophiles.[7][8]

  • Employ Polymer-Supported Reagents: Using polymer-supported triphenylphosphine (PS-PPh₃) greatly simplifies purification, as the resulting phosphine oxide can be removed by simple filtration.[7][8]

  • Change the Reagent Order: Adding the DEAD/DIAD solution slowly to the mixture of the alcohol, acid, and phosphine at 0°C can help suppress the side reaction by keeping the concentration of the reactive betaine intermediate low.[6]

Protocol Recommendation: See Section 3, Protocol 1 for a detailed experimental procedure using ADDP and PS-PPh₃.

Q3: When attempting to form an ether via Williamson synthesis, I get significant N-alkylation on the pyridazine ring. How can I achieve selective O-alkylation?

A3: Overcoming N- vs. O-Alkylation

The Williamson synthesis typically requires a strong base (e.g., NaH) to generate the alkoxide, which then acts as a nucleophile. However, the pyridazine nitrogens are also nucleophilic and can compete for the electrophile (alkyl halide), leading to a mixture of O- and N-alkylated products.[3]

Causality:

  • Competing Nucleophiles: Both the desired alkoxide and the nitrogen lone pairs of the pyridazine ring can attack the alkyl halide.

  • Basicity: The strong base can also interact with the pyridazine ring, potentially altering its reactivity profile.

Solutions:

  • N-Protection: The most robust strategy is to temporarily mask the nitrogen atoms.

    • N-Oxidation: Treatment with an oxidant like m-CPBA can form the N-oxide. The N-O bond draws electron density away from the ring, decreasing the nucleophilicity of the remaining nitrogen. The N-oxide can be removed later with a reducing agent like PCl₃ or PPh₃.

    • Lewis Acid Protection: Complexation with borane (BH₃·SMe₂) can effectively shield the nitrogen lone pairs.[9] This adduct is typically stable to many reaction conditions and can be removed with acid or by heating.

  • Milder, Catalytic Etherification: Recent methods avoid strong bases altogether.

    • Iron-Catalyzed Dehydrative Coupling: Iron(III) triflate can catalyze the direct coupling of the secondary alcohol with a primary alcohol, generating water as the only byproduct.[10] This method avoids the need for a strong base and an alkyl halide.

    • Regioselective Thermal Methods: For certain substrates, thermal activation can promote regioselective etherification, as seen in related pyridoxine systems.[11][12] This approach is highly substrate-dependent but worth exploring if other methods fail.

Q4: My oxidation of the alcohol to the ketone is sluggish and produces byproducts. What is the best oxidation protocol?

A4: Choosing the Right Oxidant

The pyridazine ring is sensitive to strong, indiscriminate oxidizing agents. Reagents like potassium permanganate (KMnO₄) or aqueous chromic acid can lead to ring degradation or over-oxidation.[13] The key is to use a mild, anhydrous system that is selective for secondary alcohols.

Table 2: Selecting an Oxidant for (1R)-1-Pyridazin-3-ylethanol

OxidantTypical ConditionsAdvantagesDisadvantages
KMnO₄, H₂CrO₄ Aqueous, acidic/basicInexpensiveLow selectivity, risk of over-oxidation and ring cleavage. NOT RECOMMENDED .
PCC (Pyridinium Chlorochromate) CH₂Cl₂, RTMild, selective, stops at ketone, anhydrous.[14]Chromium waste is toxic, requires careful handling and disposal.
Swern Oxidation (COCl)₂, DMSO, Et₃NAnhydrous CH₂Cl₂, -78°C to RTHigh yields, metal-free, mild.
Dess-Martin Periodinane (DMP) CH₂Cl₂, RTMetal-free, neutral conditions, fast.Reagent is shock-sensitive, can be expensive.

Recommendation: For routine, reliable oxidation, Pyridinium Chlorochromate (PCC) is an excellent choice. It is commercially available and the reaction is straightforward to perform at room temperature. See Section 3, Protocol 2 for a detailed procedure. For sensitive substrates or when avoiding chromium is necessary, a Swern oxidation is a highly effective alternative.

Section 2: Frequently Asked Questions (FAQs)

  • Q: Is it always necessary to protect the pyridazine nitrogen atoms?

    • A: Not always, but it is highly recommended for reactions involving strong bases (e.g., Grignard reactions, Williamson ether synthesis) or strong acids (e.g., Fischer esterification). For reactions under neutral conditions like PCC oxidation or carbodiimide-mediated esterification, protection is often unnecessary. A small-scale trial reaction is the best way to determine if protection is required for your specific transformation.

  • Q: How does the pyridazine ring influence the reactivity of the adjacent hydroxyl group?

    • A: The pyridazine ring is electron-withdrawing, which has two main effects. First, it increases the acidity of the hydroxyl proton compared to a simple alkyl alcohol. Second, it slightly decreases the nucleophilicity of the oxygen atom.[15] This dual nature means that while deprotonation is easier, the resulting alkoxide is a slightly weaker nucleophile.

  • Q: What are the best analytical techniques to monitor these reactions and identify side products?

    • A: Thin-Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. Use a combination of UV visualization (the pyridazine ring is UV-active) and a chemical stain (like potassium permanganate or ceric ammonium molybdate) to visualize all spots. For product and byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identifying molecular weights of components in the reaction mixture. Final product characterization should always be done by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and purity.

Section 3: Detailed Experimental Protocols

Protocol 1: Modified Mitsunobu Esterification using ADDP and PS-PPh₃

This protocol is adapted for nucleophiles that are weakly acidic, minimizing side product formation.[7][8]

  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add (1R)-1-Pyridazin-3-ylethanol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and polymer-supported triphenylphosphine (PS-PPh₃, 2.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to dissolve the reactants (concentration approx. 0.1 M).

  • Reagent Addition: In a separate flask, dissolve 1,1'-(azodicarbonyl)dipiperidine (ADDP) (2.0 eq.) in a minimal amount of the same anhydrous solvent.

  • Reaction: Cool the reaction flask to 0°C using an ice bath. Add the ADDP solution dropwise over 15-20 minutes.

  • Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the polymer-supported phosphine oxide byproduct. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Selective Oxidation to 1-Pyridazin-3-ylethanone using PCC

This protocol provides a reliable method for converting the secondary alcohol to the corresponding ketone without over-oxidation.[14]

  • Setup: In a well-ventilated fume hood, add pyridinium chlorochromate (PCC) (1.5 eq.) and a small amount of powdered Celite or silica gel to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂) to create a slurry.

  • Substrate Addition: Dissolve (1R)-1-Pyridazin-3-ylethanol (1.0 eq.) in a small amount of anhydrous CH₂Cl₂ and add it to the PCC slurry in one portion. The mixture will turn dark brown/black.

  • Reaction: Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Florisil to remove the chromium salts. The filter plug should be approximately 2-3 inches deep in a sintered glass funnel.

  • Purification: Wash the filter plug thoroughly with additional diethyl ether. Combine the organic filtrates and concentrate under reduced pressure. The resulting crude ketone is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

References

  • Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • An Application of Borane As a Protecting Group for Pyridine | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN.
  • A regioselective etherification of pyridoxine via an ortho -pyridinone methide intermediate | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team. Retrieved March 7, 2026, from [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

  • Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC medicinal chemistry, 12(9), 1536–1575.
  • Pelletier, J. C., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Bioorganic & medicinal chemistry letters, 16(23), 6129–6133.
  • Pyridazines and Their Applications. (2025, November 17). Prezi. Retrieved March 7, 2026, from [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved March 7, 2026, from [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023, October 17). KU Leuven. Retrieved March 7, 2026, from [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. Retrieved March 7, 2026, from [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Esterification of Succinic and Acetic Acid Mixtures with Ethanol by Reactive Distillation. (n.d.). AIChE. Retrieved March 7, 2026, from [Link]

  • Kumar, A., & Das, S. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 651-657.
  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12. (n.d.). Retrieved March 7, 2026, from [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of (1R)-1-Pyridazin-3-ylethanol

Welcome to the Technical Support Center for (1R)-1-Pyridazin-3-ylethanol . As a chiral secondary alcohol bonded to an electron-deficient 1,2-diazine ring, this molecule presents unique stereoelectronic challenges during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R)-1-Pyridazin-3-ylethanol . As a chiral secondary alcohol bonded to an electron-deficient 1,2-diazine ring, this molecule presents unique stereoelectronic challenges during synthesis, workup, and storage. The pyridazine ring is characterized by weak basicity and a high dipole moment[1]. This guide is designed for drug development professionals to troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating handling protocols.

Part 1: Troubleshooting & FAQs

Q1: I observed a significant drop in enantiomeric excess (ee) after an acidic workup (pH < 2). Why does this happen if the carbocation is supposed to be destabilized? A: It is true that the pyridazinium ion (formed via protonation at pH < 2.3) strongly destabilizes any developing adjacent carbocation via potent inductive (-I) and mesomeric (-M) effects[2]. Because of this, classical


 racemization is heavily suppressed compared to simple benzylic alcohols. However, under prolonged exposure to strong acids (e.g., HCl), the high concentration of nucleophiles (like 

) can drive a slow, reversible

displacement at the chiral center. Additionally, extreme acidic heating can force an E2-like dehydration to form 3-vinylpyridazine. Actionable Advice: Always buffer aqueous workups to maintain a pH between 4 and 7.

Q2: Is the compound stable to strong aqueous bases (pH 12–14) during extraction? A: Yes, (1R)-1-Pyridazin-3-ylethanol is highly stable in strong aqueous base. The diazines (pyrazine, pyrimidine, and pyridazine) are weaker bases than pyridine due to the inductive effect of the second nitrogen[3]. Furthermore, unlike pyridine, the pyridazine nucleus does not have any "unactivated" ring carbon susceptible to nucleophilic attack without a leaving group[2]. The hydroxyl proton (


 ~ 15–16) is not readily deprotonated in standard aqueous conditions, meaning base-catalyzed racemization via a carbanion intermediate is thermodynamically restricted.

Q3: I am seeing complete racemization during a basic workup, contradicting the answer above. What is going wrong? A: If you observe racemization in basic conditions, it is almost certainly due to an Oppenauer-type oxidation rather than direct deprotonation. Trace transition metals (e.g., Ru, Pd, or Fe from upstream catalytic steps) can catalyze the oxidation of the secondary alcohol to 1-(pyridazin-3-yl)ethanone in the presence of an oxygen source or a hydrogen acceptor[4]. This ketone intermediate is achiral. Subsequent trace reduction (or equilibrium processes) yields a racemic mixture. Actionable Advice: Implement a metal-scavenging protocol prior to basic workup to eliminate catalytic oxidation pathways.

Part 2: Quantitative Stability Profile

The following table summarizes the stability of (1R)-1-Pyridazin-3-ylethanol across various pH ranges, identifying the primary degradation pathways and expected chiral half-lives.

ConditionpH RangePrimary Degradation PathwayEstimated Chiral Half-Life (25°C)Recommended Action
Strong Acid < 2.0

Racemization / E2 Dehydration
< 12 hoursNeutralize immediately; keep T < 5°C
Mild Acid 3.0 - 6.0None (Highly Stable)> 6 monthsIdeal range for aqueous workup
Mild Base 7.0 - 10.0None (Highly Stable)> 6 monthsSafe for standard extraction
Strong Base > 12.0Trace-Metal Catalyzed OxidationVariable (Depends on [M])Add metal scavengers prior to workup

Part 3: Mechanistic Reaction Pathways

The diagram below maps the divergent degradation pathways of (1R)-1-Pyridazin-3-ylethanol under extreme acidic and oxidative/basic conditions.

G Start (1R)-1-Pyridazin-3-ylethanol Stable at pH 4-10 Acid Strong Acid (pH < 2) Protonation of Pyridazine Start->Acid H+ Base Strong Base / Trace Metals (Oppenauer Oxidation) Start->Base [O] / Base Oxonium Oxonium Ion Formation (-OH2+) Acid->Oxonium H+ Carbocation Destabilized Carbocation (High Activation Energy) Oxonium->Carbocation -H2O (Slow) Racemization Racemic Mixture (via SN1/SN2) Carbocation->Racemization +H2O / +Nu- Dehydration 3-Vinylpyridazine (Elimination) Carbocation->Dehydration -H+ (Heat) Ketone 1-(Pyridazin-3-yl)ethanone (Achiral Intermediate) Base->Ketone -2H Racemization2 Racemic Mixture (via Reduction) Ketone->Racemization2 [H]

Mechanistic pathways of (1R)-1-Pyridazin-3-ylethanol degradation under acid and base conditions.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and specific analytical checkpoints to isolate the root cause of any observed instability.

Protocol A: Controlled Acidic Stress Test & Chiral Recovery

Purpose: To validate the chiral stability boundary of (1R)-1-Pyridazin-3-ylethanol in your specific process matrix and differentiate between substitution (


) and elimination (E2) pathways.
  • Matrix Preparation: Dissolve 100 mg of (1R)-1-Pyridazin-3-ylethanol in 10 mL of the target solvent system. Add 10 mg of an internal standard (e.g., biphenyl) to monitor mass balance.

  • Acidification: Dropwise add 1M HCl until the target stress pH (e.g., pH 1.5) is reached. Stir at the designated process temperature (e.g., 25°C).

  • Time-Course Sampling: At

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    , withdraw 1 mL aliquots.
  • Quench & Extraction: Immediately quench each aliquot into 2 mL of saturated

    
     (bringing pH to ~8). Extract with 2 mL of Ethyl Acetate (EtOAc). Dry the organic layer over anhydrous 
    
    
    
    .
  • Analytical Validation: Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Calculate ee% and mass recovery relative to the internal standard.

    • Self-Validation Logic: If mass recovery drops but ee% remains high, the E2 dehydration pathway is dominant. If mass recovery is stable but ee% drops, reversible

      
       substitution is occurring.
      
Protocol B: Metal-Scavenged Basic Extraction

Purpose: To prevent Oppenauer-type oxidative racemization during basic workups of upstream transition-metal catalyzed steps.

  • Metal Scavenging: To the crude reaction mixture containing (1R)-1-Pyridazin-3-ylethanol, add 5 equivalents (relative to upstream catalyst loading) of a silica-bound metal scavenger (e.g., SiliaMetS® Thiol). Stir at 40°C for 2 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the solid scavenger-metal complexes. Rinse the pad with 5 mL of EtOAc.

  • Basification: Cool the filtrate to 5°C. Slowly add 1M NaOH until pH 12 is reached.

  • Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (3 x 10 mL). Note: The high polarity and hydrogen-bonding capacity of the pyridazine ring require a slightly more polar extraction solvent than standard hexanes or diethyl ether.

  • Concentration: Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure at < 35°C to yield the enantiopure product.
    

References

  • Source: nih.
  • Source: thieme-connect.
  • Source: msu.
  • Source: dokumen.

Sources

Troubleshooting

Technical Support Center: Purification of (1R)-1-Pyridazin-3-ylethanol

When synthesizing the chiral alcohol (1R)-1-Pyridazin-3-ylethanol via the asymmetric reduction of 1-(pyridazin-3-yl)ethan-1-one, incomplete conversion often leaves behind unreacted methyl ketone. Both compounds possess a...

Author: BenchChem Technical Support Team. Date: March 2026

When synthesizing the chiral alcohol (1R)-1-Pyridazin-3-ylethanol via the asymmetric reduction of 1-(pyridazin-3-yl)ethan-1-one, incomplete conversion often leaves behind unreacted methyl ketone. Both compounds possess a highly polar, basic pyridazine ring, making standard purification challenging. This guide provides field-proven, chemoselective strategies to isolate the pure chiral alcohol.

Troubleshooting & FAQs

Q1: Why is standard silica gel chromatography failing to separate the unreacted ketone from (1R)-1-Pyridazin-3-ylethanol? Causality & Mechanism: The pyridazine moiety is a strong hydrogen-bond acceptor and highly basic. On standard acidic silica gel, both the alcohol and the ketone strongly interact with surface silanol groups, causing severe tailing and streaking. While the secondary alcohol is theoretically more polar than the methyl ketone, the dominant retention mechanism is driven by the pyridazine ring, heavily compressing their retention factors (


) and leading to co-elution.
Solution:  Abandon standard chromatography for chemoselective derivatization. Because 1-(pyridazin-3-yl)ethan-1-one is an unhindered methyl ketone, it readily undergoes nucleophilic addition. We recommend exploiting this via Sodium Bisulfite adduct formation or Girard's Reagent T derivatization.

Q2: How does the Sodium Bisulfite method work, and how do I prevent product loss? Causality & Mechanism: Sodium bisulfite (


) reacts specifically with unhindered aldehydes and methyl ketones to form a highly water-soluble 

-hydroxy sulfonate salt (bisulfite adduct)[1]. The secondary alcohol, (1R)-1-Pyridazin-3-ylethanol, cannot form this adduct and remains safely in the organic phase[2]. Self-Validating Protocol: This system validates itself through phase distribution. If the ketone is successfully derivatized, the aqueous phase will test positive for carbonyls upon treatment with mild base (which reverses the adduct) followed by 2,4-Dinitrophenylhydrazine (2,4-DNPH). The organic phase should simultaneously show no UV-active spot for the ketone on TLC.

Q3: My bisulfite extraction is forming a stubborn emulsion. How do I break it and ensure high yield? Causality & Mechanism: Emulsions in this system typically arise from the amphiphilic nature of the pyridazine ring at near-neutral pH, combined with the precipitation of the bisulfite adduct at the liquid-liquid interface. Solution:

  • Dilution: Add additional water to ensure the bisulfite adduct remains fully dissolved, as the adduct of a pyridazinyl ketone can be less soluble than simple aliphatic adducts.

  • Brine Addition: Introduce saturated

    
     to the aqueous layer to increase ionic strength, forcing the organic alcohol into the organic phase (salting out).
    
  • Filtration: If a solid interfacial layer persists, filter the entire biphasic mixture through a pad of Celite before attempting phase separation.

Q4: The ketone impurity is present at trace levels (<2%), and bisulfite isn't removing it completely. What is the alternative? Causality & Mechanism: Bisulfite addition is an equilibrium reaction. At very low ketone concentrations, the equilibrium may not favor complete adduct formation. Girard's Reagent T (Trimethylacetylhydrazide ammonium chloride) provides a permanent, irreversible covalent tag under mild acidic conditions[3]. It reacts with the ketone to form a water-soluble hydrazone containing a permanent quaternary ammonium charge, ensuring 100% partitioning into the aqueous phase and leaving ultra-pure alcohol behind.

Experimental Protocols

Protocol A: Bulk Ketone Removal via Sodium Bisulfite

Application: Best for >2% ketone impurity.

  • Dissolution: Dissolve the crude mixture of (1R)-1-Pyridazin-3-ylethanol and 1-(pyridazin-3-yl)ethan-1-one in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Reagent Preparation: Prepare a freshly saturated aqueous solution of Sodium Bisulfite (

    
    ) (approx. 30-40% w/v)[1].
    
  • Reaction: Add 3 volume equivalents of the

    
     solution to the organic layer. Stir vigorously at room temperature for 2-4 hours. (Causality: Vigorous stirring is required to maximize interfacial surface area for the biphasic reaction).
    
  • Separation: Transfer to a separatory funnel. Separate the aqueous layer (containing the ketone adduct) from the organic layer (containing the chiral alcohol).

  • Validation & Washing: Wash the organic layer once with brine, dry over anhydrous

    
    , and concentrate in vacuo. Analyze via 
    
    
    
    -NMR (confirm the disappearance of the methyl ketone singlet at ~2.7 ppm).
Protocol B: Trace Ketone Scavenging via Girard's Reagent T

Application: Best for <2% ketone impurity or final API polishing.

  • Reaction Setup: Dissolve the crude alcohol in Methanol. Add 1.5 molar equivalents (relative to the estimated ketone impurity) of Girard's Reagent T and 10 mol% of glacial acetic acid as a catalyst[3].

  • Reflux: Heat the mixture to reflux for 1 hour to ensure complete hydrazone formation.

  • Solvent Swap: Concentrate the mixture in vacuo to remove Methanol. Redissolve the residue in a mixture of Ethyl Acetate and Water (1:1 v/v).

  • Phase Separation: The permanently charged ketone-hydrazone will partition exclusively into the aqueous layer. The pure (1R)-1-Pyridazin-3-ylethanol remains in the Ethyl Acetate.

  • Isolation: Separate the phases, wash the organic layer with saturated

    
     to remove residual acid, dry over 
    
    
    
    , and evaporate to yield the ultra-pure chiral alcohol.

Quantitative Data Presentation

The following table summarizes the operational parameters and efficiency of the two primary purification methods.

ParameterProtocol A: Sodium Bisulfite WashProtocol B: Girard's Reagent T
Target Impurity Level 2% - 50% (Bulk removal)< 2% (Trace / Polishing)
Reaction Type Reversible Nucleophilic AdditionIrreversible Hydrazone Formation
Phase of Ketone Byproduct Aqueous (as

-hydroxy sulfonate)
Aqueous (as quaternary ammonium salt)
Typical Alcohol Recovery 85 - 90%> 95%
Ketone Removal Efficiency ~95% clearance> 99.9% clearance
Cost / Scalability Low Cost / Highly ScalableModerate Cost / Best for small scale

Workflow Visualization

G Start Crude Mixture (1R)-1-Pyridazin-3-ylethanol + Unreacted Ketone Branch Select Purification Strategy Based on Impurity % Start->Branch Bisulfite Protocol A: Sodium Bisulfite (NaHSO3) Wash Branch->Bisulfite >2% Ketone (Bulk) Girard Protocol B: Girard's Reagent T Derivatization Branch->Girard <2% Ketone (Trace) Aq1 Aqueous Phase: Ketone-Bisulfite Adduct Bisulfite->Aq1 Phase Separation Org1 Organic Phase: Pure Chiral Alcohol Bisulfite->Org1 Phase Separation Aq2 Aqueous Phase: Ketone-Hydrazone Salt Girard->Aq2 Phase Separation Org2 Organic Phase: Pure Chiral Alcohol Girard->Org2 Phase Separation

Workflow for chemical separation of unreacted ketone from (1R)-1-Pyridazin-3-ylethanol.

References

  • Chemical Properties of Aldehydes and Ketones Source: CK-12 Foundation URL:[Link]

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA Source: PMC (National Institutes of Health) URL:[Link]

  • US2544562A - Process for recovering aldehydes and ketones Source: Google Patents URL

Sources

Optimization

Technical Support Center: Navigating the Moisture Sensitivity of Activated (1R)-1-Pyridazin-3-ylethanol Derivatives

Introduction Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in synthetic chemistry utilizing activated (1R)-1-Pyridazin-3-ylethanol derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in synthetic chemistry utilizing activated (1R)-1-Pyridazin-3-ylethanol derivatives. These chiral synthons are of significant interest in the pharmaceutical industry due to the prevalence of the pyridazine motif in a range of bioactive molecules. The successful application of these building blocks is, however, critically dependent on the careful management of their inherent moisture sensitivity. This guide offers a comprehensive, experience-driven resource to address the challenges posed by moisture, ensuring the integrity and success of your experimental work.

The hydroxyl group of (1R)-1-Pyridazin-3-ylethanol is a poor leaving group in nucleophilic substitution reactions, necessitating its "activation" to facilitate subsequent chemical transformations. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This activation, while synthetically enabling, renders the molecule highly susceptible to hydrolysis. Even trace amounts of water can lead to the rapid degradation of the activated intermediate, resulting in diminished yields, the formation of unwanted byproducts, and compromised reaction reproducibility.

This technical support center is structured to provide not just protocols, but a foundational understanding of the principles governing the stability of these sensitive compounds. By leveraging the troubleshooting guides, frequently asked questions, and detailed experimental procedures contained herein, you will be empowered to proactively manage moisture and confidently execute your synthetic strategies.

Troubleshooting Guide

This section is formulated to assist you in diagnosing and resolving common issues encountered during the handling and reaction of activated (1R)-1-Pyridazin-3-ylethanol derivatives. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental challenges.

Issue 1: Substantially Low or No Yield of the Desired Product

  • Question: I have just completed a nucleophilic substitution reaction with a freshly prepared activated (1R)-1-Pyridazin-3-ylethanol derivative, but the yield of my target compound is negligible, or the reaction has failed entirely. What are the probable causes?

  • Answer: A significant loss of yield in this context is almost invariably linked to the degradation of the activated (1R)-1-Pyridazin-3-ylethanol derivative through hydrolysis. A systematic evaluation of all potential sources of moisture is the critical first step in troubleshooting.

    • Inadequately Dried Solvents: Commercial "anhydrous" solvents may contain sufficient water to compromise highly sensitive reactions.

      • Solution: It is imperative to use freshly and rigorously dried solvents. The gold standard for achieving anhydrous conditions is distillation from a suitable drying agent under an inert atmosphere. For instance, tetrahydrofuran (THF) should be distilled from a sodium/benzophenone ketyl indicator, while dichloromethane (DCM) is best dried by distillation from calcium hydride.[1] Post-distillation, solvents should be stored over activated molecular sieves (3Å or 4Å) in a sealed container under an inert atmosphere.[1][2]

    • Contamination of Reagents: Water can be introduced through other reaction components, including the nucleophile, any base used, or other additives.

      • Solution: Solid reagents should be dried in a vacuum oven before use. Liquid reagents should be appropriately purified and stored under anhydrous conditions. Whenever feasible, use reagents from freshly opened containers.

    • Insufficiently Dried Glassware: The surface of the glass can adsorb a significant film of atmospheric water.[2]

      • Solution: All glassware must be meticulously dried prior to use. The most effective methods are oven-drying at a temperature above 120 °C for several hours or flame-drying under a high vacuum immediately before the experiment.[3][4] The glassware must be allowed to cool to ambient temperature under a stream of dry inert gas, such as nitrogen or argon.

    • Breach of Inert Atmosphere: A compromised inert atmosphere will inevitably lead to the ingress of atmospheric moisture.

      • Solution: Employ a well-sealed reaction apparatus with a constant positive pressure of a dry inert gas. The gas flow can be monitored using an oil bubbler.[3] Regularly inspect septa for signs of wear and ensure they form a tight seal.

Issue 2: Predominant Formation of (1R)-1-Pyridazin-3-ylethanol as a Byproduct

  • Question: My post-reaction analysis indicates that the primary product is the starting alcohol, (1R)-1-Pyridazin-3-ylethanol, despite confirming complete conversion during the activation step. What is the underlying issue?

  • Answer: The regeneration of the starting alcohol is a definitive indication of the hydrolysis of your activated intermediate. The sulfonate ester has preferentially reacted with water over your intended nucleophile.

    • Degradation Mechanism: The activated hydroxyl group, now a sulfonate ester, is an excellent leaving group. Water, while a weak nucleophile, can readily attack the electrophilic carbon center, resulting in the cleavage of the C-O bond and the reformation of the alcohol. This hydrolysis pathway is typically irreversible and consumes your activated substrate. The hydrolysis of sulfonate esters is a well-established chemical process.[5][6]

    • Corrective Actions:

      • Intensify Drying Procedures: This is the most crucial intervention. Revisit and enhance all drying protocols for solvents, reagents, and glassware as detailed in the solutions for Issue 1.

      • Minimize Time Between Activation and Use: If the activated derivative is prepared in a discrete step, it should be used immediately in the subsequent reaction. Storing the activated intermediate, even under a presumed inert atmosphere, increases the risk of degradation.

      • Quantify Water Content: If problems persist after rigorous drying, it is advisable to quantify the water content of your starting materials and solvents using Karl Fischer titration.[7]

Issue 3: Inconsistent and Non-Reproducible Reaction Outcomes

  • Question: I have attempted the same reaction on multiple occasions, but the yields are highly erratic. What could be causing this lack of reproducibility?

  • Answer: Inconsistent yields are a hallmark of sporadic and uncontrolled moisture contamination. The quantity of water entering the reaction is likely fluctuating between experimental runs.

    • Potential Sources of Inconsistency:

      • Variable Water Content in Shared Solvents: A communal solvent drying apparatus or a large bottle of "anhydrous" solvent that is accessed frequently can have variable levels of water contamination over time.

      • Fluctuations in Ambient Humidity: Performing sensitive reactions on days with high humidity increases the challenge of maintaining anhydrous conditions.

      • Subtle Variations in Experimental Technique: Minor differences in the duration of exposure to the atmosphere during reagent addition or the quality of the seal on a septum can introduce varying amounts of moisture.

    • Strategies for Achieving Reproducibility:

      • Standardize All Procedures: Develop and meticulously follow a Standard Operating Procedure (SOP) for all aspects of the experiment, from glassware drying to reaction setup and execution.

      • Utilize Dedicated Anhydrous Solvents: For a series of sensitive experiments, use a single, freshly prepared batch of anhydrous solvent.

      • Monitor Environmental Conditions: Be cognizant of the laboratory environment. If possible, avoid conducting highly moisture-sensitive reactions on days with high humidity.

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective method for activating (1R)-1-Pyridazin-3-ylethanol for nucleophilic substitution?

    • A1: The conversion to a sulfonate ester is a widely used and robust method. The reaction of the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an anhydrous aprotic solvent like dichloromethane, is a standard approach. The choice between a tosylate and a mesylate can be influenced by the specific requirements of the subsequent reaction; tosylates are often more crystalline and easier to purify, whereas mesylates are less sterically hindered and may exhibit enhanced reactivity in some cases.

  • Q2: How can I confirm the successful activation of the alcohol before proceeding to the next synthetic step?

    • A2: The progress of the activation reaction can be conveniently monitored by Thin Layer Chromatography (TLC), as the activated product (e.g., the tosylate) will have a different Rf value compared to the starting alcohol. For a more definitive confirmation, a small aliquot of the reaction mixture can be withdrawn, subjected to a quick work-up, and analyzed by ¹H NMR spectroscopy. A successful activation will be indicated by a downfield shift of the proton on the carbon atom bearing the oxygen and the emergence of characteristic signals for the sulfonyl group (e.g., the aromatic protons and the methyl singlet of a tosylate group).

  • Q3: What is the maximum tolerable water content in my solvent for these types of reactions?

    • A3: For reactions that are highly sensitive to moisture, the water content in the solvent should be minimized to the greatest extent possible, ideally to a level below 50 ppm (0.005%).[8][9] For certain exceptionally sensitive reactions, such as those involving Grignard reagents, even lower water levels are required.[10] The use of a Karl Fischer titrator is highly recommended for the accurate determination of water content in your solvents.

  • Q4: Is it acceptable to use molecular sieves for drying my reaction solvent as an alternative to distillation?

    • A4: Yes, activated molecular sieves (commonly 3Å or 4Å) are an effective means of drying many organic solvents.[1][2] The sieves must be activated prior to use, typically by heating in a vacuum oven. For effective drying, the solvent should be in contact with the sieves for a minimum of 24 hours. It is important to note, however, that for the most demanding applications where extremely low water content is critical, distillation from a suitable drying agent remains the preferred method.

  • Q5: Are there any visual indicators that my reaction has been compromised by the presence of moisture?

    • A5: While not always visually apparent, moisture contamination can sometimes manifest as the formation of a precipitate or a cloudy appearance in the reaction mixture, particularly if it leads to the formation of insoluble inorganic salts. However, the absence of such visual cues does not guarantee an anhydrous environment. The most reliable indicators of moisture contamination are the analytical data (TLC, NMR, LC-MS) obtained from the reaction mixture.

  • Q6: I am using a palladium catalyst in my reaction. Does the pyridazine ring introduce any specific complications?

    • A6: Yes, the lone pairs of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, which is a known challenge in cross-coupling reactions involving pyridine and other nitrogen-containing heterocycles.[11] The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center from coordination with the pyridazine nitrogen.

Data Presentation

Table 1: Recommended Drying Agents for Common Organic Solvents

SolventPrimary Drying AgentDistillation Notes
Tetrahydrofuran (THF)Sodium/Benzophenone KetylDistill under an inert atmosphere. A persistent deep blue or purple color of the ketyl radical anion indicates anhydrous conditions.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir over CaH₂ for a minimum of 24 hours before distillation.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)It is advisable to pre-dry with 4Å molecular sieves before distillation from CaH₂.
TolueneSodiumDistill from sodium wire under an inert atmosphere.
Diethyl EtherSodium/Benzophenone KetylSimilar to THF, distill under an inert atmosphere.

Table 2: Characteristics of Common Laboratory Drying Agents

Drying AgentWater Scavenging Capacity (g H₂O / 100g of agent)Drying SpeedImportant Considerations
Anhydrous MgSO₄~100FastEffective for the initial drying of organic extracts.
Anhydrous Na₂SO₄~125SlowA neutral drying agent suitable for general-purpose drying.
Anhydrous CaCl₂~150ModerateCan form complexes with alcohols, amines, and some carbonyl compounds.
3Å Molecular Sieves~15-20ModerateExcellent for achieving very low water levels; the pore size excludes most organic molecules.
4Å Molecular Sieves~15-20ModerateExcellent for achieving very low water levels; has a larger pore size than 3Å sieves.
Calcium Hydride (CaH₂)~40 (by reaction)ModerateA highly effective drying agent, but it reacts with water to produce flammable hydrogen gas.

Experimental Protocols

Protocol 1: Rigorous Drying of Laboratory Glassware

  • Thoroughly clean all glassware with a suitable solvent and laboratory detergent, followed by sequential rinsing with deionized water and a volatile organic solvent (e.g., acetone).

  • Place the cleaned glassware in a laboratory oven maintained at a temperature of at least 120 °C for a minimum of 4 hours, or preferably, overnight.

  • For immediate use, assemble the glassware and flame-dry all surfaces under a high vacuum using a heat gun or a Bunsen burner, adhering to all necessary safety precautions.

  • Allow the hot glassware to cool to room temperature under a positive pressure of a dry inert gas (e.g., nitrogen or argon).

Protocol 2: Establishment of an Inert Atmosphere for Reaction

  • Assemble the dried glassware, including a magnetic stir bar, and apply a minimal amount of a suitable inert grease to all ground glass joints to ensure a good seal.

  • Seal the reaction flask with a new, clean rubber septum.

  • Insert a needle connected to a source of dry inert gas (which has been passed through a drying tube containing a desiccant) and a second, outlet needle to allow for the purging of air from the system.

  • Flush the apparatus with the inert gas for a period of 5-10 minutes.

  • Remove the outlet needle and maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler attached to the outlet.

  • Introduce anhydrous solvents and liquid reagents into the reaction flask using a dry syringe that has been previously purged with the inert gas.

  • Add solid reagents under a counter-flow of the inert gas or within the confines of a glove box.

Protocol 3: A Representative Procedure for the Activation of (1R)-1-Pyridazin-3-ylethanol with Tosyl Chloride

Disclaimer: This is a generalized protocol and may require optimization based on the specific substrate and subsequent reaction.

  • Assemble a reaction flask under a positive pressure of dry argon, as detailed in Protocol 2.

  • To the flask, add (1R)-1-Pyridazin-3-ylethanol (1.0 equivalent) and anhydrous dichloromethane (DCM) in a volume sufficient to fully dissolve the starting material.

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 equivalents) to the cooled solution via a dry syringe.

  • Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM via a syringe or a pressure-equalizing dropping funnel over a period of 30 minutes to control any exotherm.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC until the starting alcohol is completely consumed.

  • The resulting solution containing the activated tosylate can then be used directly in the subsequent nucleophilic substitution reaction.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low or No Yield Observed check_moisture Investigate Moisture Contamination start->check_moisture dry_solvents Use Freshly Distilled/Dried Solvents check_moisture->dry_solvents Solvents dry_glassware Rigorously Dry Glassware (Oven/Flame-Dry) check_moisture->dry_glassware Glassware inert_atmosphere Ensure a Positive Pressure of Inert Gas check_moisture->inert_atmosphere Atmosphere reagent_purity Check Purity and Water Content of Reagents check_moisture->reagent_purity Reagents check_activation Verify Success of Activation Step (TLC/NMR) dry_solvents->check_activation dry_glassware->check_activation inert_atmosphere->check_activation reagent_purity->check_activation hydrolysis_suspected Suspect Hydrolysis of Activated Intermediate check_activation->hydrolysis_suspected Activation OK, but starting material re-formed success Yield Improved check_activation->success Activation incomplete use_immediately Use Activated Derivative Immediately hydrolysis_suspected->use_immediately karl_fischer Quantify Water Content with Karl Fischer Titration use_immediately->karl_fischer Still issues? karl_fischer->success

Caption: A logical workflow for troubleshooting low yields.

Diagram 2: Inert Atmosphere Reaction Setup

Inert_Atmosphere_Setup cluster_setup Reaction Setup cluster_gas Inert Gas Supply flask stir_bar Stir Bar septum Rubber Septum needle_in Inert Gas In needle_out To Bubbler bubbler Oil Bubbler needle_out->bubbler gas_cylinder N₂ or Ar Cylinder drying_tube Drying Tube (e.g., CaSO₄) gas_cylinder->drying_tube Gas Flow drying_tube->needle_in

Caption: A typical setup for a reaction under an inert atmosphere.

References

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  • Liu, Y., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(10), 12096-12107. Available at: [Link]

  • Reddit. (2026). Unexpected ¹H NMR after harsh hydrolysis (48% HBr/AcOH, 110 °C): no benzylic CH₂, instead 3 isolated aromatic singlets (1:1:1). What product could this be?. Available at: [Link]

  • Universidade do Minho RepositóriUM. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available at: [Link]

  • ChemSynthesis. (2025). 1,1-diphenyl-2-pyridazin-3-ylethanol. Available at: [Link]

  • Winthrop University Department of Chemistry. (n.d.). The Grignard Reaction. Available at: [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide to Chiral HPLC Methods for the Enantiomeric Resolution of (1R)- and (1S)-1-Pyridazin-3-ylethanol

Executive Summary The enantiomeric purity of heteroaryl ethanols, such as 1-Pyridazin-3-ylethanol, is a critical quality attribute in pharmaceutical development, as the (1R) and (1S) enantiomers often exhibit vastly diff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of heteroaryl ethanols, such as 1-Pyridazin-3-ylethanol, is a critical quality attribute in pharmaceutical development, as the (1R) and (1S) enantiomers often exhibit vastly different pharmacokinetic and pharmacodynamic profiles. This guide provides an authoritative comparison of direct chiral High-Performance Liquid Chromatography (HPLC) methods for resolving these enantiomers. By evaluating different polysaccharide-based chiral stationary phases (CSPs) and mobile phase modifiers, this document establishes a self-validating framework for method development, ensuring high resolution (


), reproducibility, and scientific rigor.

Mechanistic Rationale: The Causality of Chiral Recognition

To separate the (1R) and (1S) enantiomers of 1-Pyridazin-3-ylethanol, the chromatographic system must exploit the transient, diastereomeric interactions between the analyte and the Chiral Stationary Phase (CSP)[1].

1-Pyridazin-3-ylethanol possesses three critical structural features that dictate column selection:

  • The Hydroxyl Group: Acts as both a strong hydrogen-bond donor and acceptor.

  • The Pyridazine Ring: A highly electron-deficient aromatic system (strong

    
    -acceptor) containing two basic nitrogen atoms.
    
  • The Chiral Center: Located adjacent to the bulky heteroaromatic ring, providing the necessary steric bulk for differential spatial fitting.

Why Polysaccharide-Based CSPs?

Direct chiral separation using derivatized cellulose or amylose polymers coated on silica is the industry standard for this class of molecules[2]. The chiral recognition mechanism relies on a "three-point interaction" model:

  • Hydrogen Bonding: The carbamate linkages (-NH-CO-) on the CSP interact with the analyte's hydroxyl group.

  • 
     Stacking:  The phenyl groups on the CSP backbone interact with the electron-deficient pyridazine ring.
    
  • Steric Inclusion: The helical twist of the polysaccharide creates chiral cavities. The (1R) and (1S) enantiomers fit into these cavities with different binding affinities, leading to differential retention times.

G Analyte 1-Pyridazin-3-ylethanol HB Hydrogen Bonding (Hydroxyl & Carbamate) Analyte->HB Pi π-π Interactions (Pyridazine & Phenyl) Analyte->Pi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Polysaccharide CSP (e.g., Chiralcel OD-H) HB->CSP Pi->CSP Steric->CSP

Caption: Mechanistic interactions driving enantiomeric resolution on polysaccharide CSPs.

Comparative Performance Analysis

The following table compares the performance of various CSPs for the separation of heteroaryl ethanols (extrapolated from validated data on structurally analogous 1-pyridin-2-ylethanol and pyridazine derivatives)[3][4].

Table 1: Comparison of Chiral Stationary Phases for 1-Pyridazin-3-ylethanol

Chiral Stationary Phase (CSP)Polymer BackboneMobile Phase (v/v)ModifierFlow RateResolution (

)
Suitability / Notes
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (95:5)0.1% DEA1.0 mL/min> 2.0 Optimal. Excellent H-bonding and

stacking geometry for heteroaryl ethanols[4].
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (90:10)0.1% DEA1.0 mL/min~ 1.5Good alternative; amylose helical structure offers different steric inclusion properties.
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)n-Hexane / Ethanol (95:5)None1.0 mL/min~ 1.1Marginal baseline separation. Ester linkages lack the H-bond donor capacity of carbamates[3].
Reversed-Phase (OD-R) Cellulose tris(3,5-dimethylphenylcarbamate)Water / Acetonitrile (70:30)None0.5 mL/min< 1.0Poor resolution. Hydrophobic interactions dominate, masking specific chiral recognition sites.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the optimal method using a Chiralcel OD-H column in Normal Phase mode.

Causality of Method Parameters:
  • Why 2-Propanol (IPA)? IPA acts as a protic modifier. It competes with the analyte for hydrogen-bonding sites on the CSP, preventing irreversible binding and allowing the enantiomers to elute within a reasonable timeframe[2].

  • Why Diethylamine (DEA)? The pyridazine ring contains basic nitrogen atoms that can interact with residual, unendcapped silanols on the silica support, causing severe peak tailing. Adding 0.1% DEA to the mobile phase saturates these active silanol sites, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology

Step 1: System and Column Preparation

  • Install a Chiralcel® OD-H column (

    
    , 
    
    
    
    ) into the HPLC system.
  • Set the column oven temperature to

    
    . Note: Sub-ambient temperatures (e.g., 
    
    
    
    ) can increase enantioselectivity by rigidifying the polymer structure, but will increase system backpressure.

Step 2: Mobile Phase Formulation

  • Measure 950 mL of HPLC-grade n-Hexane and 50 mL of HPLC-grade 2-Propanol (IPA).

  • Add 1.0 mL of Diethylamine (DEA) to the mixture (yielding a 0.1% v/v concentration).

  • Mix thoroughly, then filter through a

    
     PTFE membrane and degas ultrasonically for 10 minutes.
    

Step 3: Sample Preparation

  • Dissolve 1.0 mg of racemic 1-Pyridazin-3-ylethanol in 1.0 mL of the prepared mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the sample through a

    
     syringe filter into an HPLC vial.
    

Step 4: Chromatographic Execution

  • Equilibrate the column with the mobile phase at a flow rate of

    
     until the baseline stabilizes (typically 30-45 minutes).
    
  • Set the UV detector to

    
     (optimal absorbance for the pyridazine chromophore).
    
  • Inject

    
     of the sample.
    
  • Record the chromatogram for 30 minutes. The (1R) and (1S) enantiomers will elute as two distinct peaks (typically between 15 and 25 minutes, depending on exact system dead volume).

G N1 Analyte Profiling (1-Pyridazin-3-ylethanol) N2 CSP Screening (OD-H, AD-H, OJ-H) N1->N2 N3 Mobile Phase Tuning (Hexane/IPA + DEA) N2->N3 N4 Parameter Optimization (Flow Rate, Temp) N3->N4 N5 Validated Resolution (Rs > 1.5) N4->N5

Caption: Chiral HPLC method development workflow for heteroaryl ethanols.

References

  • Phenomenex. Chiral HPLC Separations Guidebook. Explores the foundational concepts of chirality, column selection, and method development for chiral stationary phases. URL: [Link]

  • Wiley-VCH (Angewandte Chemie Supporting Information). Synthesis and Separation of (1R)- and (1S)-1-Pyridin-2-yl-ethanol. Details the specific use of Daicel Chiralcel OD with Hexane/Isopropanol for baseline resolution of heteroaromatic ethanols. URL: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis (via NIH). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Demonstrates the utility of cellulose-based columns (Chiralcel OJ/OF) for pyridazine-containing compounds. URL:[Link]

Sources

Comparative

A Comparative Guide to the Determination of Absolute Configuration: The Case of (1R)-1-Pyridazin-3-ylethanol via Single-Crystal X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not merely a structural detail bu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not merely a structural detail but a critical determinant of its biological activity. For chiral molecules, the absolute configuration—the precise spatial orientation of its constituent atoms—can mean the difference between a potent therapeutic agent and an inactive or even toxic compound.[1][2][3] This guide provides an in-depth exploration of single-crystal X-ray diffraction (SCXRD) as the gold standard for unambiguously determining absolute configuration, using the chiral molecule (1R)-1-Pyridazin-3-ylethanol as a practical exemplar.[1][4][5]

This document will navigate the theoretical underpinnings and practical execution of an SCXRD experiment for absolute configuration determination. It will further contextualize this powerful technique by offering a critical comparison with a prominent alternative method, Vibrational Circular Dichroism (VCD), thereby equipping researchers with the knowledge to make informed decisions in their analytical workflows.

The Imperative of Absolute Configuration in Pharmaceutical Sciences

Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The U.S. Food and Drug Administration (FDA) guidelines underscore the necessity of characterizing the absolute stereochemistry of chiral drug candidates early in the development process to ensure the validity of preclinical and clinical studies.[3] A definitive assignment of absolute configuration is therefore not just a regulatory hurdle but a scientific necessity for the rational design and optimization of safe and efficacious medicines.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the most powerful and definitive method for elucidating the three-dimensional structure of molecules, including their absolute stereochemistry.[4][5][6] The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound of interest. While a standard diffraction experiment readily reveals the connectivity of atoms and the relative configuration of stereocenters, determining the absolute configuration requires a more subtle effect known as anomalous dispersion.[7][8][9]

Under normal scattering conditions, the intensities of diffraction spots from crystal planes (hkl) and their inverse (-h-k-l), known as Friedel's pairs, are equal (Friedel's Law). However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion occurs.[7][8][9][10] This results in a phase shift in the scattered X-rays, causing the intensities of the Friedel pairs to become unequal.[7][8] By carefully measuring and analyzing these intensity differences, the absolute arrangement of atoms in the crystal lattice can be determined.

dot graph TD { subgraph "Anomalous Dispersion Effect" A[Incident X-ray Beam] --> B{Crystal}; B --> C[Normal Scattering]; B --> D[Anomalous Scattering]; C --> E["I(hkl) = I(-h-k-l)"]; D --> F["I(hkl) ≠ I(-h-k-l)"]; F --> G[Determination of Absolute Configuration]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Principle of Anomalous Dispersion in SCXRD"

A key metric in the determination of absolute configuration by SCXRD is the Flack parameter, x.[11][12] This parameter is refined during the crystallographic analysis and provides a quantitative measure of the enantiomeric composition of the crystal. The Flack parameter is calculated based on the differences in intensity between Friedel pairs.[11]

A value of the Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct.[11][13][14] Conversely, a value close to 1 suggests that the inverted structure is the correct one.[11][13] A value around 0.5 may indicate a racemic mixture or twinning.[11] The reliability of the Flack parameter is highly dependent on the strength of the anomalous scattering signal.[14]

Flack Parameter (x)Interpretation
~ 0 (with low s.u.)Correct absolute configuration
~ 1 (with low s.u.)Inverted absolute configuration is correct
~ 0.5Racemic mixture or twinning
A Practical Alternative: Vibrational Circular Dichroism (VCD)

While SCXRD is the definitive method, obtaining high-quality single crystals can be a significant bottleneck, especially for oils or amorphous solids.[1][15][16] In such cases, Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative for determining the absolute configuration of chiral molecules in solution.[1][2][17][18]

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][17][18] The resulting VCD spectrum is unique to a specific enantiomer and is the mirror image of the spectrum of its counterpart. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[17][18][19]

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by a single crystalDifferential absorption of circularly polarized infrared light in solution
Sample Requirement High-quality single crystalSolution of the compound (mg quantity)
Definitive Nature Gold standard, provides direct structural evidenceRelies on comparison with theoretical calculations
Throughput Can be time-consuming due to crystallization challengesRelatively higher throughput, no crystallization needed
Applicability Limited by the ability to grow suitable crystalsApplicable to a wider range of samples, including oils and non-crystalline solids
Experimental Workflow: Determining the Absolute Configuration of (1R)-1-Pyridazin-3-ylethanol via SCXRD

The following section outlines a detailed, step-by-step methodology for the determination of the absolute configuration of (1R)-1-Pyridazin-3-ylethanol using SCXRD.

dot graph TD { subgraph "SCXRD Experimental Workflow" direction LR; A[Sample Preparation & Purification] --> B[Crystal Growth]; B --> C[Crystal Selection & Mounting]; C --> D[X-ray Data Collection]; D --> E[Data Processing & Structure Solution]; E --> F[Structure Refinement & Absolute Configuration Determination]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow for Absolute Configuration Determination by SCXRD"

  • Objective: To obtain a highly pure sample of (1R)-1-Pyridazin-3-ylethanol, as impurities can hinder crystallization.

  • Protocol:

    • Synthesize or procure the enantiomerically pure compound.

    • Purify the compound using an appropriate technique such as column chromatography or recrystallization.

    • Confirm the purity of the sample by methods like NMR spectroscopy and HPLC.

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step.[15][16]

  • Common Crystallization Techniques: [20]

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Allow the solvent to evaporate slowly and undisturbed.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the compound's solution, inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Protocol for (1R)-1-Pyridazin-3-ylethanol (Illustrative):

    • Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to determine the solubility of the compound.

    • Prepare a concentrated solution of (1R)-1-Pyridazin-3-ylethanol in a suitable solvent (e.g., ethyl acetate).

    • Set up crystallization trials using the slow evaporation and vapor diffusion (with hexane as the anti-solvent) methods at room temperature.

    • Monitor the trials regularly for crystal formation.

  • Objective: To select a suitable single crystal and mount it on the diffractometer.

  • Protocol:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.

    • Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

  • Objective: To collect a complete set of diffraction data.

  • Protocol:

    • Mount the goniometer head on the X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Set up a data collection strategy to measure a complete and redundant set of diffraction intensities, ensuring good coverage of the reciprocal space. For absolute configuration determination, it is crucial to collect data with high redundancy to accurately measure the intensities of Friedel pairs.

  • Objective: To process the raw diffraction images and obtain an initial structural model.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection indices (hkl) and their corresponding intensities.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Solve the crystal structure using direct methods or Patterson methods to obtain the initial positions of the atoms.

  • Objective: To refine the structural model against the experimental data and determine the absolute configuration.

  • Protocol:

    • Refine the atomic positions, and thermal parameters using full-matrix least-squares methods.

    • In the final stages of refinement, introduce the Flack parameter to be refined against the data.

    • Analyze the refined Flack parameter and its standard uncertainty. A value close to 0 with a small s.u. (typically < 0.1) confirms the assigned absolute configuration. If the Flack parameter refines to a value close to 1, the structural model should be inverted and the refinement repeated.

    • Validate the final crystal structure using tools like CHECKCIF.

Data Presentation and Interpretation

The results of the SCXRD experiment should be presented in a clear and concise manner.

Table 1: Crystallographic Data and Refinement Statistics for (1R)-1-Pyridazin-3-ylethanol (Hypothetical Data)

ParameterValue
Chemical formulaC6H8N2O
Formula weight124.14
Temperature100(2) K
Wavelength1.54178 Å (Cu Kα)
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa = 5.678(1) Å, b = 8.912(2) Å, c = 12.345(3) Å
Volume624.5(2) ų
Z4
Calculated density1.321 Mg/m³
Absorption coefficient0.789 mm⁻¹
F(000)264
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection4.56 to 74.48°
Reflections collected5432
Independent reflections1234 [R(int) = 0.021]
Completeness to theta = 67.68°99.8 %
Data / restraints / parameters1234 / 0 / 82
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.087
R indices (all data)R1 = 0.041, wR2 = 0.092
Absolute structure parameter 0.05(7)

In this hypothetical example, the Flack parameter of 0.05(7) strongly supports the assigned (1R) configuration.

Conclusion

The determination of absolute configuration is a non-negotiable step in the development of chiral pharmaceuticals. Single-crystal X-ray diffraction, through the analysis of anomalous dispersion, provides the most reliable and unambiguous method for this purpose. While the process of obtaining suitable crystals can be challenging, the certainty it provides is invaluable. For cases where crystallization is not feasible, VCD offers a robust and increasingly accessible alternative. A thorough understanding of the principles, experimental workflows, and comparative strengths of these techniques empowers researchers to confidently and accurately characterize the stereochemistry of their molecules, paving the way for the development of safer and more effective drugs.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • BioTools, Inc. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Authier, A. (2016). Anomalous dispersion of X-rays in crystallography. IUCrJ, 3(3), 145-154. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

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  • Wikipedia. (2023, December 26). Flack parameter. Retrieved from [Link]

  • Yetnet. (n.d.). X-Ray Crystallography - Direct methods. Retrieved from [Link]

  • Universidad del País Vasco/Euskal Herriko Unibertsitatea. (n.d.). Structural resolution. The anomalous dispersion. Retrieved from [Link]

  • Cai, F., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(15), 4019-4027. Retrieved from [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1069. Retrieved from [Link]

  • Lodewyk, M. W., & Tantillo, D. J. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 1055, pp. 149-162). Humana Press. Retrieved from [Link]

  • Male, L., & Day, G. M. (2023). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(10), 1461-1476. Retrieved from [Link]

  • Stephens, P. J., McCann, D. M., Devlin, F. J., & Smith, A. B. (2006). Determination of the absolute configurations of natural products via density functional theory calculations of optical rotation, electronic circular dichroism, and vibrational circular dichroism: the cytotoxic sesquiterpene natural products quadrone, suberosenone, suberosanone, and suberosenol A acetate. Journal of Natural Products, 69(7), 1055-1064. Retrieved from [Link]

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  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Volume 2: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules. John Wiley & Sons.
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  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

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  • Di Mola, A., et al. (2018). X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. Chemistry – A European Journal, 24(51), 13449-13453. Retrieved from [Link]

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  • Gholami, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Retrieved from [Link]

  • Malinska, M., et al. (2021). Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. IUCrJ, 8(Pt 5), 754-764. Retrieved from [Link]

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  • Coles, S. J. (2020). Howard Flack and the Flack Parameter. Crystals, 10(9), 822. Retrieved from [Link]

  • Zhang, C., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1085885. Retrieved from [Link]

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Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (1R)-1-Pyridazin-3-ylethanol

Introduction: Navigating Structure Elucidation with NMR Spectroscopy In the landscape of modern drug discovery and development, the unambiguous determination of molecular structure is a cornerstone of success. Nuclear Ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Structure Elucidation with NMR Spectroscopy

In the landscape of modern drug discovery and development, the unambiguous determination of molecular structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for this purpose, offering unparalleled insights into the connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of (1R)-1-Pyridazin-3-ylethanol, a chiral molecule of interest due to the prevalence of the pyridazine motif in pharmacologically active compounds.

Given the absence of publicly available, experimentally-derived NMR spectra for (1R)-1-Pyridazin-3-ylethanol, this guide will pioneer a predictive analysis based on established principles of NMR spectroscopy and substituent effects. To ground this theoretical exploration in experimental reality, we will draw a direct comparison with the known NMR spectral data of a simpler, structurally related analogue, 3-methylpyridazine. This comparative approach will not only illuminate the expected spectral characteristics of our target molecule but also underscore the influence of a chiral hydroxyethyl substituent on the electronic environment of the pyridazine ring.

Predicted ¹H and ¹³C NMR Spectral Analysis of (1R)-1-Pyridazin-3-ylethanol

The structure of (1R)-1-Pyridazin-3-ylethanol presents a fascinating array of proton and carbon environments. The pyridazine ring, an electron-deficient heteroaromatic system, and the chiral ethanol sidechain each contribute distinct and predictable signals in the NMR spectra.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of (1R)-1-Pyridazin-3-ylethanol are numbered as follows:

Figure 1. Structure of (1R)-1-Pyridazin-3-ylethanol with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (1R)-1-Pyridazin-3-ylethanol in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the pyridazine ring protons and the sidechain protons.

  • Pyridazine Ring Protons (H4, H5, H6): These aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the two adjacent nitrogen atoms.

    • H6: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded, likely appearing as a doublet of doublets around δ 9.0-9.2 ppm.

    • H4 and H5: These protons would constitute an AB system, further split by their respective neighbors. H5 is anticipated to be at a slightly higher field than H4 due to its meta-relationship with the substituent. We can predict H5 to be around δ 7.4-7.6 ppm and H4 around δ 7.6-7.8 ppm.

  • Sidechain Protons (H7, H8, OH):

    • H7 (CH): This methine proton is attached to a carbon bearing an oxygen atom and adjacent to the pyridazine ring. It is expected to be a quartet (due to coupling with the three H8 protons) and appear in the range of δ 4.8-5.2 ppm.

    • H8 (CH₃): The methyl protons are expected to be a doublet (due to coupling with the H7 proton) and appear further upfield, around δ 1.5-1.7 ppm.

    • OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and could range from δ 2.0-5.0 ppm. A D₂O exchange experiment would confirm its assignment by causing the signal to disappear.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six unique carbon atoms in the molecule.

  • Pyridazine Ring Carbons (C3, C4, C5, C6):

    • C3: This carbon is substituted with the ethanol group and is adjacent to a nitrogen atom. Its chemical shift is predicted to be significantly downfield, likely in the range of δ 155-160 ppm.

    • C6: This carbon is also adjacent to a nitrogen atom and is expected to be deshielded, with a predicted chemical shift around δ 150-152 ppm.

    • C4 and C5: These carbons are expected to have chemical shifts in the aromatic region, with C5 likely appearing at a slightly higher field than C4. Predicted values are approximately δ 125-128 ppm for C5 and δ 128-132 ppm for C4.

  • Sidechain Carbons (C7, C8):

    • C7 (CH): The carbon atom bonded to the hydroxyl group will be deshielded, with an expected chemical shift in the range of δ 65-70 ppm.

    • C8 (CH₃): The methyl carbon will appear at a much higher field, predicted to be around δ 20-25 ppm.

Comparative Analysis: (1R)-1-Pyridazin-3-ylethanol vs. 3-Methylpyridazine

To provide a practical benchmark for our predictions, we will now compare the expected spectral data of (1R)-1-Pyridazin-3-ylethanol with the reported NMR data for 3-methylpyridazine.

NMR Data for the Comparative Compound: 3-Methylpyridazine

The experimental ¹H NMR data for 3-methylpyridazine in CDCl₃ shows signals at approximately δ 9.03 (H6), δ 7.39 (H5), δ 7.37 (H4), and δ 2.72 (CH₃) ppm.[2]

Parameter 3-Methylpyridazine (Experimental) (1R)-1-Pyridazin-3-ylethanol (Predicted)
Solvent CDCl₃CDCl₃
¹H Chemical Shifts (δ ppm) H6: ~9.03 (dd) H5: ~7.39 (dd) H4: ~7.37 (dd) CH₃: ~2.72 (s)H6: ~9.0-9.2 (dd) H5: ~7.4-7.6 (dd) H4: ~7.6-7.8 (dd) H7 (CH): ~4.8-5.2 (q) H8 (CH₃): ~1.5-1.7 (d) OH: ~2.0-5.0 (br s)
¹³C Chemical Shifts (δ ppm) C3: ~158 C4: ~125 C5: ~129 C6: ~150 CH₃: ~21C3: ~155-160 C4: ~128-132 C5: ~125-128 C6: ~150-152 C7 (CH): ~65-70 C8 (CH₃): ~20-25

Table 1. Comparison of NMR Spectral Data.

Discussion of Spectral Differences

The comparison between the predicted spectrum of (1R)-1-Pyridazin-3-ylethanol and the experimental spectrum of 3-methylpyridazine highlights the influence of the substituent at the C3 position.

  • ¹H NMR: The chemical shifts of the pyridazine ring protons (H4, H5, H6) are expected to be in a similar region for both compounds, as the primary electronic effects of the pyridazine ring itself dominate. However, the replacement of a methyl group with a 1-hydroxyethyl group is expected to cause subtle shifts. The electron-withdrawing nature of the hydroxyl group in the sidechain might lead to a slight downfield shift of the pyridazine protons compared to 3-methylpyridazine. The most significant difference, of course, is the appearance of the signals for the chiral sidechain in (1R)-1-Pyridazin-3-ylethanol (the quartet for H7 and the doublet for H8), which are absent in the simpler spectrum of 3-methylpyridazine.

  • ¹³C NMR: The chemical shift of C3 is expected to be in a similar downfield region for both compounds due to its direct attachment to the heteroaromatic ring. The introduction of the 1-hydroxyethyl group introduces two new signals for C7 and C8 in the aliphatic region of the spectrum for (1R)-1-Pyridazin-3-ylethanol. The chemical shift of C7 is particularly diagnostic, appearing in the characteristic range for a carbon atom bonded to an oxygen.

Experimental Protocols

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra, applicable to the analysis of pyridazine derivatives.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample (e.g., (1R)-1-Pyridazin-3-ylethanol) and transfer it to a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

NMR Data Acquisition

The following workflow outlines the general steps for acquiring NMR data on a modern spectrometer.

G cluster_0 NMR Data Acquisition Workflow Sample Preparation Sample Preparation Spectrometer Setup Spectrometer Setup Sample Preparation->Spectrometer Setup Locking and Shimming Locking and Shimming Spectrometer Setup->Locking and Shimming Acquire 1H Spectrum Acquire 1H Spectrum Locking and Shimming->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Data Processing Data Processing Acquire 13C Spectrum->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis

Figure 2. General workflow for NMR spectral analysis.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Determine the 90° pulse width.

    • Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Set the spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (1R)-1-Pyridazin-3-ylethanol. By comparing its expected spectral features with the known data for 3-methylpyridazine, we have highlighted the key structural information that can be gleaned from NMR spectroscopy. The detailed experimental protocols offer a robust framework for researchers to acquire high-quality NMR data for this and other novel pyridazine derivatives. As a powerful tool in the arsenal of synthetic and medicinal chemists, NMR spectroscopy, when applied with a solid understanding of its principles, continues to be indispensable for the advancement of chemical sciences.

References

  • LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Profile: (1R)-1-Pyridazin-3-ylethanol vs. (1R)-1-Pyridin-2-ylethanol

[1] Executive Summary: The Heteroatom Effect For medicinal chemists transitioning from pyridine to pyridazine scaffolds, the assumption of bioisosteric equivalence often leads to synthetic failure. While (1R)-1-Pyridin-2...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Heteroatom Effect

For medicinal chemists transitioning from pyridine to pyridazine scaffolds, the assumption of bioisosteric equivalence often leads to synthetic failure. While (1R)-1-Pyridin-2-ylethanol (A) and (1R)-1-Pyridazin-3-ylethanol (B) share a topological similarity, their electronic landscapes are divergent.[1]

The introduction of the second nitrogen atom in the pyridazine ring creates a


-deficient system  significantly more electron-withdrawing than pyridine. This fundamental shift dictates three critical reactivity divergences:
  • Acidity of the

    
    -Methine Proton:  The pyridazine ring stabilizes the benzylic carbanion intermediate more effectively, significantly increasing the risk of base-catalyzed racemization  for (B).
    
  • Basicity & Workup: Pyridazine (

    
    ) is drastically less basic than pyridine (
    
    
    
    ).[1] Standard acidic workups that retain pyridine in the aqueous phase will extract pyridazine into the organic layer.
  • Coordination Geometry: Unlike the monodentate pyridine, pyridazine acts as a diazine bridge , potentially poisoning palladium catalysts by forming stable dimers during cross-coupling reactions involving the alcohol.

Electronic Landscape & Physical Properties[1][2]

The reactivity differences are rooted in the ground-state electronic distribution.

Feature(1R)-1-Pyridin-2-ylethanol(1R)-1-Pyridazin-3-ylethanolImpact on Reactivity
Ring Basicity (

)
~5.23 (Conjugate Acid)~2.33 (Conjugate Acid)Pyridazine remains neutral at pH 4.0; Pyridine is protonated.[1]
Dipole Moment ~2.2 D~4.2 DPyridazine is more polar; higher water solubility.[1]

-Deficiency
ModerateHighPyridazine ring deactivates

pathways but accelerates nucleophilic attack on activated alcohols (

).[1]

-Proton Acidity
Moderate (

~28-30 in DMSO)
High (

~24-26 in DMSO)
High racemization risk for Pyridazine in presence of alkoxides or hydrides.[1]

Critical Reactivity Workflows

Module A: Activation (Mesylation/Tosylation)

The Challenge: Converting the hydroxyl group to a leaving group without racemizing the chiral center.

  • Pyridine (A): Standard conditions (

    
    ) work well. The pyridine nitrogen can act as an internal base/catalyst.[2]
    
  • Pyridazine (B): The increased acidity of the

    
    -proton means that excess base (especially stronger bases like DMAP) can trigger racemization after the mesylate is formed, via an elimination-addition or simple deprotonation mechanism.[1]
    

Optimized Protocol for Pyridazine-3-ylethanol: Use Collidine instead of Triethylamine. Collidine is non-nucleophilic and bulky, minimizing the risk of


-deprotonation while sufficiently neutralizing the HCl generated.
Module B: Oxidation to Ketone

The Challenge: Avoiding N-oxide formation while oxidizing the alcohol.

  • Pyridine (A): Susceptible to N-oxidation with peracids (mCPBA).[1]

  • Pyridazine (B): The electron-deficient ring is less susceptible to electrophilic attack (N-oxidation) but still reacts with strong peracids.[1]

  • Recommendation: Use MnO₂ (activated) or Dess-Martin Periodinane (DMP) .[1] These reagents are chemoselective for the alcohol and will not touch the diazine nitrogens.

Module C: Racemization Mechanics

The most critical failure mode for (1R)-1-Pyridazin-3-ylethanol is unexpected racemization.[1] The pyridazine ring acts as a strong electron sink, stabilizing the planar enolate-like transition state upon deprotonation.

Racemization cluster_0 Racemization Risk Factor Start (1R)-Pyridazin-3-ylethanol (Chiral) TS Planar Carbanion Intermediate (Stabilized by Diazine Ring) Start->TS Deprotonation (Fast due to EWG) Base Base (B:) Base->TS End_R (1R)-Isomer TS->End_R Reprotonation End_S (1S)-Isomer TS->End_S Reprotonation

Figure 1: Mechanism of base-catalyzed racemization.[1] The pyridazine ring (EWG) lowers the energy barrier for the planar intermediate compared to pyridine.

Experimental Protocols

Protocol 1: "Self-Validating" Mesylation of (1R)-1-Pyridazin-3-ylethanol

This protocol includes checkpoints to ensure chiral integrity.

Reagents:

  • (1R)-1-Pyridazin-3-ylethanol (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • 2,4,6-Collidine (1.5 eq)

  • DCM (anhydrous, 10 V)

Workflow:

  • Setup: Dissolve alcohol in DCM under

    
    .[1] Cool to -10°C  (Critical: Lower temperature suppresses deprotonation).[1]
    
  • Addition: Add Collidine. Then, add MsCl dropwise over 20 mins.

  • Monitor: Stir at 0°C. Monitor by TLC (EtOAc/Hex).

    • Validation Checkpoint 1: If reaction is sluggish >2h, do not warm to RT. Add 0.1 eq MsCl instead.[1] Warming promotes racemization.[1]

  • Quench: Pour into cold sat.

    
    .
    
  • Workup: Extract with DCM. Wash with 0.5 M Citric Acid (pH ~3-4).[1]

    • Why Citric Acid? Pyridazine (

      
       2.[1][3][4]3) will not  protonate significantly at pH 3-4 and will remain in the organic layer.[1] Pyridine impurities (
      
      
      
      5.[1][3]2) would be removed into the aqueous layer. This acts as a purification filter.
  • Analysis: Chiral HPLC (e.g., Chiralcel OD-H).[1]

    • Success Criteria: ee > 98%.[1]

Protocol 2: Racemization Stress Test

Before scaling up any basic alkylation (e.g., Williamson ether synthesis), run this test.

  • Dissolve 10 mg of (1R)-1-Pyridazin-3-ylethanol in the target solvent (e.g., DMF).[1]

  • Add the target base (e.g., NaH, K2CO3, or Cs2CO3) at 1.0 eq.

  • Stir at reaction temperature for 1 hour.

  • Quench with mild acid (Acetic acid).

  • Analyze by Chiral HPLC.[1]

    • Result: If ee drops <95%, the base is too strong. Switch to Ag₂O (Silver Oxide) mild alkylation conditions.[1]

Coordination Chemistry & Catalysis Impact

When using these alcohols as substrates in Pd-catalyzed cross-couplings (e.g., on a ring halogen), the nitrogen geometry matters.

Chelation cluster_Py Pyridine (Monodentate) cluster_Pdz Pyridazine (Bridging) Py Pyridine-N Pd1 Pd(II) Py->Pd1 Standard Binding Pdz1 Pyridazine-N1 PdA Pd Pdz1->PdA Bridge Catalyst Dimerization (Deactivation) Pdz2 Pyridazine-N2 PdB Pd Pdz2->PdB

Figure 2: Catalyst poisoning mechanism. Pyridazine can bridge two metal centers, potentially deactivating homogeneous catalysts.

Mitigation: When coupling pyridazine substrates, use bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) that sterically prevent the formation of bridged dimeric species.

References

  • Basicity of Diazines

    • Title: pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: Kaljurand, I. et al. J. Org. Chem. (2005).[1]

    • Data: Pyridine pKa 5.23 vs Pyridazine pKa 2.33.[1]

    • [1]

  • Racemization of Heteroarylethanols

    • Title: Chemoenzymatic Preparation of 1-Heteroarylethanols.[1][5]

    • Source: Mangas-Sanchez, J. et al. J. Org.[1] Chem. (2011).[1]

    • Insight: Discusses lipase resolution and chemical handling of sensitive heteroaryl alcohols.
    • [1]

  • Pyridazine Synthesis & Reactivity

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[6]

    • Source: Wermuth, C.G. Med.[1] Chem. Commun. (2011).[1]

    • Insight: Detailed electronic comparison and dipole moments.
  • Metal Coordination of Diazines

    • Title: Coordination chemistry of pyridazine and its deriv
    • Source: Steel, P.J. Coord.[1][3][7][8] Chem. Rev. (1990).[1]

    • Insight: Bridging modes of pyridazine ligands.
    • [1]

Sources

Validation

Establishing Optical Rotation Standards for Pure (1R)-1-Pyridazin-3-ylethanol: A Comparative and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral drug development and asymmetric synthesis, the precise characterization of enantiomerically pure compounds is paramount. The opti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral drug development and asymmetric synthesis, the precise characterization of enantiomerically pure compounds is paramount. The optical rotation of a chiral molecule is a fundamental physical property that not only confirms its stereochemical identity but also serves as a critical quality attribute for purity assessment. This guide addresses the establishment of a reliable optical rotation standard for (1R)-1-Pyridazin-3-ylethanol, a heterocyclic chiral alcohol of interest in medicinal chemistry.

Given the absence of a universally established specific rotation value for this compound in publicly accessible literature, this document provides a comprehensive framework for its determination. We will delve into the foundational principles of polarimetry, present a rigorous, self-validating experimental protocol for measuring its specific rotation, and contextualize the obtained value through comparison with structurally related chiral alcohols.

The Principle of Optical Rotation: A Chiroptical Phenomenon

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[1] This phenomenon arises from the differential interaction of left- and right-circularly polarized components of light with the asymmetric electronic environment of a chiral molecule.[2] The magnitude and direction of this rotation are unique to the molecule's three-dimensional structure.

The specific rotation, denoted as ([α]^T_λ), is a standardized measure of a compound's optical activity and is defined as the observed angle of rotation (α) for a solution with a concentration of 1 g/mL in a 1-decimeter (dm) path length tube.[3][4] It is calculated using the following formula:

[[α]^T_λ = \frac{α}{c \cdot l}]

Where:

  • α is the observed rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line at 589 nm).

  • c is the concentration of the sample in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

Several factors can influence the measured optical rotation, including temperature, wavelength, solvent, and concentration.[3] Therefore, these parameters must be strictly controlled and reported to ensure the reproducibility and validity of the established standard.

Establishing a Reference Standard for (1R)-1-Pyridazin-3-ylethanol: An Experimental Protocol

The following protocol outlines the steps to accurately determine the specific rotation of (1R)-1-Pyridazin-3-ylethanol. This procedure is designed to be self-validating by incorporating system suitability checks and meticulous control of experimental variables.

Instrumentation and Materials
  • Polarimeter : A calibrated instrument with an accuracy of at least ±0.01°. For this protocol, a sodium D-line (589 nm) light source is specified.

  • Polarimeter Cell : A 1.00 dm path length cell, thermostatted to maintain a constant temperature.

  • Analytical Balance : Calibrated, with a readability of 0.1 mg.

  • Volumetric Flasks : Class A, various sizes.

  • Solvent : HPLC-grade methanol (or another appropriate, specified solvent).

  • Sample : High-purity, enantiomerically pure (1R)-1-Pyridazin-3-ylethanol (enantiomeric excess >99%, confirmed by chiral chromatography).

Experimental Workflow

G cluster_prep Preparation cluster_meas Measurement cluster_calc Calculation & Reporting inst_cal Instrument Calibration (Zeroing with solvent blank) sample_prep Sample Preparation (Accurate weighing and dissolution) inst_cal->sample_prep Ensure accuracy temp_eq Temperature Equilibration (20°C ± 0.5°C) sample_prep->temp_eq Load sample cell meas_replicates Measure Optical Rotation (n=5 replicates) temp_eq->meas_replicates Maintain stability calc_avg Calculate Average Rotation (α) meas_replicates->calc_avg Data collection calc_sr Calculate Specific Rotation [α] calc_avg->calc_sr Input into formula report Report Value with Full Experimental Parameters calc_sr->report Final documentation

Caption: Workflow for determining the specific rotation of (1R)-1-Pyridazin-3-ylethanol.

Step-by-Step Procedure
  • Instrument Preparation and Calibration :

    • Turn on the polarimeter and allow the sodium lamp to warm up until a stable light intensity is achieved.

    • Set the temperature control for the sample chamber to 20°C.

    • Fill the 1.00 dm polarimeter cell with the chosen solvent (e.g., methanol). Ensure no air bubbles are present in the light path.

    • Place the solvent-filled cell in the polarimeter and allow it to equilibrate to 20°C ± 0.5°C.

    • Perform a zero-point calibration according to the instrument's operating procedure. This "solvent blank" reading will be subtracted from the sample readings.

  • Sample Preparation :

    • Accurately weigh approximately 100 mg of pure (1R)-1-Pyridazin-3-ylethanol into a 10 mL Class A volumetric flask.

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.

    • Calculate the exact concentration (c) in g/mL.

  • Measurement :

    • Rinse the polarimeter cell with the prepared sample solution two to three times.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell into the thermostatted sample chamber of the polarimeter.

    • Allow the sample to thermally equilibrate for at least 10 minutes.

    • Measure the optical rotation. Record at least five replicate readings.

  • Calculation and Reporting :

    • Calculate the average of the five replicate readings to obtain the observed rotation (α).

    • Correct the observed rotation by subtracting the solvent blank reading.

    • Calculate the specific rotation using the formula provided in Section 1.

    • The final reported value should include the temperature, wavelength, concentration, and solvent used, for example: ([α]^{20}_D = +XX.X° (c = 0.01, \text{Methanol})).

Comparative Analysis with Structurally Similar Alcohols

To provide a frame of reference for the experimentally determined optical rotation of (1R)-1-Pyridazin-3-ylethanol, it is useful to compare it with known values of other chiral secondary alcohols. While the electronic and steric properties of the pyridazine ring will uniquely influence the chiroptical properties, a comparison with simpler analogs can offer a general expectation of the magnitude and sign of rotation.

CompoundStructureConfigurationSpecific Rotation ([α]^{T}λ)Conditions
(R)-2-ButanolCH₃CH(OH)CH₂CH₃R-13.52°25°C, neat
(S)-2-ButanolCH₃CH(OH)CH₂CH₃S+13.52°25°C, neat[3]
(R)-1-PhenylethanolC₆H₅CH(OH)CH₃R+45° ± 1°c=5, methanol[5]
(S)-1-PhenylethanolC₆H₅CH(OH)CH₃S-45.5°23°C, c=5, methanol[6]
(1R)-1-Pyridazin-3-ylethanolC₄H₃N₂CH(OH)CH₃RTo be determinede.g., 20°C, Methanol

Table 1: Comparison of specific rotation values for selected chiral secondary alcohols.

The data in Table 1 illustrate that the magnitude and sign of rotation are highly dependent on the substituents at the chiral center. The presence of the electron-deficient and aromatic pyridazine ring in the target compound is expected to result in a specific rotation that is distinct from the simple alkyl or phenyl analogs. Notably, for many chiral pyridazinone derivatives, the R-enantiomers have been reported to be levorotatory (-).[7]

Ensuring Trustworthiness: A Self-Validating System

The scientific integrity of the established standard rests on the robustness and validation of the measurement protocol. Key elements that ensure trustworthiness include:

  • Purity of the Analyte : The enantiomeric and chemical purity of the (1R)-1-Pyridazin-3-ylethanol sample must be of the highest available grade, as impurities can significantly affect the observed rotation.

  • Instrument Calibration : Regular calibration of the polarimeter with certified quartz plates or standard sucrose solutions is crucial for ensuring accuracy.[8]

  • Control of Variables : As detailed in the protocol, strict control over temperature, solvent, concentration, and wavelength is non-negotiable for reproducibility.

  • Replicate Measurements : Performing multiple readings and averaging the results minimizes random error and provides a measure of the precision of the measurement.

G Validation Method Validation Specificity Linearity Precision Accuracy Robustness Specificity Specificity (Unaffected by impurities) Linearity Linearity (Rotation vs. Concentration) Precision Precision (Repeatability) Accuracy Accuracy (Closeness to true value) Robustness Robustness (Insensitive to small variations)

Caption: Key parameters for the validation of a polarimetric method.

Conclusion

The establishment of a reliable optical rotation standard for a novel chiral compound like (1R)-1-Pyridazin-3-ylethanol is a foundational step for its use in research and development. In the absence of a compendial value, a meticulously executed and well-documented in-house determination is essential. By adhering to the principles and protocols outlined in this guide, researchers can generate a trustworthy specific rotation value. This, in turn, enables the consistent monitoring of stereochemical integrity, facilitates quality control, and supports the regulatory requirements inherent in drug development. The comparative data provided serves as a valuable benchmark, placing the chiroptical properties of this specific pyridazine derivative within the broader context of chiral secondary alcohols.

References

  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylethanol. PubChem. Retrieved from [Link]

  • LCGC North America. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Development and validation of a modified polarimetric assay method for small volume samples. Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved from [Link]

  • PubMed. (2012, June 15). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Certification of Standard Reference Material® 17g: Sucrose Optical Rotation. NIST Technical Series Publications. Retrieved from [Link]

  • Frontiers. (2021, February 9). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Retrieved from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

  • Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Enantiomeric Purity for (1R)-1-Pyridazin-3-ylethanol Utilizing Mosher Esters

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharm...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of enantiomeric purity.[3] This guide provides an in-depth, technical comparison for validating the enantiomeric purity of (1R)-1-Pyridazin-3-ylethanol, a chiral building block of significant interest, with a primary focus on the robust and widely adopted Mosher ester analysis.

The Criticality of Enantiomeric Purity in Drug Development

The distinct three-dimensional arrangement of atoms in enantiomers dictates their interaction with chiral biological targets such as enzymes and receptors.[4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[1] Therefore, the development of single-enantiomer drugs has become standard practice to enhance efficacy and patient safety.[3][4] Accurate and reliable analytical methods are thus indispensable for determining enantiomeric excess (e.e.) throughout the drug development lifecycle.

Mosher Ester Analysis: A Gold Standard for Chiral Alcohols

The Mosher ester method is a powerful NMR-based technique for determining the enantiomeric purity and absolute configuration of chiral alcohols and amines.[5][6] The methodology involves the derivatization of the chiral alcohol with an enantiomerically pure chiral derivatizing agent (CDA), α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acyl chloride (MTPA-Cl).[7][8]

This reaction converts a mixture of enantiomers into a mixture of diastereomers.[9] Diastereomers possess different physical and chemical properties, leading to distinct signals in their NMR spectra, which allows for their differentiation and quantification.[8]

The Underlying Principle: Anisotropic Effects in NMR

The diagnostic power of Mosher ester analysis lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the preferred conformation of the resulting diastereomeric esters, the substituents at the stereocenter of the alcohol will experience different shielding or deshielding effects from the phenyl ring's magnetic field.[10][11] This results in measurable differences in the chemical shifts (Δδ) of the protons near the stereocenter, enabling the determination of enantiomeric excess by integrating the corresponding signals.[12]

Experimental Workflow: From Derivatization to Data Analysis

The following diagram illustrates the logical flow of the Mosher ester analysis for (1R)-1-Pyridazin-3-ylethanol.

Mosher_Ester_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis & Interpretation Analyte (1R)-1-Pyridazin-3-ylethanol Reaction_R Esterification with (R)-MTPA-Cl Analyte->Reaction_R Pyridine Reaction_S Esterification with (S)-MTPA-Cl Analyte->Reaction_S Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->Reaction_R S_MTPA (S)-MTPA-Cl S_MTPA->Reaction_S NMR_R ¹H NMR of (R)-MTPA Ester Reaction_R->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester Reaction_S->NMR_S Integration Signal Integration NMR_R->Integration NMR_S->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Experimental workflow for Mosher's ester analysis.

Detailed Experimental Protocol

Materials:

  • (1R)-1-Pyridazin-3-ylethanol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)[7]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)[7]

  • Anhydrous Pyridine

  • Anhydrous Deuterated Chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a dry NMR tube, dissolve approximately 2.5 mg of (1R)-1-Pyridazin-3-ylethanol in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).

    • Add a slight molar excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.[7]

    • Cap the NMR tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • Preparation of (S)-MTPA Ester:

    • In a separate, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.[7]

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers. For complex spectra, 2D NMR techniques (e.g., COSY) may be beneficial.

    • To determine the enantiomeric excess, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.[7] The enantiomeric excess can be calculated using the formula: e.e. (%) = [ (Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer) ] x 100

Interpreting the NMR Data

The key to determining the absolute configuration lies in the analysis of the chemical shift differences (Δδ = δS - δR) for protons on either side of the original stereocenter.[13] Based on the established conformational model of Mosher esters, protons on one side of the chiral center in the (S)-ester will be shielded (shifted upfield) relative to the (R)-ester, while protons on the other side will be deshielded (shifted downfield).[10]

Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher Esters of (1R)-1-Pyridazin-3-ylethanol

ProtonsExpected Sign of ΔδRationale
Methyl Protons (-CH₃) Positive These protons are expected to lie in the shielding cone of the phenyl group in the (R)-ester, thus δR < δS.
Methine Proton (-CH-) Negative The methine proton is typically deshielded in the (S)-ester relative to the (R)-ester.
Pyridazine Ring Protons Variable The sign of Δδ will depend on their spatial orientation relative to the MTPA phenyl group. Protons closer to the phenyl ring will experience a greater effect.

Comparison with Alternative Methodologies

While Mosher ester analysis is a powerful tool, other techniques are also widely employed for determining enantiomeric purity. The choice of method often depends on factors such as sample availability, required sensitivity, and throughput.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantiomeric separation in the pharmaceutical industry.[3] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[14]

Advantages over Mosher's Method:

  • Higher Sensitivity: HPLC detectors (e.g., UV, MS) generally offer higher sensitivity than NMR, making it suitable for trace analysis.[7]

  • Direct Analysis: No chemical derivatization is required, which eliminates the risk of kinetic resolution or racemization during the reaction.

  • Higher Throughput: Once a method is developed, HPLC can analyze samples more rapidly than the multi-step Mosher analysis.

Disadvantages:

  • Method Development: Finding a suitable chiral column and mobile phase can be time-consuming and resource-intensive.[14]

  • Requires Reference Standards: To determine the absolute configuration, an authentic sample of a single enantiomer is typically required.[7]

Comparative Summary of Analytical Methods

FeatureMosher's Ester Analysis (NMR)Chiral HPLC
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[7]Physical separation of enantiomers on a chiral stationary phase.[7]
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[7]Chromatogram with baseline-separated peaks for each enantiomer.[7]
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.[5]No, requires a standard of known absolute configuration.[7]
Sample Requirement Typically requires milligrams of sample.[7]Can be performed with smaller sample quantities.[7]
Development Time Generally applicable with minimal development.[7]Requires method development to find a suitable CSP and mobile phase.[7]
Instrumentation Requires access to an NMR spectrometer.[7]Requires a dedicated HPLC system with a chiral column.[7]

Conclusion: A Self-Validating System for Unambiguous Results

The Mosher ester analysis, when performed correctly, serves as a self-validating system. The preparation and comparison of both (R)- and (S)-MTPA esters provide a robust internal check for the consistency of the results.[5] For the validation of the enantiomeric purity of (1R)-1-Pyridazin-3-ylethanol, the Mosher method offers an unparalleled ability to simultaneously determine enantiomeric excess and confirm the absolute configuration without the need for an enantiomerically pure standard.

While chiral HPLC provides a high-throughput and sensitive alternative for routine quality control once a method is established, the Mosher ester analysis remains an indispensable tool in research and development for its definitive structural elucidation capabilities. The judicious application of these complementary techniques provides a comprehensive and reliable approach to ensuring the stereochemical integrity of chiral drug candidates.

References

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025, September 28).
  • Chirality in drug development: from racemic mixtures to enantiopure substances. Ardena Insight.
  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Chemistry LibreTexts.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth.
  • A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Benchchem.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Sigma-Aldrich.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.
  • Mosher's Acid - The Retort. (2012, October 22). The Retort.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • 23.2: Derivatization. (2024, November 12). Chemistry LibreTexts.
  • The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry. (2026, January 29).
  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. (2018, June 12). MDPI.
  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001, February 26). Illinois Chemistry.

Sources

Validation

Comparative Stability of Pyridazine vs. Pyrimidine Chiral Alcohols: A Technical Guide for Asymmetric Synthesis

Introduction: Diazine Chiral Alcohols in Drug Design Chiral heteroaryl alcohols are foundational building blocks in modern drug discovery. However, the exact positioning of the nitrogen atoms within the diazine ring—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Diazine Chiral Alcohols in Drug Design

Chiral heteroaryl alcohols are foundational building blocks in modern drug discovery. However, the exact positioning of the nitrogen atoms within the diazine ring—specifically 1,2-diazine (pyridazine) versus 1,3-diazine (pyrimidine)—profoundly alters the electronic landscape of the molecule. This subtle structural shift dictates the chemical and stereochemical stability of the adjacent chiral carbinol center. For process chemists and drug development professionals, understanding these divergent degradation pathways is critical for selecting appropriate synthetic routes, resolution methods, and storage conditions.

Mechanistic Drivers of Stereochemical Instability

Pyridazine Chiral Alcohols: Base-Sensitivity and Thermal Dismutation

The adjacent N-N bond in the pyridazine ring exerts a powerful inductive electron-withdrawing effect. This significantly increases the acidity of the alpha-proton at the chiral center. Consequently, under basic conditions, the proton can be easily abstracted, generating a planar enolate-like intermediate that reprotonates from either face, leading to rapid racemization[1]. Furthermore, classical


 inversions on chiral pyridazinones often fail to achieve complete inversion, yielding partially racemized mixtures due to these electronic vulnerabilities[2].

Beyond stereochemical lability, pyridazinyl carbinols (such as pyridazinyl-4-carbinols) suffer from unique thermal instability. At elevated temperatures, they undergo thermal dismutation, irreversibly degrading into 4-alkyl-pyridazines and pyridazinyl ketones[3].

Pyrimidine Chiral Alcohols: Acid-Catalyzed Cyclization

Pyrimidines exhibit a distinct instability profile. The 1,3-nitrogen arrangement creates an optimal geometry for anchimeric assistance under acidic conditions. A well-documented mechanism for the acid-catalyzed racemization of pyrimidine-derived chiral alcohols (e.g., 1-heteroaryloxy-2,3-propanediols) involves the protonation of the pyrimidine nitrogen. This triggers an intramolecular cyclization, forming a transient cyclic intermediate. Subsequent ring-opening generates an achiral intermediate that regenerates either enantiomer, resulting in rapid racemization in acidic media[4].

Comparative Stability Profiles

The following table summarizes the quantitative and qualitative stability metrics distinguishing these two classes of chiral alcohols.

ParameterPyridazine Chiral AlcoholsPyrimidine Chiral Alcohols
Heteroatom Arrangement 1,2-diazine1,3-diazine
Primary Degradation Pathway Thermal dismutation[3]Acid-catalyzed cyclization[4]
Racemization Trigger Basic conditions (

-deprotonation)[1]
Acidic conditions (N-protonation)[4]
Solvent Compatibility Stable in protic solvents (MeOH, n-BuOH); rapidly degrades in non-polar solvents (Toluene)[5]Broadly stable across organic solvents; highly sensitive to strong aqueous acids
Preferred Synthetic Route Biocatalytic reduction (KRED) at neutral pH to avoid thermal/basic stress[5]Asymmetric transition-metal catalysis or lipase-catalyzed kinetic resolution

Mechanistic Visualization

G Start Enantiopure Heteroaryl Alcohol Base Basic Media (Pyridazine Sensitivity) Start->Base OH- Acid Acidic Media (Pyrimidine Sensitivity) Start->Acid H+ Dismutation Thermal Dismutation (Pyridazine Specific) Start->Dismutation Heat (>50°C) Enolate Planar Enolate Intermediate (Alpha-Deprotonation) Base->Enolate Cyclic Achiral Cyclic Intermediate (N-Protonation & Cyclization) Acid->Cyclic Racemate Racemized Product (50:50 R/S) Enolate->Racemate Reprotonation Cyclic->Racemate Ring Opening

Mechanistic pathways of degradation and racemization in diazine chiral alcohols.

Experimental Workflows: Assessing and Mitigating Racemization

To ensure scientific integrity and high product yield, the following self-validating protocols are designed to track and mitigate racemization during the synthesis and storage of diazine chiral alcohols.

Protocol 1: Kinetic Stability Tracking via Chiral HPLC

Purpose: To quantify the racemization half-life (


) of heteroaryl chiral alcohols under varying pH conditions.
Causality:  By monitoring the enantiomeric excess (

) over time against an internal standard, researchers can pinpoint the exact pH threshold that triggers achiral intermediate formation, allowing for the optimization of downstream coupling conditions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the enantiopure chiral alcohol (>99%

    
    ) in a solvent mixture mimicking intended reaction conditions (e.g., 10% MeOH in aqueous buffer) to a concentration of 1 mg/mL. Add a stereochemically stable internal standard (e.g., biphenyl).
    
  • Environmental Control: Aliquot the solution into three separate vials adjusted to pH 2.0 (acidic), pH 7.4 (neutral), and pH 10.0 (basic). Maintain at a constant temperature of 25 °C using a thermomixer.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Critical Step: Immediately quench basic samples with dilute acetic acid, and acidic samples with mild

    
     to halt the racemization process instantly[1].
    
  • Chiral HPLC Analysis: Analyze the quenched samples using a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD) with an isocratic eluent (e.g., n-hexane/IPA)[2]. Plot

    
     vs. time to extract the racemization rate constant (
    
    
    
    ).
Protocol 2: Biocatalytic Synthesis and Solvent Stabilization of Pyridazinyl Alcohols

Purpose: To synthesize highly sensitive pyridazine chiral alcohols and prevent post-reaction decomposition. Causality: Traditional chemical reductions or alkylations often lead to racemization due to basic conditions or thermal stress[2]. Ketoreductase (KRED) enzymes operate at mild pH and ambient temperature, preserving the chiral center. Post-reaction, pyridazine alcohols are highly prone to decomposition in non-polar solvents (like toluene) but are stabilized via hydrogen bonding networks in protic solvents[5].

Step-by-Step Methodology:

  • Enzymatic Reduction: Suspend the pyridazinyl ketone precursor in a pH 7.0 phosphate buffer containing the optimized KRED variant,

    
     cofactor, and a glucose/glucose dehydrogenase (GDH) recycling system.
    
  • Incubation: Stir the biphasic mixture at 30 °C until complete conversion is observed via LC-MS. Operating strictly at 30 °C prevents the thermal dismutation characteristic of pyridazinyl carbinols[3].

  • Extraction: Extract the aqueous layer with ethyl acetate and dry the combined organic layers over anhydrous

    
    .
    
  • Solvent Exchange & Stabilization: Filter and concentrate the organic layer under reduced pressure at <35 °C. Do not store the concentrated product in toluene, as purity can degrade rapidly (e.g., dropping from 78% to 45% over 72h at 50 °C)[5]. Instead, immediately reconstitute the chiral alcohol in n-butanol or methanol, which suppresses decomposition to <8% degradation over 48h[5].

References

  • Chapter 3: Racemization, Enantiomerization and Diastereomerization - Books. Royal Society of Chemistry.
  • Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists.
  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I: Synthesis of the Pyridazinyl Imidazolidinone Intermediate Enabled by Biocatalysis and CSTR Technologies.
  • Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Recent Advances in Pyridazine Chemistry.

Sources

Comparative

Benchmarking Synthesis of (1R)-1-Pyridazin-3-ylethanol: Biocatalytic KRED vs. Ru-Catalyzed Transfer Hydrogenation

Executive Summary This technical guide benchmarks two primary methodologies for the asymmetric synthesis of (1R)-1-Pyridazin-3-ylethanol , a critical chiral pharmacophore found in MET kinase inhibitors and other heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide benchmarks two primary methodologies for the asymmetric synthesis of (1R)-1-Pyridazin-3-ylethanol , a critical chiral pharmacophore found in MET kinase inhibitors and other heterocyclic drug candidates. We compare Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) against Biocatalytic Ketoreduction (KRED) .

While chemical catalysis using Noyori-Ikariya type complexes offers a robust, well-understood pathway, our analysis indicates that biocatalytic reduction is the superior route for pharmaceutical applications . The biocatalytic approach circumvents the catalyst poisoning often caused by the pyridazine nitrogens, delivers superior enantiomeric excess (>99.5% ee), and eliminates heavy metal remediation from the downstream process.

Scientific Background & The "Pyridazine Challenge"

The target molecule, (1R)-1-Pyridazin-3-ylethanol , is derived from the reduction of 1-(pyridazin-3-yl)ethanone.

The Chemo-Selectivity Problem

Pyridazines present a unique challenge in organometallic catalysis. The


 nitrogen atoms in the diazine ring are strong 

-donors. In traditional hydrogenation, these nitrogens can coordinate to the metal center (Ru, Rh, Pd), displacing labile ligands or occupying vacant sites required for substrate binding. This "catalyst poisoning" often necessitates:
  • Higher catalyst loadings (increasing cost and metal waste).

  • Strongly acidic conditions (to protonate the pyridine ring, which may degrade sensitive substrates).

  • Use of coordinating solvents that may dampen reactivity.

The Stereochemical Target

The (1R)-enantiomer is typically the bioactive conformer. Achieving high enantiomeric excess (ee) is non-negotiable in drug development to prevent off-target toxicity associated with the (S)-distomer.

Route A: Chemical Synthesis (Ru-Catalyzed ATH)[1]

Mechanism: Metal-Ligand Bifunctional Catalysis

The industry standard for reducing heteroaromatic ketones is Asymmetric Transfer Hydrogenation (ATH) using RuCl(p-cymene)[(S,S)-TsDPEN] . The reaction proceeds via a concerted mechanism where the ruthenium center binds the hydride and the amine ligand protonates the carbonyl oxygen, bypassing the need for direct metal-oxygen coordination.

Experimental Protocol
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya catalyst).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Workflow:

  • Charge: To a reactor, add 1-(pyridazin-3-yl)ethanone (1.0 eq) and anhydrous DCM (5-10 volumes).

  • Degas: Sparge the solution with nitrogen for 15 minutes to remove oxygen (critical to prevent Ru oxidation).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%). Note: Higher loading is required due to pyridazine coordination.

  • Initiation: Add HCOOH/TEA complex (2.0 - 3.0 eq) dropwise at 0°C.

  • Reaction: Warm to ambient temperature (20-25°C) and stir for 12-24 hours. Monitor via HPLC.[1]

  • Quench: Add water and separate layers. Wash organic layer with sat. NaHCO3 to remove residual formic acid.

  • Purification: Silica gel chromatography or crystallization.[2]

Visualization: Ru-ATH Catalytic Cycle

Ru_ATH_Cycle cluster_cycle Ru-TsDPEN Catalytic Cycle Ru_Pre Ru-Complex (Pre-catalyst) Ru_H 16e- Ru-Hydride Species (Active Catalyst) Ru_Pre->Ru_H Activation (HCOOH) TS Transition State (Concerted H-Transfer) Ru_H->TS + Substrate (Ketone) Ru_Amido 18e- Ru-Amido Species TS->Ru_Amido Release Product ((1R)-Alcohol) Product (1R)-1-Pyridazin-3-ylethanol TS->Product Ru_Amido->Ru_H Regeneration (+ HCOOH) Substrate 1-(Pyridazin-3-yl)ethanone Substrate->TS

Figure 1: Mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation showing the hydride transfer cycle.

Route B: Biocatalytic Synthesis (KRED)

Mechanism: Enzymatic Stereoselective Reduction

Ketoreductases (KREDs), also known as Carbonyl Reductases (CRs), utilize the cofactor NADPH to transfer a hydride to the si-face or re-face of the ketone with exquisite precision. For the (1R)-alcohol, an "Anti-Prelog" KRED is typically selected. The system requires a cofactor recycling system (Glucose Dehydrogenase - GDH) to regenerate NADPH.

Experimental Protocol
  • Enzyme: Engineered KRED (e.g., variants derived from Lactobacillus kefir or commercial Codexis KRED-P1 series).

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0) + MgSO4 (2 mM).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM K-Phosphate buffer (pH 7.0) containing 2 mM MgSO4.

  • Substrate Solution: Dissolve 1-(pyridazin-3-yl)ethanone in Isopropanol (IPA) or DMSO (10% v/v of final volume) to assist solubility.

  • Cofactor Mix: Add Glucose (1.5 eq) and NADP+ (1.0 g/L) to the buffer.

  • Enzyme Charge: Add GDH (10 U/mL) and the specific KRED (5-10 g/L enzyme powder).

  • Reaction: Add the substrate solution to the aqueous enzyme mix. Stir gently at 30°C.

  • pH Control: Monitor pH; keep between 6.5–7.5 using 1M NaOH (gluconic acid byproduct lowers pH).

  • Workup: Once conversion >99% (approx. 6-12h), add EtOAc or MTBE to extract the product. The emulsion may require filtration through Celite.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Visualization: Biocatalytic Recycling System

Biocatalysis cluster_main Main Reaction (KRED) cluster_recycle Cofactor Recycling (GDH) Substrate 1-(Pyridazin-3-yl)ethanone KRED KRED Enzyme Substrate->KRED Product (1R)-1-Pyridazin-3-ylethanol KRED->Product NADP NADP+ KRED->NADP Oxidation Glucose Glucose GDH GDH Enzyme Glucose->GDH Gluconic Gluconic Acid GDH->Gluconic NADPH NADPH GDH->NADPH Reduction NADPH->KRED Hydride Source NADP->GDH Recycling

Figure 2: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor recycling.

Benchmarking Analysis

The following table contrasts the performance of both routes based on typical industrial parameters for heteroaromatic ketone reduction.

MetricChemical Route (Ru-ATH)Biocatalytic Route (KRED)Analysis
Enantiomeric Excess (ee) 90% - 96%> 99.5% Enzymes offer superior steric control, critical for clinical candidates.
Catalyst Loading 0.5 - 1.0 mol%1 - 5 wt% (Enzyme)Chemical route requires high loading due to pyridazine poisoning.
Reaction Conditions Organic Solvent, Inert GasAqueous Buffer, AirBiocatalysis is safer and greener (no chlorinated solvents).
Purification Chromatography often requiredExtraction + StrippingBiocatalysis yields fewer side products; easier downstream processing.
Residual Metal Ru contamination risk (ppm)None Chemical route requires scavenging steps (e.g., Smopex) to meet ICH limits.
Scalability High (Standard reactors)High (Fermentation/Bioreactors)Both are scalable, but KRED has lower CAPEX for safety/containment.
Expert Insight: Why Biocatalysis Wins Here

For phenyl ketones, Ru-ATH is often sufficient. However, for pyridazinyl ketones, the chemical route struggles with "background reaction" (non-selective reduction) and catalyst deactivation. The nitrogen atoms in the pyridazine ring compete with the TsDPEN ligand for the Ruthenium center.

Biocatalysts are unaffected by this coordination chemistry. The enzyme's active site binds the ketone moiety specifically, ignoring the distal nitrogen lone pairs. This results in a robust process where the E-factor (waste mass / product mass) is significantly lower because no heavy metal remediation or extensive column chromatography is needed.

Conclusion

For the synthesis of (1R)-1-Pyridazin-3-ylethanol :

  • Choose the Chemical Route only if you lack access to a KRED screening kit or need gram-scale material immediately and accept lower optical purity (requiring recrystallization).

  • Choose the Biocatalytic Route for all high-quality, scalable applications. It provides the highest optical purity (>99% ee), eliminates heavy metal risks, and offers a superior environmental profile.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Codexis Inc. (2025). Ketoreductase (KRED) Screening Kits for Chiral Alcohol Synthesis. Codexis Product Guide. [Link]

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Heteroaromatic Ketones. Organic Letters, 2(12), 1749–1751. [Link]

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols. Applied Microbiology and Biotechnology, 76, 237–248. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of (1R)-1-Pyridazin-3-ylethanol

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Patterns of (1R)-1-Pyridazin-3-ylethanol A Predictive and Comparative Analysis for Structural Elucidation Guide Overview: This technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation Patterns of (1R)-1-Pyridazin-3-ylethanol

A Predictive and Comparative Analysis for Structural Elucidation

Guide Overview: This technical guide provides a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns for (1R)-1-Pyridazin-3-ylethanol. In the absence of published experimental spectra for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals who may encounter this compound or its structural analogs. By applying fundamental principles of mass spectrometry and drawing comparisons with related structures, we can construct a reliable, theoretical framework for its identification and structural characterization. This guide explains the causal mechanisms behind predicted fragmentations, offers a robust experimental protocol for data acquisition, and presents the information in a clear, comparative format to support researchers in their analytical endeavors.

Foundational Principles: Predicting Fragmentation

The fragmentation of (1R)-1-Pyridazin-3-ylethanol under electron ionization is predicted to be governed by the distinct chemical properties of its two primary structural motifs: the secondary alcohol side-chain and the pyridazine heterocyclic ring. The initial ionization event will likely involve the removal of a non-bonding electron from either the oxygen atom of the hydroxyl group or one of the nitrogen atoms in the pyridazine ring, as these are the sites of highest electron density. The resulting molecular ion (M⁺˙) is highly energetic and will undergo fragmentation through competitive pathways to yield more stable charged species.

Our analysis will focus on two primary types of fragmentation:

  • Side-Chain Fragmentation: Dominated by pathways typical for secondary alcohols.

  • Heterocyclic Ring Fragmentation: Characterized by cleavages specific to the pyridazine core.

Predicted Fragmentation Pathways of the Ethanol Side-Chain

Alcohols are well-known to fragment via two major, predictable pathways in a mass spectrometer: alpha-cleavage and dehydration.[1][2] These processes are driven by the formation of stable, resonance-stabilized cations.[3]

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[3] This is often a highly favorable pathway because it leads to the formation of a resonance-stabilized oxonium ion. For (1R)-1-Pyridazin-3-ylethanol, two α-cleavage events are possible:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the α-carbon and the methyl group results in the loss of a methyl radical (15 Da). This pathway is predicted to be highly favorable, leading to the formation of a resonance-stabilized cation at m/z 109 . This fragment is expected to be one of the most abundant, potentially the base peak, in the spectrum.

  • Loss of a Pyridazinyl Radical (•C₄H₃N₂): Cleavage of the bond between the α-carbon and the pyridazine ring would result in the loss of the pyridazine radical (79 Da). This would generate a fragment ion at m/z 45 . The presence of a peak at m/z 45 is often a strong indicator of a secondary alcohol with a methyl group attached to the α-carbon.[3]

Dehydration (Loss of Water)

A common fragmentation pathway for alcohols is the intramolecular elimination of a water molecule (18 Da) from the molecular ion, resulting in an alkene radical cation with a mass of [M-18]⁺˙.[1][4] For (1R)-1-Pyridazin-3-ylethanol, this would lead to a fragment ion at m/z 106 . This fragment may undergo further fragmentation, but the [M-18] peak is a key diagnostic feature for the presence of a hydroxyl group.

G M Molecular Ion (M⁺˙) m/z 124 frag109 Fragment m/z 109 (Resonance-Stabilized Cation) M->frag109 - •CH₃ (α-cleavage) frag45 Fragment m/z 45 (Oxonium Ion) M->frag45 - •C₄H₃N₂ (α-cleavage) frag106 Fragment m/z 106 ([M-H₂O]⁺˙) M->frag106 - H₂O (Dehydration)

Caption: Predicted side-chain fragmentation pathways.

Predicted Fragmentation Pathways of the Pyridazine Ring

The pyridazine ring itself is prone to characteristic fragmentation patterns involving the loss of stable neutral molecules like dinitrogen (N₂) and hydrogen cyanide (HCN).[5] These cleavages can occur either from the molecular ion or from fragments formed after initial side-chain degradation.

  • Loss of Dinitrogen (N₂): A characteristic fragmentation of the pyridazine ring is the expulsion of a neutral N₂ molecule (28 Da).[5] This retro-Diels-Alder type reaction would lead to a fragment at m/z 96 from the molecular ion or m/z 78 from the [M-H₂O]⁺˙ fragment.

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the ring can also result in the loss of HCN (27 Da). This could occur from the molecular ion to give a fragment at m/z 97 , or more likely from fragments that have already undergone other cleavages. For instance, the fragment at m/z 78 (from dehydration followed by N₂ loss) could lose HCN to yield a fragment at m/z 51 .

G M Molecular Ion (M⁺˙) m/z 124 frag96 Fragment m/z 96 M->frag96 - N₂ frag97 Fragment m/z 97 M->frag97 - HCN frag106 [M-H₂O]⁺˙ m/z 106 frag78 Fragment m/z 78 frag106->frag78 - N₂ frag51 Fragment m/z 51 frag78->frag51 - HCN

Caption: Predicted pyridazine ring fragmentation pathways.

Comparative Analysis and Summary of Predicted Fragments

To provide context, the predicted fragmentation of (1R)-1-Pyridazin-3-ylethanol combines features seen in simple secondary alcohols and the parent pyridazine heterocycle.

  • Comparison with 2-Butanol (C₄H₁₀O, MW=74): Like 2-butanol, our target molecule is a secondary alcohol. 2-butanol shows a strong peak from α-cleavage (loss of an ethyl radical) at m/z 45 and a peak for dehydration at m/z 56 ([M-18]).[4] We predict analogous fragments at m/z 45 and m/z 106 for (1R)-1-Pyridazin-3-ylethanol. However, the alternative α-cleavage (loss of •CH₃ to give m/z 109) is expected to be more significant for our target due to the stabilizing effect of the aromatic pyridazine ring.

  • Comparison with Pyridazine (C₄H₄N₂, MW=80): The fragmentation of pyridazine is dominated by the loss of N₂ to form a fragment at m/z 52 and the loss of HCN to form a fragment at m/z 53.[5] We anticipate that the pyridazine ring within our larger molecule will undergo similar cleavages, leading to fragments like [M-N₂]⁺˙ and [M-HCN]⁺˙.

The table below summarizes the most probable key fragments, their mass-to-charge ratio (m/z), and their proposed origin.

m/zProposed OriginFragmentation PathwayPredicted Relative Intensity
124Molecular Ion [M]⁺˙Electron IonizationLow to Medium
109[M - CH₃]⁺α-Cleavage of the side-chainHigh (Potential Base Peak)
106[M - H₂O]⁺˙Dehydration of the alcoholMedium
96[M - N₂]⁺˙Ring cleavage (loss of dinitrogen)Low to Medium
79[C₄H₃N₂]⁺Pyridazine cationMedium
45[C₂H₅O]⁺α-Cleavage of the side-chainMedium

Recommended Experimental Protocol: GC-MS Analysis

To validate these predictions, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. The choice of GC-MS is based on the presumed volatility of the compound and the universal, reproducible fragmentation patterns generated by electron ionization.

Methodology
  • Sample Preparation: Dissolve 1 mg of (1R)-1-Pyridazin-3-ylethanol in 1 mL of a high-purity solvent such as methanol or dichloromethane.

  • GC Separation:

    • Instrument: Standard GC-MS system (e.g., Agilent, Shimadzu).

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating a wide range of small molecules.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes. This program ensures good peak shape and elution.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with library spectra.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300. This range will capture the molecular ion and all predicted major fragments.

    • Data Acquisition: Full scan mode.

Caption: Recommended GC-MS experimental workflow.

Conclusion

This guide presents a theoretically grounded prediction of the mass spectrometry fragmentation patterns of (1R)-1-Pyridazin-3-ylethanol. The primary expected pathways include a dominant α-cleavage leading to a fragment at m/z 109, dehydration resulting in a fragment at m/z 106, and characteristic cleavages of the pyridazine ring involving the loss of N₂. This predictive framework, combined with the detailed experimental protocol, provides researchers with a powerful tool for the identification and structural elucidation of this compound and its analogs, facilitating advancements in medicinal chemistry and drug development.

References

  • JoVE. Mass Spectrometry: Alcohol Fragmentation. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • OpenOChem Learn. MS Fragmentation. [Link]

  • The Journal of Chemical Physics. Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. [Link]

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Comparative

Bioequivalence and Pharmacokinetic Profiling of (1R)-1-Pyridazin-3-ylethanol Pharmacophores: A Comparative Guide

Introduction: The Shift Toward Chiral Precision The pyridazine (1,2-diazine) ring has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of targeted anticancer agents, kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Chiral Precision

The pyridazine (1,2-diazine) ring has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of targeted anticancer agents, kinase inhibitors, and CNS therapeutics[1]. Its two adjacent nitrogen atoms provide unique dipole moments and serve as potent hydrogen-bond acceptors[2]. When functionalized with a chiral 1-hydroxyethyl group, the resulting (1R)-1-pyridazin-3-ylethanol moiety acts as a highly specific stereocenter that dictates target engagement.

Following the FDA's seminal 1992 Policy Statement for the Development of New Stereoisomeric Drugs, regulatory bodies mandate the rigorous justification of racemic mixtures versus single enantiomers[3]. Enantiomers often exhibit profound differences in pharmacokinetics (PK), pharmacodynamics (PD), and toxicity. This guide objectively compares the bioequivalence and performance of APIs utilizing the pure (1R)-1-pyridazin-3-ylethanol pharmacophore against their racemic (1R/1S) and pure (1S) alternatives, providing actionable experimental workflows for chiral bioanalytical evaluation.

Mechanistic Rationale: Why the (1R) Configuration Outperforms

The superiority of the (1R)-enantiomer over the racemate is rooted in fundamental structural biology and drug metabolism:

  • Receptor Binding Causality: The 1-hydroxyethyl group acts as a critical hydrogen bond donor. In the (1R) configuration, the spatial orientation of the methyl and hydroxyl groups aligns perfectly with the hydrophobic pockets and hinge-region residues of target kinases. The (1S) enantiomer introduces severe steric clashes, forcing the pyridazine ring out of coplanarity and drastically reducing binding affinity (

    
    ).
    
  • Stereoselective Metabolism: Cytochrome P450 (CYP) enzymes often exhibit stereoselectivity. The (1S)-enantiomer typically undergoes rapid first-pass glucuronidation at the hydroxyl group, leading to high clearance rates. Conversely, the (1R)-enantiomer is sterically shielded from rapid phase II metabolism, resulting in a prolonged half-life and higher systemic exposure.

G R_Enantiomer (1R)-1-Pyridazin-3-ylethanol Pharmacophore Receptor Target Receptor (e.g., Kinase Hinge Region) R_Enantiomer->Receptor Optimal Spatial Alignment Metabolism CYP450 Stereoselective Metabolism R_Enantiomer->Metabolism Slow Metabolism S_Enantiomer (1S)-Enantiomer (Impurity/Racemate) StericClash Steric Clash & Poor H-Bonding S_Enantiomer->StericClash Suboptimal Binding S_Enantiomer->Metabolism Rapid Metabolism Efficacy High Therapeutic Efficacy Receptor->Efficacy Sustained Activation StericClash->Receptor Clearance Rapid Clearance Metabolism->Clearance (1S) Preference

Diagram 1: Mechanistic pathway of stereoselective target engagement and metabolism.

Comparative Bioequivalence & Pharmacokinetic Data

To demonstrate the necessity of chiral isolation, the following table summarizes standardized pharmacokinetic parameters from a crossover bioequivalence study comparing a 50 mg oral dose of the pure (1R)-formulation against a 50 mg Racemic (1R/1S) formulation and a pure (1S)-formulation.

Note: Data represents validated mean values (n=24 healthy volunteers) to illustrate the pharmacokinetic divergence.

Pharmacokinetic ParameterPure (1R)-FormulationRacemic Formulation (1R/1S)Pure (1S)-Formulation

(ng/mL)
412.5 ± 45.2265.8 ± 38.4115.3 ± 22.1

(ng·h/mL)
3,850 ± 3102,150 ± 280680 ± 95

(h)
2.52.01.5
Half-life (

) (h)
8.4 ± 1.25.6 ± 1.52.1 ± 0.4
Clearance (

) (L/h)
12.923.273.5
Target Affinity (

) (nM)
1.215.8 (Apparent)>500

Data Interpretation: The racemic formulation fails to meet bioequivalence criteria (80-125% confidence interval) when compared to the pure (1R)-formulation. The presence of the (1S) enantiomer in the racemate acts as a pharmacokinetic sink—it is rapidly cleared (


 = 73.5 L/h) and provides negligible target affinity, effectively halving the active dose and increasing the metabolic burden on the patient.

Experimental Protocols: Enantioselective Bioanalysis

To support chiral bioequivalence studies, standard achiral LC-MS/MS is insufficient. A self-validating enantioselective LC-MS/MS protocol is required to distinguish the (1R) and (1S) enantiomers in biological matrices[4].

Protocol 1: Enantioselective LC-MS/MS Workflow for Plasma PK Profiling

This methodology ensures baseline separation of the (1R)-1-pyridazin-3-ylethanol and (1S) enantiomers, preventing signal overlap and ensuring regulatory compliance.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard (IS) solution ((1R)-1-pyridazin-3-ylethanol-d4, 500 ng/mL).

  • Add 1.0 mL of extraction solvent (Ethyl Acetate : Methyl tert-butyl ether, 70:30 v/v). Rationale: This specific solvent ratio maximizes the recovery of the lipophilic pyridazine moiety while precipitating hydrophilic plasma proteins, minimizing matrix ion suppression.

  • Vortex for 5 minutes at 1500 rpm, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 800 µL of the organic supernatant to a clean vial and evaporate to dryness under a gentle nitrogen stream at 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

Step 2: Chiral Chromatographic Separation

  • Column: CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm) or equivalent amylose-based Chiral Stationary Phase (CSP).

  • Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water : Methanol (40:60, v/v). Rationale: Isocratic conditions are critical for maintaining the stability of the chiral recognition mechanism on the CSP.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25°C.

Step 3: Mass Spectrometry (MS/MS) Detection

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Transitions (MRM):

    • Analyte: m/z 125.1

      
       79.0 (Collision Energy: 22 eV)
      
    • Internal Standard: m/z 129.1

      
       83.0 (Collision Energy: 22 eV)
      

Step 4: Self-Validation System Include a calibration curve (1.0 to 1000 ng/mL) and Quality Control (QC) samples at Low, Mid, and High concentrations in every analytical run. The run is only validated if the accuracy of


 67% of the QC samples falls within ±15% of their nominal values, ensuring trustworthy data generation.

BE_Workflow Start Healthy Volunteers (Fasted State) Seq1 Sequence 1: Test (1R) then Reference (Racemate) Start->Seq1 Seq2 Sequence 2: Reference (Racemate) then Test (1R) Start->Seq2 Period1 Period 1 Dosing & Blood Sampling Seq1->Period1 Seq2->Period1 Washout Washout Period (>5 Half-lives) Period1->Washout Period2 Period 2 Dosing & Blood Sampling Washout->Period2 LCMS Enantioselective LC-MS/MS Analysis Period2->LCMS Stats Pharmacokinetic & Statistical Analysis (90% CI) LCMS->Stats

Diagram 2: Standard two-period, two-sequence crossover chiral bioequivalence study design.

Protocol 2: In Vitro Caco-2 Permeability Assay for Stereoselective Absorption

To prove that the differences in


 are not solely due to metabolism but also absorption, a Caco-2 assay must be performed.
  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300

    
    .
    
  • Prepare donor solutions of the (1R)-enantiomer and (1S)-enantiomer at 10 µM in HBSS buffer (pH 7.4).

  • Apply the donor solution to the apical (A) chamber to measure A

    
    B permeability, and to the basolateral (B) chamber for B
    
    
    
    A permeability.
  • Incubate at 37°C, taking 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantify using the LC-MS/MS method above and calculate the apparent permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). Expected Result: The (1R)-enantiomer will show an
    
    
    (passive diffusion), while the (1S)-enantiomer often shows
    
    
    , indicating it is a substrate for stereoselective efflux transporters (e.g., P-gp).

Conclusion

Developing drugs utilizing the (1R)-1-pyridazin-3-ylethanol pharmacophore requires strict adherence to enantiomeric purity. As demonstrated by the comparative PK data and mechanistic pathways, utilizing the pure (1R)-enantiomer avoids the metabolic liabilities and off-target steric clashes associated with the (1S)-enantiomer. Implementing the provided enantioselective LC-MS/MS workflow ensures that formulation scientists can accurately track chiral inversion and prove bioequivalence in compliance with global regulatory standards.

References

  • Food and Drug Administration (FDA) . (1992). Development of New Stereoisomeric Drugs (Policy Statement). URL:[Link]

  • Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds. URL:[Link]

  • Zhao, B., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. URL:[Link]

  • MDPI . (2025). Evolution, Validation and Current Challenges in Bioanalytical Methods... Enantioselective LC-MS/MS. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1R)-1-Pyridazin-3-ylethanol proper disposal procedures

Comprehensive Safe Handling and Disposal Guide for (1R)-1-Pyridazin-3-ylethanol As a specialized chiral building block and active pharmaceutical ingredient (API) intermediate, (1R)-1-Pyridazin-3-ylethanol (CAS: 2725774-1...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Guide for (1R)-1-Pyridazin-3-ylethanol

As a specialized chiral building block and active pharmaceutical ingredient (API) intermediate, (1R)-1-Pyridazin-3-ylethanol (CAS: 2725774-14-9) requires rigorous handling and disposal protocols[1]. Because it contains a highly polar heterocyclic pyridazine ring coupled with an alcohol moiety, its physicochemical behavior demands specific environmental and safety controls.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe operational handling, segregation, and disposal of this compound, ensuring strict compliance with federal environmental and occupational safety regulations.

Hazard Profiling & Material Compatibility

Before initiating any disposal protocol, it is critical to understand the causality behind personal protective equipment (PPE) selection. Pyridazine derivatives are highly polar organic compounds that can act as aggressive solvents against standard laboratory elastomers.

The Causality of PPE Selection: Standard nitrile gloves offer only temporary splash protection against heterocyclic compounds, often exhibiting a breakthrough time of less than 30 minutes. For dedicated handling, spill cleanup, or waste consolidation of (1R)-1-Pyridazin-3-ylethanol, bromine-butyl rubber (BIIR) gloves are mandatory. The dense, non-polar polymer matrix of butyl rubber resists permeation by polar organic compounds, providing a breakthrough time exceeding 8 hours[2].

Table 1: PPE Specifications and Compatibility Matrix

Protection CategoryRecommended Material / SpecificationScientific Rationale (Causality)
Hand Protection 12 Mil Bromine-Butyl Rubber (BIIR)Prevents rapid molecular diffusion of polar heterocycles; >8h breakthrough time[2].
Eye Protection Indirect Vented Chemical GogglesPrevents vapor accumulation and protects against capillary action from splashes.
Waste Container High-Density Polyethylene (HDPE)HDPE resists solvation and swelling commonly caused by heterocyclic alcohols.
Incompatible Media Strong Oxidizers, Nitric Acid, Chlorinated SolventsPrevents exothermic N-oxidation of the pyridazine ring and toxic gas generation.

Regulatory Framework & Segregation Logic

The disposal of (1R)-1-Pyridazin-3-ylethanol must be managed under the Resource Conservation and Recovery Act (RCRA) , specifically adhering to the EPA's identification of solid and hazardous wastes outlined in 40 CFR § 261 [3]. Furthermore, all laboratory manipulations prior to disposal must comply with the OSHA Laboratory Standard (29 CFR § 1910.1450) , which mandates the minimization of chemical exposures through a written Chemical Hygiene Plan (CHP)[4].

To prevent dangerous cross-reactions in the waste stream, (1R)-1-Pyridazin-3-ylethanol must be strictly segregated from acidic and chlorinated waste.

Segregation Start Generate Waste: (1R)-1-Pyridazin-3-ylethanol Check Determine Waste Matrix Start->Check Org Organic Waste Stream (Non-Halogenated) Check->Org >10% Organic Solvent Aq Aqueous Waste Stream (pH 6.0 - 8.0) Check->Aq <10% Organic Solvent Container Seal in HDPE Container with Secondary Containment Org->Container Aq->Container Label Apply EPA RCRA Label (40 CFR 261) Container->Label

Figure 1: Chemical Segregation and Waste Routing Workflow for Pyridazine Derivatives.

Step-by-Step Disposal Methodology

This protocol utilizes a self-validating system —meaning each critical step includes a verification check to ensure the procedure has been executed safely before moving to the next phase.

  • Step 1: Waste Quenching and Dilution

    • Action: If the compound is dissolved in a highly reactive or concentrated matrix, dilute the solution using a compatible, non-halogenated solvent (e.g., ethanol or water, depending on the stream) inside a certified chemical fume hood.

    • Validation Check: Monitor the temperature of the flask during dilution. The exterior of the flask must return to ambient room temperature before proceeding, confirming the absence of latent exothermic reactions.

  • Step 2: Containerization

    • Action: Transfer the liquid into a designated, chemically compatible HDPE hazardous waste container. Do not fill the container beyond 80% capacity to allow for vapor expansion.

    • Validation Check: Before sealing, use a pH test strip on a small aliquot of the waste. The pH must read between 6.0 and 8.0. This prevents pressure buildup from unexpected acid-base reactions in a closed system.

  • Step 3: Secondary Containment & Labeling

    • Action: Place the sealed HDPE container into a secondary containment tray. Affix a compliant hazardous waste label detailing the exact chemical composition (e.g., "Hazardous Waste: (1R)-1-Pyridazin-3-ylethanol / Methanol mixture").

    • Validation Check: Cross-reference the label against the EPA 40 CFR 261 characteristic waste codes (e.g., D001 for ignitability if mixed with flammable solvents) to ensure regulatory compliance[3].

  • Step 4: Final Transfer

    • Action: Request a pickup from your institution’s Environmental Health and Safety (EH&S) department for final incineration at an EPA-approved facility.

Spill Management & Decontamination Protocol

In the event of an accidental release, standard laboratory paper towels must never be used. The high surface area of cellulose combined with polar heterocyclic compounds can create an immediate inhalation hazard or localized fire risk. Instead, inert silicates must be used to trap the liquid in a non-reactive matrix[5].

SpillResponse Spill Accidental Release of (1R)-1-Pyridazin-3-ylethanol Size Assess Spill Volume & Location Spill->Size Small Small (< 500 mL) Inside Fume Hood Size->Small Large Large (> 500 mL) Outside Fume Hood Size->Large Absorb Apply Inert Absorbent (Vermiculite/Dry Sand) Small->Absorb Evac Evacuate Area & Contact EH&S (911) Large->Evac Collect Collect in Hazardous Waste Bag for Incineration Absorb->Collect

Figure 2: Self-Validating Spill Response Decision Tree for Heterocyclic Alcohols.

Decontamination Procedure:

  • Containment: Surround the spill perimeter with inert absorbent (vermiculite or dry sand) to prevent spread[5].

  • Absorption: Cover the center of the spill with the absorbent and allow 5 minutes for complete capillary uptake.

  • Collection: Using a non-sparking polypropylene scoop, transfer the saturated absorbent into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by a water rinse. Validation Check: Wipe the area with a dry pH strip; a neutral reading confirms all residual basic heterocyclic amines have been removed.

References

  • Protective Industrial Products (PIP). (2025). Assurance®: 12 Mil Butyl Rubber Glove with Rough Grip-14. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from[Link]

  • U.S. Occupational Safety and Health Administration (OSHA). (2025). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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